DBCO-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c19-12-11-18(21)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20/h1-8H,11-13,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCYFTDHSHTFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255942-06-3 | |
| Record name | Dibenzocyclooctyne-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to DBCO-Amine: Structure, Functional Groups, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dibenzocyclooctyne-Amine (DBCO-Amine), a key reagent in the field of bioconjugation and drug development. We will delve into its core structure, the unique functionalities of its constituent groups, and its applications in advanced life science research, with a focus on providing actionable data and detailed experimental protocols.
Core Structure and Functional Groups
This compound, also known by synonyms such as ADIBO-Amine or DIBAC-Amine, is a heterobifunctional linker molecule. Its chemical structure is characterized by two primary functional moieties: a dibenzocyclooctyne (DBCO) group and a primary amine (-NH₂) group.
-
Dibenzocyclooctyne (DBCO): This is a strained alkyne integrated into a rigid dibenzo-fused cyclooctane (B165968) ring system. The significant ring strain in the cyclooctyne (B158145) makes it highly reactive towards azides in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is notable for being bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for in vivo and in vitro applications involving living cells.[1]
-
Primary Amine (-NH₂): The terminal primary amine group provides a versatile handle for conjugation to a variety of biomolecules and surfaces. It readily reacts with electrophilic groups such as carboxylic acids (in the presence of activators like EDC), activated esters (e.g., N-hydroxysuccinimide [NHS] esters), and aldehydes to form stable amide or imine bonds, respectively.[2]
The combination of these two functional groups in a single molecule allows for a powerful two-step bioconjugation strategy. First, the amine can be used to attach the DBCO moiety to a molecule of interest. Subsequently, the DBCO group is available for a highly specific and efficient click reaction with an azide-tagged partner.
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Chemical Formula | C₁₈H₁₆N₂O | [3][4] |
| Molecular Weight | 276.33 g/mol | [4][5] |
| CAS Number | 1255942-06-3 | [6] |
| Appearance | White to slight yellow or brown solid/powder | [6] |
| Purity | Typically >95% (as determined by HPLC) | [6] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile, methanol, and chloroform. Sparingly soluble in ethanol (B145695) and insoluble in water. | [2][3][4][6][7][8] |
| Storage Conditions | -20°C, desiccated. It is recommended to let the vial come to room temperature before opening to avoid moisture condensation. | [2][4][6][7][8] |
| UV Absorbance (DBCO) | ~310 nm | [9][10] |
Experimental Protocols
Detailed methodologies for the two primary reaction types involving this compound are provided below. These protocols are general guidelines and may require optimization for specific applications.
Amine Conjugation via NHS Ester Coupling
This protocol describes the conjugation of this compound to a protein containing primary amines (e.g., lysine (B10760008) residues) that has been pre-activated with an NHS ester.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or other protein purification system
Procedure:
-
Prepare this compound Solution: Prepare a fresh stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.[11]
-
Reaction Setup:
-
Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.
-
Add a 10- to 40-fold molar excess of the this compound stock solution to the protein sample. The final concentration of the organic solvent should be kept low (typically <20%) to maintain protein integrity.[9][11]
-
-
Incubation: Incubate the reaction at room temperature for 60 minutes or overnight at 4°C with gentle mixing.[11]
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[12]
-
Purification: Remove excess, unreacted this compound and byproducts using a spin desalting column or other suitable chromatography method equilibrated with the desired storage buffer.[11]
-
Storage: Store the DBCO-labeled protein at -20°C. Note that the DBCO group may lose reactivity over time.[9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free click reaction between a DBCO-functionalized molecule and an azide-containing molecule.
Materials:
-
DBCO-functionalized molecule (from the previous protocol or other synthesis)
-
Azide-modified molecule
-
Reaction buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of sodium azide (B81097).
Procedure:
-
Reagent Preparation:
-
Dissolve the DBCO-functionalized and azide-modified molecules in the reaction buffer to the desired concentrations.
-
-
Reaction Setup:
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 4-12 hours.[13][15] The reaction progress can be monitored by the decrease in DBCO absorbance at ~310 nm or by analytical techniques such as SDS-PAGE or mass spectrometry.[10]
-
Purification (if necessary): If one of the reactants was used in excess, the final conjugate can be purified using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the unreacted component.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key logical relationships and experimental workflows involving this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound CAS#: 1255942-06-3 [m.chemicalbook.com]
- 3. This compound | 1255942-06-3 [chemicalbook.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Dibenzocyclooctyne-amine | C18H16N2O | CID 77078258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. broadpharm.com [broadpharm.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound, Bifunctional DBCO-containing Reagents - Jena Bioscience [jenabioscience.com]
- 14. interchim.fr [interchim.fr]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
The Acceleration of Bioconjugation: A Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environments. At the forefront of this revolution is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a powerful ligation reaction that proceeds with remarkable specificity and biocompatibility. This technical guide provides an in-depth exploration of the core principles of SPAAC, complete with quantitative kinetic data, detailed experimental protocols, and illustrative diagrams to empower researchers in leveraging this transformative technology.
Core Principles of SPAAC: Harnessing Ring Strain for Catalyst-Free Ligation
The cornerstone of SPAAC is the [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide (B81097), yielding a stable triazole linkage.[1] Unlike the related Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC obviates the need for a cytotoxic copper catalyst, making it ideally suited for applications in living cells and organisms.[2][3]
The driving force behind this reaction is the significant ring strain inherent in cyclooctyne derivatives, the smallest stable cyclic alkynes.[1] This strain dramatically lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and selectively at physiological temperatures and pH.[1] The azide and strained alkyne moieties are bioorthogonal, meaning they do not react with naturally occurring functional groups within biological systems, ensuring that the ligation is highly specific to the intended targets.[1][4] The reaction mechanism is a concerted Huisgen 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile).[1]
Quantitative Analysis of SPAAC Kinetics
The rate of the SPAAC reaction is a critical parameter for its application, particularly in time-sensitive biological experiments. The reaction kinetics are typically second-order, and the rate is influenced by the structure of the cyclooctyne, the electronic properties of the azide, and the reaction solvent.[1] The selection of a cyclooctyne is a crucial decision that directly impacts the efficiency of bioconjugation. More strained cyclooctynes exhibit faster reaction kinetics, which is essential for applications requiring rapid labeling at low concentrations.[1]
Below is a summary of second-order rate constants for the reaction of various commonly used cyclooctynes with benzyl (B1604629) azide, a standard benchmark azide.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 |
| Difluorinated cyclooctyne | DIFO | Not specified in provided context |
| [9+1]CPP | - | 2.2 x 10⁻³ |
| [11+1]CPP | - | 4.5 x 10⁻⁴ |
| fluor[11+1]CPP | - | 4.7 x 10⁻³ |
| m[9+1]CPP | - | 9.6 x 10⁻³ |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[1]
From the data, it is evident that DBCO derivatives generally exhibit the highest reaction rates among the common cyclooctynes, making them a preferred choice for applications where speed is critical.[1] DIBO also demonstrates robust reactivity, while BCN, although slower, offers advantages in terms of its smaller size and lower lipophilicity.[1] The cycloparaphenylene-based alkynes show tunable reactivity based on ring size and electronic modifications.[5][6]
Experimental Protocols
This section provides detailed methodologies for key experiments involving SPAAC, from the synthesis of activated cyclooctynes to their application in protein labeling.
Synthesis of Activated Cyclooctynes
a) Synthesis of Bicyclo[6.1.0]nonyne (BCN) Derivatives
A common route to functionalized BCN starts from 1,5-cyclooctadiene (B75094). A concise three-step synthesis of anti-BCN-COOH has been reported with an overall yield of 32%.[7]
-
Cyclopropanation of 1,5-cyclooctadiene: React 1,5-cyclooctadiene with ethyl diazoacetate in the presence of a rhodium catalyst (e.g., Rh₂(OAc)₄) to form the ethyl ester of bicyclo[6.1.0]non-4-ene-9-carboxylic acid.[8]
-
Bromination: The resulting alkene is brominated, for example, by reaction with bromine in chloroform.[9]
-
Elimination: The alkyne is then formed through a subsequent elimination reaction to yield the final BCN-COOH product.[9]
b) Synthesis of Dibenzoazacyclooctyne (DBCO) Derivatives
An optimized, chromatography-free synthesis of a DBCO derivative suitable for large-scale preparation has been developed.[2] While the specific multi-step synthesis is complex, a general approach involves the construction of the dibenzoannulated eight-membered ring containing an amine functionality, often utilizing a Sonogashira coupling to form an internal alkyne followed by cyclization and functional group manipulations.
c) Synthesis of Difluorinated Cyclooctyne (DIFO) Derivatives
A scalable synthesis of a second-generation difluorinated cyclooctyne has been reported, which involves a key homologation/ring-expansion reaction.[10][11]
-
Preparation of a Difluorinated Cycloheptanone: A key intermediate, a difluorinated cycloheptanone, is synthesized from commercially available precursors.[10]
-
One-Carbon Ring Expansion: A one-carbon ring expansion is performed using trimethylsilyl (B98337) diazomethane (B1218177) to yield a difluorocyclooctanone.[10]
-
Formation of the Alkyne: The resulting ketone is converted to the desired cyclooctyne through in situ vinyl triflate formation followed by syn-elimination of triflic acid.[11]
Protein Labeling using SPAAC
This protocol describes a general method for labeling a protein containing an azide group with a DBCO-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[12]
-
DBCO-functionalized reagent (e.g., DBCO-NHS ester or DBCO-dye).
-
Anhydrous DMSO or DMF.
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is in a suitable buffer. Buffers containing primary amines like Tris or glycine (B1666218) should be avoided if using an NHS-ester for azide installation.[12]
-
DBCO Reagent Preparation: Prepare a stock solution of the DBCO reagent in DMSO (e.g., 10 mM).[13]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO reagent solution to the protein solution. The final concentration of the organic solvent should be kept below 10-20% to avoid protein denaturation.[12][13]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[13]
-
Purification: Remove the unreacted DBCO reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[13]
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE with fluorescence imaging (if a fluorescent dye was used) and mass spectrometry.[12]
Visualizing Core Concepts and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the SPAAC mechanism and its application in experimental workflows.
Conclusion
Strain-Promoted Alkyne-Azide Cycloaddition has emerged as an indispensable tool in chemical biology, bioconjugation, and drug development. Its bioorthogonality, rapid kinetics, and catalyst-free nature provide a robust method for the precise and efficient labeling of biomolecules in complex biological milieu. By understanding the core principles, quantitative kinetics, and experimental protocols outlined in this guide, researchers can effectively harness the power of SPAAC to advance their scientific endeavors, from fundamental studies of cellular processes to the development of novel therapeutics and diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Second-Generation Difluorinated Cyclooctynes for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Homologation Approach to the Synthesis of Difluorinated Cycloalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to Copper-Free Click Chemistry with DBCO Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of copper-free click chemistry, with a specific focus on the use of Dibenzocyclooctyne (DBCO) reagents. This powerful bioconjugation technique has become an indispensable tool in chemical biology, drug development, and materials science due to its high efficiency, specificity, and biocompatibility.
Introduction to Copper-Free Click Chemistry and DBCO Reagents
Copper-free click chemistry, formally known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a bioorthogonal reaction that enables the covalent ligation of molecules in complex biological environments.[1] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst, making it ideal for applications involving living cells and organisms.[1]
At the heart of SPAAC are strained cyclooctynes, and among the most prominent and widely used are DBCO reagents. The inherent ring strain in the DBCO molecule significantly lowers the activation energy for the cycloaddition reaction with azides, leading to rapid and efficient conjugation under physiological conditions.[2] DBCO reagents are valued for their high reactivity, stability, and the formation of a stable triazole linkage with azide-functionalized molecules.[2][3]
Core Principles of DBCO-Mediated SPAAC
The driving force behind the DBCO-azide reaction is the release of ring strain in the eight-membered cyclooctyne (B158145) ring upon forming a more stable, five-membered triazole ring. This reaction is a type of [3+2] dipolar cycloaddition where the azide (B81097) acts as the 1,3-dipole and the strained alkyne in the DBCO molecule acts as the dipolarophile. The reaction is highly specific, as both the DBCO and azide groups are bioorthogonal, meaning they do not typically react with native biological functional groups.[3]
Quantitative Data on DBCO Reactions
The efficiency and kinetics of SPAAC reactions with DBCO reagents are influenced by several factors, including the specific DBCO derivative, the nature of the azide, the solvent, pH, and temperature.[4]
Table 1: Second-Order Reaction Rate Constants for DBCO Derivatives with Various Azides
| DBCO Derivative | Azide | Rate Constant (M⁻¹s⁻¹) | Conditions |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55–1.22 | HEPES buffer (pH 7) |
| Sulfo this compound | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32–0.85 | PBS (pH 7) |
| DBCO-PEG5-Trastuzumab | Model Azides | 0.18 - 0.37 | HEPES & PBS |
| DBCO | Benzyl (B1604629) azide | ~0.11 - 0.14 | Various |
| DBCO | Phenyl azide | Slower than with benzyl azide | Not specified |
Data compiled from multiple sources. Rate constants can vary based on specific experimental conditions.[4][5][6]
Table 2: Stability and Optimal Conditions for DBCO Conjugation
| Parameter | Value/Range | Conditions |
| Optimal pH | 7.0 - 9.0 | Aqueous buffer (e.g., PBS) |
| Stability of DBCO-IgG | ~3-5% loss of reactivity | 4 weeks at 4°C or -20°C |
| Molar Excess (DBCO-NHS ester to Antibody) | 5-30 fold | Room Temperature, 30-60 min |
| Molar Excess (Azide to DBCO-Antibody) | 1.5-4 fold | 4°C to 37°C, 2-24 hours |
These values provide a general guideline for experimental design.[2] DBCO reagents have shown some instability in the presence of reducing agents like TCEP, and BCN may be a more suitable alternative in such cases.[7]
Experimental Protocols
General Protocol for Antibody Labeling with DBCO-NHS Ester
This protocol describes the non-specific labeling of an antibody's primary amines (e.g., lysine (B10760008) residues) with a DBCO-NHS ester.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or other purification system (e.g., HPLC)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.[3] If the buffer contains primary amines (e.g., Tris), exchange it with PBS.
-
DBCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[8]
-
Conjugation Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[8] The final concentration of the organic solvent should not exceed 20% (v/v) to maintain antibody integrity.[3]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[8]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester.[9] Incubate for an additional 15 minutes at room temperature.[9]
-
Purification: Remove the excess, unreacted DBCO reagent and byproducts using a desalting spin column or by HPLC.[9]
Protocol for Metabolic Cell Labeling and DBCO-Fluorophore Staining
This two-step protocol first introduces azide groups onto the surface of cells via metabolic engineering, followed by fluorescent labeling using a DBCO-conjugated dye.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
DBCO-conjugated fluorophore
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS) (for fixed-cell imaging)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular targets)
Procedure:
-
Metabolic Labeling:
-
Seed cells in an appropriate culture vessel.
-
Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 10 mM).[10]
-
Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days under normal growth conditions to allow for the metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.[10]
-
-
DBCO-Fluorophore Staining (Live Cells):
Procedure for Fixed-Cell Imaging:
-
After metabolic labeling, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[10]
-
Wash the cells twice with PBS.[10]
-
(Optional) For intracellular targets, permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes.[10]
-
Incubate the fixed cells with the DBCO-fluorophore staining solution for 1 hour at room temperature, protected from light.[10]
-
Wash the cells three times with PBS and proceed with imaging.[10]
Mandatory Visualizations
General Experimental Workflow for DBCO-NHS Ester Antibody Conjugation
Caption: Workflow for labeling an antibody with a DBCO-NHS ester and subsequent SPAAC reaction.
Logical Flow for Pre-targeted Drug Delivery using DBCO Chemistry
Caption: A two-step pre-targeted drug delivery strategy utilizing in vivo SPAAC.[12][13]
Signaling Pathway for Metabolic Glycan Labeling and Visualization
Caption: Pathway of metabolic glycan labeling and subsequent fluorescent detection via SPAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Bioorthogonal, two-component delivery systems based on antibody and drug-loaded nanocarriers for enhanced internalization of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clickable Albumin Nanoparticles for Pretargeted Drug Delivery toward PD-L1 Overexpressing Tumors in Combination Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability Properties of DBCO-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of Dibenzocyclooctyne-amine (DBCO-amine), a critical reagent in copper-free click chemistry. Understanding these properties is paramount for the successful design and execution of bioconjugation reactions, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Core Properties of this compound
This compound is a bifunctional molecule featuring a strained dibenzocyclooctyne (DBCO) moiety and a primary amine. The DBCO group enables highly efficient and bioorthogonal reactions with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The primary amine serves as a versatile handle for conjugation to various molecules, such as proteins, peptides, and surfaces, typically through the formation of a stable amide bond with a carboxylic acid or its activated ester.
Solubility Profile
This compound is characterized by its hydrophobicity, rendering it insoluble in aqueous solutions.[1][2] However, it exhibits good solubility in a range of common organic solvents. For applications in aqueous media, it is often necessary to first dissolve the this compound in a water-miscible organic solvent or to use a pegylated version of the molecule to enhance its hydrophilic character.[1][2]
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Insoluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended as a solvent for stock solutions.[1][2] |
| N,N-Dimethylformamide (DMF) | Soluble | Recommended as a solvent for stock solutions.[1][2] |
| N,N-Dimethylacetamide (DMAC) | Soluble | Recommended as a solvent for stock solutions.[1][2] |
| Methylene Chloride (DCM) | Soluble | [1][3] |
| Chloroform | Soluble | [4] |
| Tetrahydrofuran (THF) | Soluble | [3][4] |
| Methanol | Soluble | [1] |
| Acetone | Soluble | [1] |
| Acetonitrile | Soluble | [1][3] |
Stability Characteristics and Storage Recommendations
The stability of this compound is influenced by pH, temperature, and exposure to moisture. Proper storage and handling are crucial to maintain its reactivity.
Key Stability Considerations:
-
pH Sensitivity: this compound is sensitive to acidic conditions and should not be subjected to a pH below 5 during reactions or workup, as this can lead to the degradation of the DBCO moiety.[1][2] It is relatively stable in the presence of bases.[1][2]
-
Temperature: For long-term storage, this compound should be kept at -20°C.[1][2] Stock solutions in anhydrous solvents can be stored at -20°C for up to a month or at -80°C for up to six months.[5] When stored as a powder at -20°C, it has a shelf life of up to 3 years.[6]
-
Moisture: this compound is hygroscopic and should be stored in a desiccated environment.[1] Vials should be allowed to warm to room temperature before opening to prevent condensation.[1]
Table 2: Stability of this compound under Various Conditions
| Condition | Incubation Time | Expected % Intact DBCO Reagent (Illustrative) | Notes |
| pH 5.0, 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group.[7] |
| pH 7.4 (PBS), 4°C | 48 hours | >95% | Optimal short-term storage condition for aqueous working solutions.[7] |
| pH 7.4 (PBS), 25°C | 24 hours | 90 - 95% | Good stability at room temperature for typical reaction times.[7] |
| pH 7.4 (PBS), 37°C | 24 hours | 80 - 85% | Increased temperature can accelerate degradation.[7] |
| pH 8.5, 25°C | 24 hours | 90 - 95% | Generally stable at higher pH.[7] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
Objective: To qualitatively and semi-quantitatively assess the solubility of this compound in a selection of organic solvents.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile, Dichloromethane)
-
Vortex mixer
-
Microcentrifuge tubes (1.5 mL)
-
Analytical balance
Methodology:
-
Preparation of Saturated Solutions:
-
Weigh out a small, precise amount of this compound (e.g., 5 mg) into a series of microcentrifuge tubes.
-
To each tube, add a specific volume of the chosen solvent (e.g., 100 µL).
-
Vortex the tubes vigorously for 2-3 minutes to facilitate dissolution.
-
Allow the tubes to stand at room temperature for 10-15 minutes.
-
Visually inspect each tube for the presence of undissolved solid. If the solid has completely dissolved, add another pre-weighed amount of this compound and repeat the process until a saturated solution is achieved (i.e., undissolved solid remains).
-
-
Qualitative Assessment:
-
Record the solvents in which this compound is readily soluble, sparingly soluble, or insoluble based on visual inspection.
-
-
Semi-Quantitative Assessment (Optional):
-
For solvents in which this compound is soluble, carefully record the total mass of this compound that was dissolved in the known volume of solvent to estimate the solubility in mg/mL.
-
For a more accurate quantitative measurement, the supernatant of the saturated solution can be carefully removed, diluted, and analyzed by UV-Vis spectrophotometry or HPLC against a standard curve.
-
Protocol 2: Assessment of this compound Stability in Solution via HPLC
Objective: To quantify the stability of this compound in a specific solvent or buffer over time at a given temperature.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4), degassed
-
Reverse-Phase HPLC (RP-HPLC) system with a C18 column
-
UV Detector (monitoring at ~309 nm for DBCO absorbance)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Thermostated incubator or water bath
Methodology:
-
Preparation of Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
-
Preparation of Working Solution:
-
Dilute the stock solution 1:100 into the pre-warmed aqueous buffer of choice to a final concentration of 100 µM. Mix thoroughly.
-
-
Timepoint Zero (T=0):
-
Immediately inject a 20 µL aliquot of the working solution onto the RP-HPLC system. This will serve as the baseline measurement.
-
-
Incubation:
-
Place the vial containing the remaining working solution in a thermostated incubator at the desired temperature (e.g., 25°C or 37°C).
-
-
Collection of Timepoints:
-
At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), inject another 20 µL aliquot onto the HPLC.
-
-
HPLC Analysis:
-
Run a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact this compound from any potential degradation products.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in the T=0 chromatogram.
-
Integrate the area of this peak for each timepoint.
-
Calculate the percentage of intact this compound remaining at each timepoint relative to the T=0 sample.
-
Visualization of Key Workflows
Bioconjugation Workflow using this compound
The following diagram illustrates a typical two-step workflow for the bioconjugation of a protein (e.g., an antibody) with a molecule of interest using this compound and SPAAC.
Troubleshooting Logic for SPAAC Reactions
This diagram provides a logical workflow for troubleshooting common issues encountered during SPAAC reactions.
Conclusion
This compound is a powerful and versatile reagent for copper-free click chemistry. A thorough understanding of its solubility and stability is essential for its effective use in research and development. By following the guidelines and protocols outlined in this technical guide, researchers can optimize their bioconjugation strategies and achieve reliable and reproducible results. The insolubility of this compound in aqueous media necessitates the use of organic co-solvents or derivatization with hydrophilic linkers for biological applications. Its sensitivity to acidic conditions and the importance of proper storage at low temperatures are critical factors to consider for maintaining its reactivity. The provided experimental protocols offer a framework for assessing its properties in specific applications, and the workflow diagrams serve as a visual aid for experimental planning and troubleshooting.
References
The Strategic Advantage of DBCO Linkers in Bioconjugation: An In-depth Technical Guide
In the intricate landscape of bioconjugation, the pursuit of precision, efficiency, and biocompatibility is paramount for researchers, scientists, and drug development professionals. The advent of click chemistry has revolutionized this field, and among its most powerful tools is the dibenzocyclooctyne (DBCO) linker. DBCO linkers are instrumental in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry.[1][2] This reaction enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts, making it a favored strategy in applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs).[1][3]
Core Advantages of DBCO-Mediated Bioconjugation
The utility of DBCO linkers stems from a unique combination of reactivity, stability, and biocompatibility, making them ideal for a wide array of applications.[1]
Biocompatibility and Bioorthogonality: A Copper-Free Approach
The most significant advantage of the DBCO-azide reaction is its bioorthogonality; it proceeds with high specificity without interfering with native biochemical processes within living systems.[1][4] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst, which can be detrimental to living cells and organisms.[1][5][6] This makes DBCO linkers exceptionally well-suited for in vivo applications and the labeling of live cells.[1][7] The DBCO group and the azide (B81097) group are highly selective for each other, even in the presence of other reactive functional groups like amines, thiols, and carboxyls, ensuring precise and targeted conjugation.[4][8]
Rapid Reaction Kinetics under Mild Conditions
The inherent ring strain of the DBCO molecule significantly lowers the activation energy of the cycloaddition reaction with azides, leading to fast reaction kinetics.[1][2] This strain-promoted nature allows for efficient conjugation at physiologically relevant temperatures and pH, typically at room temperature in aqueous buffers.[7][9] Reactions can often proceed to completion in under 5 minutes to a few hours, resulting in high yields of the desired bioconjugate.[1][10]
High Efficiency and Stability
The SPAAC reaction between DBCO and an azide is highly efficient, often proceeding to quantitative or near-quantitative yields.[9][11] This is a critical feature in the development of ADCs where the drug-to-antibody ratio (DAR) is a key determinant of efficacy.[1] Both the DBCO and azide functional groups exhibit long-term stability on biomolecules prior to conjugation.[8][9] Once formed, the resulting triazole linkage is highly stable, ensuring the integrity of the bioconjugate during storage and application.[4][7] DBCO-modified antibodies, for instance, have been shown to lose only about 3-5% of their reactivity towards azides over four weeks when stored at 4°C or -20°C.[2]
Enhanced Hydrophilicity with PEG Spacers
Many commercially available DBCO linkers incorporate polyethylene (B3416737) glycol (PEG) spacers.[12][13] These PEG linkers enhance the water solubility of the DBCO moiety and the resulting conjugate, which is particularly beneficial when working with hydrophobic payloads.[6][13] The PEG spacer also reduces steric hindrance, providing better access for the azide-containing molecule to react with the DBCO group, and can minimize aggregation of the final bioconjugate.[11][13]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with DBCO-mediated bioconjugation, providing a comparative reference for experimental design.
Table 1: Reaction Kinetics of DBCO and Other Cyclooctynes with Benzyl Azide
| Cyclooctyne (B158145) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| DBCO/DIBAC | ~0.1 - 1.0 | [14][15] |
| BCN | ~0.01 - 0.1 | [14] |
| DIBO | ~0.01 | [14] |
Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.[3]
Table 2: Recommended Reaction Conditions for DBCO Bioconjugation
| Parameter | Recommended Range | Reference(s) |
| Molar Excess (DBCO-NHS ester to Antibody) | 5 to 30-fold | [1][16][17] |
| Molar Excess (Azide-molecule to DBCO-protein) | 1.5 to 4-fold | [1][16] |
| Reaction Temperature | 4°C to 37°C | [16][18] |
| Reaction Time (SPAAC) | < 5 minutes to overnight | [1][10] |
| Optimal pH | 7.0 - 9.0 | [1][16] |
| DBCO Stability on IgG (4 weeks at 4°C or -20°C) | ~3-5% loss of reactivity | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for the activation of an antibody with a DBCO-NHS ester and the subsequent copper-free click chemistry reaction.
Protocol 1: Antibody Activation with DBCO-NHS Ester
Objective: To introduce a reactive DBCO group onto an antibody via its primary amine residues (e.g., lysine).[1]
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[7]
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS) freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.[8][19]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).[8][19]
-
Desalting column for buffer exchange/purification.[9]
Procedure:
-
Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers and stabilizers like BSA. If necessary, perform a buffer exchange into PBS.[8]
-
Reagent Preparation: Immediately before use, dissolve the DBCO-NHS ester in DMSO to a 10 mM concentration.[8]
-
Reaction Setup: Add the calculated volume of the DBCO-NHS ester solution to the antibody solution. A 20-30 fold molar excess of the DBCO-NHS ester is commonly used.[9][19] The final concentration of DMSO in the reaction mixture should ideally be below 20%.[9][19]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[9][19]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15 minutes.[9][19]
-
Purification: Remove excess, unreacted DBCO-NHS ester and quenching reagent using a desalting column, equilibrating with an appropriate buffer (e.g., PBS).[9]
-
Characterization (Optional): The degree of DBCO incorporation can be determined by measuring the absorbance of the conjugate at 280 nm (for protein) and ~310 nm (for DBCO).[8][9]
Protocol 2: Copper-Free Click Chemistry Conjugation
Objective: To conjugate the DBCO-activated antibody with an azide-containing molecule.[1]
Materials:
-
DBCO-activated antibody (from Protocol 1).
-
Azide-modified molecule (e.g., drug, fluorophore, oligonucleotide) in a compatible buffer.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup: Mix the DBCO-activated antibody with the azide-modified molecule in the reaction buffer. A 2-4 fold molar excess of the azide-modified molecule is typically recommended.[8][19]
-
Incubation: Incubate the reaction mixture. Common incubation conditions are:
-
Purification: Purify the resulting antibody conjugate from unreacted azide-modified molecules and other impurities using an appropriate method such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.[20]
-
Validation: Validate the final conjugate using methods like SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate, mass spectrometry, or HPLC.[7][8]
Visualizing the Process: Diagrams and Workflows
To better illustrate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Logical relationships of DBCO linker advantages and their applications.
Caption: Experimental workflow for DBCO-mediated bioconjugation.
Caption: Conceptual signaling pathway of an ADC utilizing a DBCO linker.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. medium.com [medium.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. broadpharm.com [broadpharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DBCO-PEG4-DBCO [baseclick.eu]
- 12. precisepeg.com [precisepeg.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. nanomicronspheres.com [nanomicronspheres.com]
- 19. help.lumiprobe.com [help.lumiprobe.com]
- 20. benchchem.com [benchchem.com]
The Chemistry of Connection: A Technical Guide to the Bioorthogonal Reactivity of DBCO and Azide Groups
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the bioorthogonal reaction between dibenzocyclooctyne (DBCO) and azide (B81097) moieties, a cornerstone of modern bioconjugation and targeted therapeutic development. We provide a comprehensive overview of the reaction mechanism, quantitative kinetic data, detailed experimental protocols, and troubleshooting guidance to empower researchers in harnessing the precision and efficiency of this powerful chemical tool.
Core Principles: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The reaction between a DBCO group and an azide is a prime example of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of bioorthogonal "click chemistry". The driving force behind this reaction is the significant ring strain of the cyclooctyne (B158145) ring in the DBCO molecule. This inherent strain dramatically lowers the activation energy of the [3+2] cycloaddition reaction with an azide, enabling it to proceed rapidly and spontaneously at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst.[1][2]
The reaction is characterized by its high specificity and bioorthogonality; neither the DBCO nor the azide group readily participates in side reactions with native functional groups found in complex biological systems.[2] This results in the formation of a stable triazole linkage with high efficiency and minimal off-target effects.[2][3]
Mechanism of Action
The SPAAC reaction between DBCO and an azide proceeds through a concerted [3+2] dipolar cycloaddition mechanism. The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) in DBCO. This concerted process involves a single transition state, leading to the formation of a stable, covalent triazole ring.
Quantitative Data Presentation
The efficiency of the DBCO-azide reaction is critical for its application in various experimental settings. The following tables summarize key quantitative data to inform experimental design and optimization.
Table 1: Second-Order Rate Constants of Common Cyclooctynes
The reactivity of different cyclooctynes can be compared using their second-order rate constants (k₂) for the reaction with a standard azide, such as benzyl (B1604629) azide. DBCO derivatives generally exhibit among the highest reaction rates.[1]
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| DBCO | Benzyl Azide | ~0.6 - 1.0 |
| DIBO | Benzyl Azide | ~0.3 - 0.7 |
| BCN | Benzyl Azide | ~0.06 - 0.1 |
| Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[1] |
Table 2: Influence of Buffer and pH on SPAAC Reaction Rates
The choice of buffer and pH can significantly impact the kinetics of the SPAAC reaction.
| Buffer (pH) | Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside (M⁻¹s⁻¹) | Sulfo this compound + 3-azido-L-alanine (M⁻¹s⁻¹) |
| PBS (pH 7) | 0.32–0.85 | Data not specified |
| HEPES (pH 7) | 0.55–1.22 | Data not specified |
| DMEM | 0.59–0.97 | Data not specified |
| RPMI | 0.27–0.77 | Data not specified |
| Data indicates that HEPES buffer at pH 7 generally provides the highest reaction rates, while PBS at the same pH results in slower kinetics.[4] Higher pH values generally lead to increased reaction rates, with the exception of HEPES buffer.[4] |
Table 3: Recommended Reaction Parameters for DBCO-Azide Conjugation
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | Can be inverted if the azide-containing molecule is limiting.[5] For antibody-small molecule conjugations, a 7.5-fold excess of one component is a good starting point.[6] |
| Temperature | 4°C to 37°C | Higher temperatures generally increase the reaction rate.[5] |
| Reaction Time | 4 - 12 hours at room temperature | Can be extended to overnight at 4°C for sensitive biomolecules.[6][7] |
| Solvents | Aqueous buffers (e.g., PBS, HEPES), DMSO, DMF | For biomolecule conjugations, keep the final concentration of organic co-solvents below 20% to prevent protein precipitation.[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing DBCO-azide chemistry.
Protocol 1: General Protein Conjugation with DBCO-NHS Ester
This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester, followed by conjugation to an azide-modified molecule.
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
DBCO-NHS ester
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Azide-modified molecule
-
Desalting spin column or size-exclusion chromatography (SEC) system
-
HPLC system for purification (optional)
Procedure:
-
Reagent Preparation:
-
Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[8]
-
-
Conjugation of DBCO-NHS Ester to Protein:
-
Quenching the Reaction:
-
Removal of Excess DBCO Reagent:
-
Remove unreacted DBCO-NHS ester and quenching agent using a desalting spin column according to the manufacturer's protocol.[8]
-
-
SPAAC Reaction with Azide-Modified Molecule:
-
Purification and Characterization:
-
Purify the final conjugate using an appropriate method, such as SEC or HPLC (IEX, HIC, or RP-HPLC), to remove any unreacted components.[8]
-
Characterize the purified conjugate to determine the degree of labeling (DOL) and purity.
-
Protocol 2: Metabolic Glycoengineering and Cell Surface Labeling
This protocol outlines the introduction of azide groups onto the surface of cells via metabolic glycoengineering, followed by fluorescent labeling using a DBCO-conjugated dye.
Materials:
-
Mammalian cells of interest
-
Cell culture medium and supplements
-
Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
-
DBCO-conjugated fluorescent dye
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling with Ac₄ManNAz:
-
Culture cells to the desired confluency.
-
Replace the culture medium with fresh medium containing Ac₄ManNAz at a final concentration of 50 µM.[9]
-
Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.[9]
-
-
Labeling with DBCO-Fluorophore:
-
Wash the cells twice with PBS to remove unincorporated Ac₄ManNAz.
-
Incubate the cells with the DBCO-conjugated fluorescent dye (e.g., 15-20 µM in growth media) for 1 hour at 37°C.[9]
-
Wash the cells three times with PBS to remove the unbound DBCO-fluorophore.
-
-
Fixation and Imaging:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
If desired, counterstain the nuclei with DAPI or Hoechst stain.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Protocol 3: Monitoring SPAAC Reaction Kinetics by UV-Vis Spectroscopy
The consumption of DBCO during a SPAAC reaction can be monitored by the decrease in its characteristic UV absorbance at approximately 309-310 nm.[7][10] This allows for the determination of pseudo-first-order rate constants.[10]
Materials:
-
DBCO-containing molecule
-
Azide-containing molecule
-
Reaction buffer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to measure absorbance at the λ_max of the DBCO reagent (typically ~309 nm).[10]
-
-
Sample Preparation:
-
Prepare the reaction mixture in a quartz cuvette. The concentration of the DBCO reagent should be chosen to provide an initial absorbance within the linear range of the instrument.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the spectrophotometer.[10]
-
-
Data Acquisition:
-
Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.
-
Immediately begin monitoring the absorbance at 309 nm over time at regular intervals until the reaction reaches completion (i.e., the absorbance stabilizes).[10]
-
-
Data Analysis:
-
Convert absorbance values to concentration using the Beer-Lambert law.
-
Plot the natural logarithm of the DBCO concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').[1]
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the reactant in excess.[1]
-
Applications in Drug Development
The DBCO-azide ligation is a powerful tool in drug development, particularly for the synthesis of Antibody-Drug Conjugates (ADCs).[11] ADCs combine the targeting specificity of a monoclonal antibody with the potent cytotoxic effects of a small molecule drug, enabling targeted delivery to cancer cells.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low conjugation | One or both molecules are not labeled with DBCO or azide. | Confirm labeling of each component or repeat the activation process.[5] |
| DBCO-NHS ester has hydrolyzed. | Prepare fresh DBCO-NHS ester solution immediately before use.[5][12] | |
| Presence of sodium azide in buffers. | Use azide-free buffers for all steps involving the DBCO reagent.[7][13] | |
| Non-specific labeling | Impurities in reagents. | Use high-purity reagents and ensure proper purification of intermediates. |
| Low reaction yield | Suboptimal reaction conditions. | Optimize molar ratios, temperature, and reaction time. Consider increasing reactant concentrations.[6] |
| Steric hindrance. | If conjugating large biomolecules, consider using a DBCO reagent with a PEG spacer to increase flexibility and accessibility.[10] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. interchim.fr [interchim.fr]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. thno.org [thno.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
The Strategic Role of DBCO-Amine in Advancing Antibody-Drug Conjugate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-drug conjugates (ADCs) represent a paradigm-shifting class of targeted therapeutics, combining the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting these two components is a critical determinant of an ADC's safety and efficacy. This technical guide provides an in-depth exploration of the pivotal role of dibenzocyclooctyne-amine (DBCO-amine) and its derivatives in the synthesis of next-generation ADCs. We will delve into the core principles of strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, and elucidate the advantages of DBCO-mediated conjugation. This guide will further provide detailed experimental protocols, quantitative data, and visual workflows to empower researchers in the rational design and synthesis of robust and effective ADCs.
Introduction: The Criticality of Linker Technology in ADCs
The linker in an ADC is far from a passive connector; it is a sophisticated chemical entity that profoundly influences the conjugate's stability, pharmacokinetics, and mechanism of action.[1][] An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient cleavage and payload delivery within the target cancer cell.[1][3] The advent of "click chemistry," particularly the copper-free SPAAC, has revolutionized ADC development by offering a bioorthogonal method for covalently ligating molecules in complex biological environments.[4][5] At the heart of this advancement is the DBCO linker.[4]
This compound and its activated derivatives, such as DBCO-NHS esters, are instrumental in SPAAC-based ADC synthesis.[5][6] The inherent ring strain of the dibenzocyclooctyne group allows for a rapid and highly specific reaction with azide-functionalized molecules without the need for a cytotoxic copper catalyst, a significant advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[4][7] This biocompatibility is paramount for in vivo applications and the synthesis of therapeutic agents.[4][7]
The Core of the Matter: this compound and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The SPAAC reaction between a DBCO group and an azide (B81097) is a [3+2] cycloaddition that forms a stable triazole linkage.[] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the process.[4] This allows the reaction to proceed efficiently under mild, physiological conditions (aqueous buffer, room temperature), making it ideal for bioconjugation.[7]
Key Advantages of DBCO-Mediated SPAAC in ADC Synthesis:
-
Biocompatibility: The absence of a cytotoxic copper catalyst is a major advantage for therapeutic applications, preventing potential harm to living cells and organisms.[4]
-
Bioorthogonality: DBCO and azide groups are highly selective for each other and do not react with other functional groups present in biological systems, ensuring precise and targeted conjugation.[4]
-
Rapid Reaction Kinetics: The strain-promoted nature of the reaction leads to fast kinetics, often reaching completion in minutes to a few hours, resulting in high yields of the desired ADC.[4]
-
High Specificity and Efficiency: The SPAAC reaction is highly efficient, often proceeding to quantitative yields, which is crucial for controlling the drug-to-antibody ratio (DAR).[4][7]
-
Stability: Both the DBCO and azide functional groups exhibit long-term stability on biomolecules prior to conjugation.[4][7]
Experimental Protocols for DBCO-Based ADC Synthesis
The synthesis of an ADC using a DBCO linker typically involves a two-stage process: antibody modification with a DBCO derivative, followed by conjugation to an azide-functionalized payload.[6]
Protocol 1: Antibody Modification with DBCO-NHS Ester
This protocol describes the conjugation of a DBCO-NHS ester to the primary amines (e.g., lysine (B10760008) residues) on the surface of an antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[6][9]
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester) freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.[4]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).[4]
-
Purification equipment (e.g., desalting column, spin filtration, or dialysis cassettes).[10]
Procedure:
-
Antibody Preparation: Ensure the antibody solution is free of primary amine-containing buffers (like Tris) and stabilizing proteins (like BSA). If necessary, perform a buffer exchange into PBS.[9]
-
Reaction Setup: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10-20% (v/v) to maintain antibody integrity.[4][6]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[4]
-
Quenching: Add the quenching solution to the reaction mixture to quench any unreacted DBCO-NHS ester. Incubate for 15 minutes.[7][9]
-
Purification: Purify the DBCO-modified antibody to remove excess reagents using a desalting column, spin filtration, or dialysis against PBS.[10]
-
Characterization: Determine the concentration of the DBCO-modified antibody using a protein assay (e.g., BCA assay). The degree of labeling (DOL), representing the average number of DBCO molecules per antibody, can be determined by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).[6][11]
Protocol 2: Payload Conjugation via Copper-Free Click Chemistry (SPAAC)
This protocol details the final step of conjugating an azide-modified payload to the DBCO-functionalized antibody.
Materials:
-
Purified DBCO-modified antibody.
-
Azide-functionalized payload dissolved in a compatible solvent (e.g., DMSO).[10]
-
Reaction buffer (e.g., PBS, pH 7.4).[7]
Procedure:
-
Reaction Setup: Add a 1.5 to 5-fold molar excess of the azide-modified payload to the purified DBCO-antibody solution.[6][10]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. For sensitive biomolecules, incubation at 4°C is recommended.[10]
-
Purification: Purify the final ADC to remove unreacted payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[10]
-
Characterization: Characterize the final ADC for purity, aggregation, and drug-to-antibody ratio (DAR) using techniques such as SDS-PAGE, SEC-HPLC, HIC-HPLC, and mass spectrometry.[10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for ADC synthesis using DBCO linkers, compiled from various sources.
Table 1: Reaction Parameters for Antibody Modification with DBCO-NHS Ester
| Parameter | Value | Conditions/Notes | Source(s) |
| Molar Excess of DBCO-NHS Ester | 10-30 fold | Relative to the antibody. | [4][6][9] |
| Antibody Concentration | 1-10 mg/mL | In an amine-free buffer. | [6][7][9] |
| Organic Solvent Concentration | < 20% (v/v) | Typically DMSO or DMF. | [4][10] |
| Incubation Time | 30-60 minutes | At room temperature. | [4] |
| Incubation Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for longer incubations. | [4][12] |
| pH | 7.0 - 9.0 | Optimal for NHS ester reaction with primary amines. | [4] |
Table 2: Reaction Parameters for Payload Conjugation via SPAAC
| Parameter | Value | Conditions/Notes | Source(s) |
| Molar Excess of Azide-Payload | 1.5-5 fold | Relative to the DBCO-modified antibody. | [6][10] |
| Incubation Time | 4-24 hours | Dependent on reactants and temperature. | [4][10] |
| Incubation Temperature | 4°C to 37°C | 4°C is preferred for long incubations to maintain protein stability. | [4] |
| pH | 7.0 - 9.0 | Typically performed in PBS. | [4] |
Table 3: Stability and Reactivity of DBCO Linkers
| Parameter | Value | Conditions/Notes | Source(s) |
| DBCO Stability on IgG | ~3-5% loss of reactivity | After 4 weeks at 4°C or -20°C. | [4] |
| SPAAC Reaction Time | < 5 min to overnight | Dependent on concentration and reactants. | [4] |
| Second-Order Rate Constant (k₂) | 0.24 M⁻¹s⁻¹ | For DBCO with benzyl (B1604629) azide in CH₃CN:H₂O (3:1). | [13] |
Visualizing the Process: Diagrams of ADC Synthesis
To further clarify the experimental workflow and the underlying chemical principles, the following diagrams are provided.
References
- 1. purepeg.com [purepeg.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
The Researcher's Guide to Dibenzocyclooctyne (DBCO) Reagents: A Technical Deep Dive into Copper-Free Click Chemistry
For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is a cornerstone of innovation. Dibenzocyclooctyne (DBCO) reagents have emerged as a powerful tool in this pursuit, enabling robust bioconjugation through copper-free click chemistry. This technical guide provides an in-depth exploration of DBCO reagents, their mechanism of action, key applications, and detailed experimental protocols to empower your research and development endeavors.
Dibenzocyclooctyne, a specialized cyclooctyne (B158145), is at the forefront of bioorthogonal chemistry.[] Its significance lies in its ability to participate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and biocompatible alternative to the traditional copper-catalyzed click chemistry.[][2] The intrinsic ring strain of the DBCO molecule dramatically accelerates the reaction with azide-functionalized molecules, eliminating the need for a cytotoxic copper catalyst.[3][4] This bioorthogonality ensures that the reaction proceeds with high specificity in complex biological environments without interfering with native cellular processes.[][5]
Core Principles of DBCO-Mediated Copper-Free Click Chemistry
The SPAAC reaction between a DBCO reagent and an azide (B81097) is a [3+2] cycloaddition that forms a stable triazole linkage.[3][5] This reaction is characterized by several key advantages:
-
Biocompatibility: The absence of a copper catalyst makes it ideal for use in living cells and whole organisms.[2][4]
-
High Specificity and Bioorthogonality: DBCO and azide groups react selectively with each other, even in the presence of other reactive functional groups found in biomolecules, minimizing off-target reactions.[][4]
-
Fast Reaction Kinetics: The inherent strain of the cyclooctyne ring enables rapid conjugation, even at low concentrations.[]
-
Stability: Both DBCO and azide-modified biomolecules exhibit long-term stability in aqueous buffers.[3][4]
-
High Efficiency: The reaction proceeds with high yields, resulting in a stable triazole product.[3][4]
Key Applications in Research and Drug Development
The versatility of DBCO reagents has led to their widespread adoption in numerous applications, including:
-
Biomolecule Labeling: Covalent labeling of proteins, nucleic acids, lipids, and other biomolecules for visualization and tracking.[][6]
-
Antibody-Drug Conjugates (ADCs): A critical technology for linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[7][8][9]
-
In Vivo Imaging: Attachment of imaging agents (e.g., fluorescent dyes, radioisotopes) to biomolecules for non-invasive imaging in living organisms.[7][10]
-
Drug Delivery: Functionalization of nanoparticles and liposomes for targeted drug delivery.[6][11]
-
PROTACs and Molecular Glues: Synthesis of complex molecules for targeted protein degradation.[12]
-
Cell Surface Engineering: Modification of cell surfaces for studying cellular interactions and targeted therapies.[11]
Quantitative Data Summary
For effective experimental design, understanding the quantitative parameters of DBCO-based reactions is crucial. The following tables summarize key data points for antibody labeling and subsequent copper-free click chemistry.
| Parameter | Value | Citations |
| Molar Excess (DBCO-NHS ester to Antibody) | 5-30 fold | [13][14] |
| Reaction Time (Antibody Activation) | 30-60 minutes at room temperature | [13][14] |
| Molar Excess (Azide-modified molecule to DBCO-Antibody) | 1.5-4 fold | [13][14] |
| Reaction Time (SPAAC) | < 5 minutes to overnight | [13] |
| Optimal pH | 7.0 - 9.0 | [13] |
| DBCO Stability on IgG (4°C or -20°C) | ~3-5% loss of reactivity over 4 weeks | [13] |
| Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes | Citations |
| DBCO | ~0.1 - 1.0 | Commonly used, good balance of reactivity and stability. | [6][13] |
| BCN | ~0.01 - 0.1 | Also used intracellularly. | [13] |
| BARAC | > 1.0 | Higher kinetics but can be unstable. | [13] |
| TMTH | > 1.0 | Higher kinetics but can be unstable. | [13] |
Experimental Protocols
Detailed methodologies are essential for successful bioconjugation using DBCO reagents. The following are generalized protocols for the activation of an antibody with a DBCO-NHS ester and the subsequent copper-free click chemistry reaction.
Protocol 1: Antibody Activation with DBCO-NHS Ester
Objective: To introduce a reactive DBCO group onto an antibody via its primary amine residues (e.g., lysine).
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[13][15]
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS) freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.[13][14]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).[13]
-
Spin desalting column or other means for buffer exchange/purification.[13]
Procedure:
-
Preparation: Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers like BSA. If necessary, perform a buffer exchange into PBS.[13][14]
-
Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[14][15] The final concentration of the organic solvent (DMSO or DMF) should be below 20% to maintain antibody integrity.[13][14]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[14]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted DBCO-NHS ester.[13][14]
-
Purification: Remove excess, unreacted DBCO-NHS ester and byproducts using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[13]
-
Characterization (Optional): The degree of DBCO labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for DBCO).[13][15] The DBCO-functionalized antibody can be stored at -20°C for future use.[13]
Protocol 2: Copper-Free Click Chemistry Conjugation
Objective: To conjugate the DBCO-activated antibody with an azide-containing molecule.
Materials:
-
DBCO-activated antibody.
-
Azide-functionalized molecule (e.g., oligonucleotide, peptide, drug).[13]
-
Reaction buffer (e.g., PBS, pH 7.4).[13]
Procedure:
-
Reaction Setup: Mix the DBCO-activated antibody with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.[13][14]
-
Incubation: Incubate the reaction mixture from 2-4 hours at room temperature to overnight at 4°C.[16][17] For some applications, incubation can extend up to 48 hours to improve efficiency.[16]
-
Purification: Purify the final conjugate to remove unreacted azide-modified molecules using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or affinity chromatography.[16]
-
Validation: Validate the formation of the conjugate using techniques such as SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate, mass spectrometry, or HPLC.[13][16]
Visualizing Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for antibody-drug conjugate (ADC) synthesis and a representative signaling pathway that can be studied using DBCO-functionalized probes.
Caption: Experimental workflow for ADC synthesis using DBCO chemistry.
Caption: EGFR signaling pathway, a target for DBCO-labeled antibodies.
References
- 2. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 3. interchim.fr [interchim.fr]
- 4. interchim.fr [interchim.fr]
- 5. medium.com [medium.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. njbio.com [njbio.com]
- 10. Azide (Az)/Dibenzylcyclooctyne (DBCO)-based Click Imaging Service - CD BioGlyco [glycoclick.bioglyco.com]
- 11. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. benchchem.com [benchchem.com]
- 17. DBCO PEG NHS [nanocs.net]
Methodological & Application
Application Notes and Protocols for the Conjugation of DBCO-Amine to Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the covalent conjugation of a DBCO-amine to a molecule containing a carboxylic acid group. The primary method described is the widely used carbodiimide (B86325) crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This technique is fundamental in bioconjugation for applications such as antibody-drug conjugate (ADC) development, targeted drug delivery, and advanced cellular imaging.[1]
The DBCO (Dibenzocyclooctyne) moiety is a critical component for copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC), a bioorthogonal reaction that enables the efficient and specific ligation of molecules in complex biological environments.[1][2] By conjugating a this compound to a carboxylic acid-containing molecule, the molecule is functionalized for subsequent rapid and specific reaction with an azide-tagged partner.[2][3]
Reaction Mechanism
The conjugation process is typically a two-step, one-pot reaction.[1] Direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable and requires high temperatures.[4] Carbodiimide chemistry overcomes this by activating the carboxylic acid.
-
Activation of the Carboxylic Acid : EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[1][4][5]
-
Formation of a Stable NHS Ester and Subsequent Amide Bond : To improve reaction efficiency and the stability of the activated molecule, particularly in aqueous solutions, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester, which is less susceptible to hydrolysis.[1][5] This amine-reactive NHS ester then efficiently reacts with the primary amine of the this compound at a physiological to slightly basic pH to form a stable, covalent amide bond.[1]
References
Application Note: A Step-by-Step Guide for DBCO-Amine Peptide Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive guide to the principles and methodologies for conjugating a dibenzocyclooctyne (DBCO) moiety to a peptide via an amine-reactive N-hydroxysuccinimide (NHS) ester. This process is a cornerstone of modern bioconjugation, enabling the site-specific labeling of peptides for subsequent copper-free click chemistry applications. The conjugation is a two-step process: first, the covalent attachment of the DBCO group to a primary amine on the peptide, and second, the highly efficient and bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with an azide-modified molecule of interest.[1][2]
The first step involves the reaction of a DBCO-NHS ester with a primary amine, such as the N-terminus of a peptide or the epsilon-amine of a lysine (B10760008) residue, to form a stable amide bond.[2] This reaction is most efficient at a neutral to slightly basic pH (7.2-8.0).[3] The DBCO group itself is a strained alkyne that can react spontaneously with an azide-functionalized molecule in the second step, the SPAAC reaction.[4] This "click chemistry" reaction is highly selective and biocompatible, proceeding rapidly under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for creating complex biomolecular conjugates in biological systems.[1][4]
This guide offers detailed protocols for peptide preparation, DBCO labeling, purification of the conjugate, and subsequent characterization, along with troubleshooting tips to ensure successful conjugation.
Chemical Principle and Workflow
The overall process involves two key chemical reactions: Amine Acylation followed by Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Amine Acylation: The NHS ester of the DBCO reagent reacts with a primary amine on the peptide, displacing the N-hydroxysuccinimide group to form a stable amide bond. This effectively attaches the DBCO "handle" to the peptide.[2]
-
SPAAC Reaction: The strained alkyne of the now DBCO-labeled peptide reacts spontaneously with an azide (B81097) group on a target molecule (e.g., a fluorescent dye, a drug molecule, or another biomolecule) to form a stable triazole linkage.[4]
The experimental workflow follows a logical progression from reagent preparation to final product analysis.
Experimental Protocols
This section provides detailed protocols for the labeling of an amine-containing peptide with a DBCO-NHS ester and the subsequent SPAAC reaction.
3.1 Materials and Equipment
-
Peptide: Purified peptide with at least one primary amine (N-terminus or Lysine).
-
DBCO Reagent: DBCO-NHS Ester (or a PEGylated version like DBCO-PEG4-NHS Ester for improved solubility).[5]
-
Solvent: Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][6]
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer, pH 7.2-8.0.[3][6] Note: Do not use buffers containing primary amines like Tris or glycine.[6]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.[3]
-
Purification: Reverse-phase HPLC (RP-HPLC) system or desalting columns.[3]
-
Analytical Equipment: HPLC, Mass Spectrometer (e.g., ESI-MS or MALDI-TOF), and UV-Vis Spectrophotometer.[3]
3.2 Protocol 1: DBCO Labeling of Amine-Containing Peptide
-
Peptide Preparation:
-
Dissolve the lyophilized peptide in the chosen reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.[3] Higher concentrations can improve reaction kinetics.[3]
-
If the peptide is difficult to dissolve, refer to solubility troubleshooting guides, which may involve gentle warming, sonication, or the addition of organic co-solvents.[7]
-
-
DBCO-NHS Ester Stock Solution Preparation:
-
Conjugation Reaction:
-
Add the calculated amount of DBCO-NHS ester stock solution to the peptide solution. A 5x to 20x molar excess of the DBCO reagent over the peptide is a common starting point.[3][6] The optimal ratio may need to be determined empirically.[8] For dilute peptide solutions (< 5 mg/mL), a higher molar excess (20x to 50x) may be required.[5][6]
-
Ensure the final concentration of DMSO or DMF in the reaction mixture is kept low (ideally below 10%) to avoid peptide precipitation.[4]
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.[3][5] Reaction progress can be monitored by LC-MS.[3]
-
-
Quenching the Reaction (Optional):
-
Purification of the DBCO-Labeled Peptide:
-
Remove unreacted DBCO reagent and byproducts.
-
RP-HPLC: This is the most effective method for purifying peptides and separating the labeled product from the unlabeled starting material.[3]
-
Desalting Columns: For rapid buffer exchange and removal of small molecule impurities from peptides larger than 2 kDa.[3]
-
3.3 Protocol 2: SPAAC Reaction with an Azide-Modified Molecule
-
Prepare the Azide-Containing Molecule: Dissolve the azide-modified molecule in a compatible reaction buffer (e.g., PBS).
-
SPAAC Reaction:
-
Add the DBCO-labeled peptide to the solution of the azide-containing molecule. A 1.5 to 3-fold molar excess of one component is typically used to drive the reaction to completion.[9]
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[5][9] Higher temperatures (up to 37°C) can increase the reaction rate but may affect the stability of sensitive biomolecules.[9]
-
-
Purification and Characterization:
Data Presentation: Reaction Parameters and Characterization
Successful conjugation depends on optimizing several key parameters. The following table summarizes typical conditions and methods for characterization.
| Parameter | Recommended Condition | Rationale & Expected Outcome |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can enhance reaction kinetics and improve yield.[3] |
| Molar Excess of DBCO-NHS | 5x - 50x | A lower excess (5-10x) favors mono-labeling, while a higher excess increases the likelihood of labeling all available amines.[3][6] Starting with a 10-20 fold excess is common.[4] |
| Reaction pH | 7.2 - 8.0 | This pH range favors the reaction between the NHS ester and the unprotonated primary amines on the peptide.[3] |
| Reaction Buffer | PBS, HEPES, Borate | These buffers are amine-free and will not compete with the peptide for reaction with the NHS ester.[6] |
| Reaction Time & Temp. | 2-4 hours at RT or 12-24 hours at 4°C | Provides sufficient time for high conversion. Longer times at 4°C can improve efficiency, especially for sensitive peptides.[1][3] |
| SPAAC Molar Ratio | 1.5:1 to 3:1 (DBCO:Azide) | A slight molar excess of one reactant helps drive the reaction to completion.[9] |
| SPAAC Time & Temp. | 4-12 hours at RT or overnight at 4°C | Efficient reaction occurs under mild conditions. Reaction is typically complete within 12 hours.[9] |
Characterization of the DBCO-Peptide Conjugate
| Analysis Method | Purpose | Expected Result |
| Mass Spectrometry (MS) | Confirm covalent modification. | An increase in the peptide's mass corresponding to the mass of the added DBCO moiety (e.g., ~402.4 Da for DBCO-NHS, ~534.6 Da for DBCO-PEG4-NHS).[2][3] |
| Reverse-Phase HPLC (RP-HPLC) | Assess purity and confirm conjugation. | The DBCO-labeled peptide will typically have a longer retention time than the unlabeled peptide due to the hydrophobicity of the DBCO group.[3][12] |
| UV-Vis Spectroscopy | Determine Degree of Labeling (DOL). | Quantify the concentration of DBCO by measuring its characteristic absorbance at ~309 nm (ε ≈ 12,000 M⁻¹cm⁻¹).[3][13] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Hydrolysis of NHS ester: Reagent was exposed to moisture or dissolved in aqueous buffer too early. | Prepare fresh DBCO-NHS ester solution in anhydrous DMSO immediately before use.[2][12] |
| Incorrect Buffer: Buffer contains primary amines (e.g., Tris, glycine). | Use an amine-free buffer such as bicarbonate, borate, or PBS.[6][12] | |
| Insufficient Molar Excess: Not enough DBCO-NHS ester was used. | Increase the molar excess of the DBCO-NHS ester, especially for dilute peptide solutions.[12][13] | |
| Precipitation of Reagents | Low Solubility: The DBCO reagent or the resulting peptide conjugate is hydrophobic and aggregating. | Ensure the reaction contains a sufficient but minimal amount of organic co-solvent (e.g., <10% DMSO).[4] Consider using a more hydrophilic PEGylated DBCO linker.[14] |
| Difficulty in Purification | Similar Properties: Unconjugated and conjugated peptides co-elute. | Optimize the purification method. For HPLC, adjust the gradient to improve separation.[12] |
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DBCO-Amine in Nanoparticle Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzocyclooctyne (DBCO) reagents are at the forefront of bioorthogonal chemistry, enabling the precise and efficient modification of biomolecules and nanoparticles. DBCO-amine, a derivative featuring a reactive amine group, is a key building block for introducing the DBCO moiety onto surfaces, particularly those of nanoparticles. This allows for the subsequent attachment of azide-tagged molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2]
The biocompatibility and high efficiency of the SPAAC reaction make DBCO-functionalized nanoparticles invaluable tools in drug delivery, in vivo imaging, and diagnostics.[3][4] The stable triazole linkage formed ensures the integrity of the final conjugate.[1] This document provides detailed protocols for the functionalization of various nanoparticle types with this compound and subsequent conjugation, along with quantitative data to guide experimental design.
Key Features of DBCO-Mediated Functionalization:
-
Biocompatible: The copper-free nature of the reaction makes it suitable for use in living cells and organisms.[1][3]
-
Highly Efficient: SPAAC exhibits fast reaction kinetics and high yields under mild conditions.[1][5]
-
Bioorthogonal: DBCO and azide (B81097) groups are abiotic and do not interfere with biological processes, ensuring high specificity.[1][6]
-
Versatile: The amine group on this compound allows for its conjugation to various nanoparticle surfaces possessing carboxyl groups through stable amide bond formation.[7][8]
Quantitative Data on Nanoparticle Functionalization
The successful functionalization of nanoparticles with this compound and subsequent conjugation of targeting ligands can be monitored by assessing changes in their physicochemical properties. The following tables provide representative data on the expected changes in nanoparticle size (mean diameter), polydispersity index (PDI), and zeta potential upon surface modification.
Table 1: Physicochemical Characterization of Functionalized Liposomes [7]
| Liposome Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Liposomes | 155.3 ± 4.2 | 0.12 ± 0.02 | -25.6 ± 1.8 |
| DBCO-Functionalized Liposomes | 162.8 ± 5.1 | 0.15 ± 0.03 | -23.1 ± 2.1 |
| Antibody-Conjugated Liposomes | 175.4 ± 6.3 | 0.18 ± 0.04 | -20.5 ± 2.5 |
Table 2: Characterization of Functionalized Polymeric Nanoparticles [7]
| Nanoparticle Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PLGA Nanoparticles | 210.7 ± 8.9 | 0.19 ± 0.05 | -35.2 ± 3.4 |
| PEGylated PLGA Nanoparticles | 225.1 ± 9.5 | 0.17 ± 0.04 | -15.8 ± 2.9 |
| Functionalized PLGA-PEG Nanoparticles | 238.6 ± 10.2 | 0.21 ± 0.06 | -12.3 ± 2.6 |
Experimental Protocols
The following are detailed protocols for the functionalization of nanoparticles with this compound and subsequent click chemistry conjugation.
Protocol 1: Functionalization of Carboxyl-Terminated Polymeric Nanoparticles
This protocol involves a two-step process: activation of the nanoparticle's carboxyl groups followed by conjugation with this compound.[7]
Materials:
-
Carboxyl-terminated polymeric nanoparticles (e.g., PLGA)
-
MES Buffer (pH 6.0)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
This compound (or a PEGylated version like DBCO-PEG4-amine for increased solubility and reduced steric hindrance)[9]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
Part A: Activation of Nanoparticle Carboxyl Groups
-
Disperse the carboxyl-terminated nanoparticles in MES buffer (pH 6.0).
-
Add a molar excess of EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups.
-
Incubate for 30 minutes at room temperature with gentle mixing.[7]
Part B: Conjugation of this compound
-
Dissolve this compound in DMSO to prepare a stock solution.[7]
-
Add the this compound solution to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature.[7]
-
Purify the DBCO-functionalized nanoparticles by centrifugation and washing with PBS (pH 7.4) to remove unreacted reagents.[7]
Part C: Characterization
-
Characterize the DBCO-functionalized nanoparticles using Dynamic Light Scattering (DLS) to determine changes in size and PDI.[7]
-
Further characterization can be performed using techniques like UV-Vis spectroscopy to quantify DBCO loading, as the DBCO group has a characteristic absorbance around 309 nm which disappears upon reaction with an azide.[10][11]
Protocol 2: Conjugation of Azide-Tagged Molecules via Click Chemistry
This protocol describes the reaction between the DBCO-functionalized nanoparticles and an azide-functionalized molecule (e.g., a targeting ligand, a fluorescent dye).[12]
Materials:
-
Purified DBCO-functionalized nanoparticles
-
Azide-modified molecule of interest
-
PBS (pH 7.4)
Procedure:
-
Resuspend the purified DBCO-functionalized nanoparticles in PBS (pH 7.4).[7]
-
Add the azide-modified molecule to the nanoparticle suspension. A 2-4x molar excess of the azide-modified molecule is often used.[13]
-
Incubate the reaction mixture. Common incubation conditions are 4-12 hours at room temperature or overnight at 4°C.[7][12]
-
Purify the final conjugated nanoparticles by centrifugation or size-exclusion chromatography to remove excess unreacted azide molecules.[7][12]
-
Resuspend the final conjugate in a suitable storage buffer. For long-term storage, 4°C or -20°C is recommended.[1][12]
Visualization of Workflows and Concepts
Experimental Workflow: Nanoparticle Functionalization and Conjugation
Caption: Workflow for nanoparticle functionalization with this compound and subsequent click chemistry conjugation.
Logical Relationship: Targeted Drug Delivery Vehicle
Caption: Conceptual diagram of a DBCO-functionalized nanoparticle for targeted drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cytodiagnostics.com [cytodiagnostics.com]
- 4. hiyka.com [hiyka.com]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. This compound & DBCO-PEG-amine | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
Application Notes and Protocols for DBCO-amine in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is an indispensable tool in modern biological research and drug development, offering dynamic insights into cellular processes in their native environment. The advent of bioorthogonal chemistry, particularly copper-free click chemistry, has revolutionized our ability to specifically label and visualize biomolecules within living systems without disrupting cellular functions.[1] At the heart of this technology is the strain-promoted alkyne-azide cycloaddition (SPAAC), a highly specific and biocompatible reaction.[1] Dibenzocyclooctyne (DBCO) reagents, including DBCO-amine, are key players in SPAAC, enabling the precise attachment of imaging probes to azide-modified targets.[1]
This document provides detailed application notes and protocols for the use of this compound and its derivatives in live cell imaging applications. It is intended for researchers, scientists, and drug development professionals who are looking to leverage the power of copper-free click chemistry for visualizing and tracking biomolecules in real-time.
Principle of the Method
The use of this compound in live cell imaging is based on the principles of bioorthogonal chemistry. The workflow typically involves two main stages:
-
Metabolic or Enzymatic Labeling: Cells are first treated with a molecule containing an azide (B81097) group. This azide-modified molecule is incorporated into a specific biomolecule of interest (e.g., a protein, glycan, or nucleic acid) through the cell's natural metabolic pathways or by enzymatic modification. This step introduces a bioorthogonal "handle" onto the target.
-
Copper-Free Click Chemistry: The azide-labeled cells are then incubated with a this compound derivative that has been conjugated to a reporter molecule, such as a fluorescent dye. The DBCO group on the probe reacts specifically and efficiently with the azide group on the target biomolecule via SPAAC, forming a stable triazole linkage. This covalent attachment allows for the visualization and tracking of the biomolecule of interest using fluorescence microscopy.[1]
The primary advantage of this copper-free approach is its biocompatibility. The reaction proceeds readily at physiological temperatures and pH without the need for a cytotoxic copper catalyst, making it ideal for live cell applications.[2]
Data Presentation
The following tables summarize key parameters of this compound and commonly used DBCO-conjugated fluorescent dyes for live cell imaging applications.
| Parameter | Description | Value/Information | References |
| Reagent | This compound | A bifunctional linker with a DBCO group for click chemistry and an amine group for conjugation. | [3][4][5][6][7] |
| Molecular Weight | This compound | 276.33 g/mol | [6] |
| Solubility | This compound | Sparingly soluble in DMSO and Ethanol. | [5] |
| Reaction | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Reaction between DBCO and an azide group. | [1] |
| Key Advantage | Copper-Free | Does not require a cytotoxic copper catalyst, making it suitable for live cell imaging. | [2] |
| Fluorophore Conjugate | Excitation Max (nm) | Emission Max (nm) | Key Features |
| DBCO-Cy3 | ~555 | ~570 | Bright and photostable, suitable for the green/yellow channel. |
| DBCO-Cy5 | ~649 | ~671 | Bright and photostable far-red dye, ideal for reducing autofluorescence. Water-soluble and pH-insensitive from pH 4 to 10. |
| DBCO-Cy5.5 | ~678 | ~694 | Bright and photostable near-infrared dye, spectrally similar to Alexa Fluor® 680. Water-soluble and pH-insensitive. |
| DBCO-FITC | ~490 | ~513 | Commonly used green fluorophore. |
| DBCO-TAMRA | ~546 | ~565 | Bright orange fluorophore with good photostability. |
| DBCO-ATTO 488 | ~501 | ~523 | Bright and photostable green fluorophore. |
| DBCO-ATTO 594 | ~601 | ~627 | Bright and photostable red fluorophore. |
| DBCO-ATTO 647N | ~646 | ~664 | Bright and photostable far-red fluorophore. |
| Parameter | Observation | References |
| Signal-to-Noise Ratio | Generally high due to the specificity of the bioorthogonal reaction, which minimizes background staining. | [8] |
| Photostability | Dependent on the conjugated fluorophore. Cyanine dyes like Cy3 and Cy5 are known for their relatively high photostability. | [9][10] |
| Cell Viability | DBCO-Cy5 has been shown to have lower cytotoxicity compared to some traditional membrane dyes like DiD. DBCO itself did not show increased cytotoxicity at high concentrations (100 µM) over time. | [2] |
Experimental Protocols
Protocol 1: General Live Cell Labeling with a DBCO-Fluorophore Conjugate
This protocol describes the general procedure for labeling azide-modified live cells with a commercially available DBCO-fluorophore conjugate.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides suitable for microscopy.
-
Azide-modified precursor (e.g., Ac4ManNAz for metabolic labeling of cell surface glycans).
-
DBCO-fluorophore conjugate (e.g., DBCO-Cy5).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Complete cell culture medium.
-
Live Cell Imaging Buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
Procedure:
-
Metabolic Labeling (Day 1-2): a. Seed cells in a suitable imaging vessel and allow them to adhere and grow to the desired confluency. b. Prepare a stock solution of the azide-modified precursor (e.g., 10 mM Ac4ManNAz in DMSO). c. Add the azide-precursor to the cell culture medium to a final concentration of 25-50 µM. d. Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide group.[1]
-
DBCO-Fluorophore Labeling (Day 3): a. Prepare a 1-10 mM stock solution of the DBCO-fluorophore conjugate in anhydrous DMSO. b. Gently wash the azide-labeled cells twice with pre-warmed PBS (pH 7.4). c. Prepare the labeling medium by diluting the DBCO-fluorophore stock solution into pre-warmed Live Cell Imaging Buffer to a final concentration of 5-20 µM. d. Add the labeling medium to the cells. e. Incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing and Imaging: a. Remove the labeling medium. b. Wash the cells three times with pre-warmed Live Cell Imaging Buffer. c. Add fresh, pre-warmed Live Cell Imaging Buffer to the cells. d. Proceed with live cell imaging on a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Protocol 2: Antibody Conjugation with this compound and Subsequent Cell Labeling
This protocol describes the conjugation of this compound to an antibody via an NHS ester intermediate, followed by labeling of azide-modified cells.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
-
Azide-labeled live cells (prepared as in Protocol 1)
-
Live Cell Imaging Buffer
Procedure:
-
Activation of this compound to DBCO-NHS ester: a. Dissolve this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO. b. Incubate the reaction for 1-2 hours at room temperature to form the DBCO-NHS ester.
-
Antibody Conjugation: a. Add the freshly prepared DBCO-NHS ester solution to the antibody solution at a 10- to 20-fold molar excess.[1] b. Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.[1]
-
Quenching and Purification: a. Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[1] b. Remove excess, unreacted DBCO-NHS ester using a desalting column equilibrated with an appropriate storage buffer for the antibody.[1] c. (Optional) Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DBCO group at approximately 309 nm.[1][11]
-
Live Cell Labeling with DBCO-Antibody Conjugate: a. Gently wash the azide-labeled cells twice with pre-warmed Live Cell Imaging Buffer.[1] b. Dilute the DBCO-functionalized antibody in the Live Cell Imaging Buffer to the desired final concentration (typically 1-10 µg/mL).[1] c. Add the antibody solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.[1] d. Remove the antibody solution and wash the cells three times with pre-warmed Live Cell Imaging Buffer to remove any unbound antibody.[1] e. Add fresh Live Cell Imaging Buffer to the cells and proceed with imaging.[1]
Protocol 3: Cell Viability Assay
This protocol describes a general method to assess the cytotoxicity of this compound or DBCO-conjugated probes using a standard MTT or CCK-8 assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound or DBCO-conjugated probe
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: a. Prepare a series of dilutions of the this compound or DBCO-conjugated probe in complete cell culture medium. b. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include untreated control wells. c. Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Viability Assessment (using CCK-8): a. Add 10 µL of CCK-8 solution to each well. b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at 450 nm using a microplate reader.[2]
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the cell viability against the compound concentration to generate a dose-response curve.
Mandatory Visualizations
Caption: General workflow for live cell imaging using this compound.
Caption: Simplified EGFR signaling pathway for imaging applications.
Caption: Workflow of antibody-drug conjugate (ADC) internalization.
Conclusion
This compound and its derivatives are powerful tools for live cell imaging, enabling the specific and biocompatible labeling of a wide range of biomolecules. The copper-free click chemistry approach offers high specificity, leading to high signal-to-noise ratios in imaging experiments with minimal perturbation to cellular processes. The protocols provided herein offer a starting point for researchers to implement this technology in their own studies. By carefully selecting the appropriate DBCO-fluorophore conjugate and optimizing labeling conditions, researchers can gain valuable insights into the dynamic behavior of biomolecules in living cells, furthering our understanding of complex biological systems and accelerating the development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. caymanchem.com [caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. This compound, 1255942-06-3 | BroadPharm [broadpharm.com]
- 8. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: DBCO-Amine in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dibenzocyclooctyne-amine (DBCO-amine) and its derivatives in the development of targeted drug delivery systems. This document details the underlying principles, experimental protocols, and key data associated with the application of DBCO linkers in bioconjugation for creating advanced therapeutic agents.
Introduction to this compound and Copper-Free Click Chemistry
Dibenzocyclooctyne (DBCO) is a key reagent in the field of bioorthogonal chemistry, particularly for copper-free click chemistry.[] this compound is a derivative containing a reactive amine group, allowing for its conjugation to various molecules. The core utility of DBCO lies in its strained alkyne ring, which readily and specifically reacts with azide-containing molecules through a process called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[][2] This reaction is highly efficient, bioorthogonal (meaning it does not interfere with biological processes), and proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst.[3][4] These characteristics make DBCO linkers ideal for constructing targeted drug delivery systems such as antibody-drug conjugates (ADCs) and functionalized nanoparticles.[5][6][7]
The primary advantages of using DBCO-based linkers in drug delivery include:
-
High Specificity and Bioorthogonality: DBCO reacts selectively with azides, ensuring precise conjugation even in complex biological environments.[][3]
-
Biocompatibility: The absence of a copper catalyst avoids cellular toxicity, making it suitable for in vivo applications.[3][4]
-
Rapid Reaction Kinetics: The inherent ring strain of DBCO leads to fast reaction rates under mild conditions.[3]
-
High Efficiency and Yield: The SPAAC reaction is highly efficient, leading to high yields of the final conjugate.[3]
-
Stability: Both DBCO and azide (B81097) functional groups are stable on biomolecules prior to conjugation.[3]
Key Applications
This compound and its derivatives are instrumental in several key areas of targeted drug delivery:
-
Antibody-Drug Conjugates (ADCs): ADCs combine the targeting specificity of a monoclonal antibody with the high potency of a cytotoxic drug. DBCO linkers are used to attach the drug payload to the antibody.[5][8]
-
Functionalized Nanoparticles: Nanoparticles, such as liposomes or gold nanoparticles, can be functionalized with targeting ligands (e.g., antibodies, peptides) and loaded with therapeutic agents using DBCO chemistry.[6][9][10] This approach can enhance drug solubility, prolong circulation time, and improve tumor targeting.[9][11]
-
PROTACs: DBCO-containing linkers are also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[12][13]
Experimental Protocols
The following are generalized protocols for the use of DBCO derivatives in the preparation of targeted drug delivery systems. Researchers should optimize these protocols for their specific molecules and applications.
Protocol 1: Activation of a Targeting Ligand (e.g., Antibody) with a DBCO-NHS Ester
This protocol describes the modification of a protein, such as an antibody, with a DBCO moiety using an N-hydroxysuccinimide (NHS) ester derivative of DBCO. This is a common first step in creating a targeted drug delivery system.[14]
Materials:
-
Antibody or other amine-containing biomolecule in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS ester (or similar DBCO-NHS derivative)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Antibody Preparation: Ensure the antibody solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer like PBS.[15] If the buffer contains primary amines (e.g., Tris), they must be removed by dialysis or buffer exchange.[2]
-
DBCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[2] NHS esters are moisture-sensitive, so handle them accordingly.[2]
-
Conjugation Reaction: Add a 10- to 40-fold molar excess of the DBCO-NHS ester solution to the antibody solution.[14][16] The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain protein integrity.[14]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[2][15]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted DBCO-NHS ester.[15] Incubate for 15-30 minutes at room temperature.[15]
-
Purification: Remove excess, unreacted DBCO reagent and byproducts using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).[15]
-
Characterization (Optional but Recommended): Determine the degree of labeling (DOL), which is the average number of DBCO molecules per antibody, using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[16][17]
Protocol 2: Conjugation of an Azide-Modified Payload to a DBCO-Activated Antibody (SPAAC Reaction)
This protocol outlines the "click" reaction step where an azide-containing molecule (e.g., a drug, a fluorescent dye) is conjugated to the DBCO-modified antibody.[14]
Materials:
-
DBCO-activated antibody (from Protocol 1)
-
Azide-modified payload (drug, imaging agent, etc.)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, HPLC)
Procedure:
-
Reactant Preparation: Prepare the azide-modified payload in the reaction buffer.
-
Click Reaction: Add the azide-modified payload to the solution of the DBCO-activated antibody. A 1.5- to 10-fold molar excess of the azide-payload is typically used.[14][16]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[16][18] Reaction times can be shorter depending on the reactants and their concentrations.[3]
-
Purification: Purify the resulting antibody-drug conjugate to remove any unreacted payload and other impurities. Size-exclusion chromatography or HPLC are common methods.[19][20]
-
Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the use of DBCO in bioconjugation.
| Parameter | Value | Source(s) |
| Molar Excess of DBCO-NHS Ester to Antibody | 5 to 40-fold | [3][14][16] |
| Molar Excess of Azide-Payload to DBCO-Antibody | 1.5 to 10-fold | [14][16] |
| Reaction Time (Antibody-DBCO Conjugation) | 30-60 minutes at room temperature | [2][3] |
| Reaction Time (SPAAC Click Reaction) | 4-12 hours | [16][18] |
| Optimal pH for NHS Ester Conjugation | 7.0 - 9.0 | [2][3] |
| DBCO Stability on IgG (4°C or -20°C) | ~3-5% loss of reactivity over 4 weeks | [3] |
| Table 1: Recommended Reaction Conditions and Stability |
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Source(s) |
| DBCO | 0.24 - 0.31 | [21] |
| BCN | 0.07 | [21] |
| DIFO | 0.076 | [21] |
| BARAC | 0.96 | [21] |
| Table 2: Reaction Rates of Various Cyclooctynes |
Visualizations
Experimental Workflow for ADC Synthesis
Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using DBCO chemistry.
Targeted Drug Delivery and Cellular Uptake
Signaling pathway for targeted drug delivery and cellular uptake.
This diagram illustrates the general mechanism by which a targeted drug delivery system, such as an ADC, recognizes and binds to a specific receptor on a target cell. Following binding, the complex is internalized, often through clathrin-mediated endocytosis, leading to the release of the therapeutic payload inside the cell and subsequent cellular effects.[22][23][24] The amine groups present in some drug delivery systems can also influence cellular uptake and drug release, particularly in response to pH changes within the cellular environment.[25]
References
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creativepegworks.com [creativepegworks.com]
- 8. This compound | ADC linker | CAS# 1255942-06-3 | InvivoChem [invivochem.com]
- 9. benchchem.com [benchchem.com]
- 10. hiyka.com [hiyka.com]
- 11. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound — TargetMol Chemicals [targetmol.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05274A [pubs.rsc.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. help.lumiprobe.com [help.lumiprobe.com]
- 21. benchchem.com [benchchem.com]
- 22. Cellular uptake mechanism of an inorganic nanovehicle and its drug conjugates: Enhanced efficacy due to clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Acidity-promoted cellular uptake and drug release mediated by amine-functionalized block polycarbonates prepared via one-shot ring-opening copolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of DBCO-Labeled Antibodies for Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for the creation of dibenzocyclooctyne (DBCO)-labeled antibodies, which are essential reagents for highly specific and sensitive immunoassays utilizing copper-free click chemistry. The protocols outlined below cover the activation of antibodies with DBCO-NHS ester, purification of the resulting conjugate, and subsequent reaction with azide-modified molecules.
The use of DBCO-labeled antibodies in immunoassays offers a robust and bioorthogonal conjugation strategy, minimizing background signals and leading to stable covalent linkages.[1][2] This method is particularly advantageous for creating antibody conjugates for various applications, including antibody-drug conjugates (ADCs), and for attaching antibodies to oligonucleotides or other reporter molecules.[3][4][5]
Principle of the Method
The creation of DBCO-labeled antibodies involves a two-step process. First, the primary amine groups (e.g., on lysine (B10760008) residues) of the antibody are reacted with a DBCO-N-hydroxysuccinimidyl (NHS) ester. This reaction forms a stable amide bond, covalently attaching the DBCO moiety to the antibody.[3] The DBCO-functionalized antibody can then be reacted with any azide-containing molecule through a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[2][4] This bioorthogonal reaction is highly specific and efficient, proceeding under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[2][3][6]
The workflow can be visualized as follows:
Quantitative Data Summary
The efficiency of the labeling process and the subsequent click chemistry reaction are influenced by several factors. The following tables summarize key quantitative parameters for optimizing the creation of DBCO-labeled antibodies.
Table 1: Reaction Conditions for Antibody Activation with DBCO-NHS Ester
| Parameter | Recommended Value | Notes |
| Molar Excess of DBCO-NHS Ester | 5 to 30-fold | A 20-30 fold excess is commonly used for initial experiments.[1][6][7][8] Lower ratios (5-10 fold) can minimize aggregation.[9] |
| Antibody Concentration | 1 - 10 mg/mL | A concentration of 1 mg/mL is frequently recommended.[1][2][10] |
| Reaction Temperature | Room Temperature | Incubation at room temperature is standard.[1][2][6][7] |
| Incubation Time | 30 - 60 minutes | A 60-minute incubation is often sufficient.[1][2][6] |
| DMSO/DMF Concentration | < 20% (v/v) | DBCO-NHS ester is typically dissolved in DMSO or DMF before adding to the antibody solution.[1][2][9] |
| Quenching Agent Concentration | 50 - 100 mM | Tris or glycine (B1666218) can be used to quench the reaction.[7][9] |
| Quenching Time | 15 - 30 minutes | A short incubation with the quenching agent stops the labeling reaction.[1][9] |
Table 2: Reaction Conditions for Copper-Free Click Chemistry
| Parameter | Recommended Value | Notes |
| Molar Excess of Azide Reagent | 2 to 10-fold | A 2-4 fold excess is common for antibody-oligonucleotide conjugation.[1][6][7][8] For small molecules, a 7.5-fold excess may be a good starting point.[11] |
| Reaction Temperature | 4°C or Room Temperature | The choice of temperature depends on the stability of the reactants.[7][8][11] |
| Incubation Time | 4 - 24 hours | Overnight incubation at 4°C is common for antibody-oligonucleotide conjugations.[1][7][8] Shorter times (4-12 hours) at room temperature are also effective.[11] |
Experimental Protocols
Part 1: Activation of Antibody with DBCO-NHS Ester
This protocol details the labeling of an antibody with a DBCO-NHS ester.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
DBCO-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting spin columns or dialysis cassettes (e.g., 7k MWCO)[7]
Pre-Conjugation Considerations:
-
Buffer Purity: Ensure the antibody solution is free of primary amine-containing buffers (e.g., Tris) and additives like sodium azide, which can interfere with the reaction.[1][8] Buffer exchange using desalting columns or dialysis may be necessary.[1]
-
Protein Purity: Remove carrier proteins like BSA and gelatin if present.[1]
-
Reagent Preparation: Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.[1] DBCO-NHS ester in solid form is stable at -20°C for over a year, but the solution is only stable for 2-3 months at -20°C.[1]
Procedure:
-
Prepare the Antibody: Adjust the antibody concentration to 1-10 mg/mL in an amine-free buffer.[6][8]
-
Prepare DBCO-NHS Ester Solution: Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[1]
-
Antibody Activation: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[1][7] Ensure the final DMSO/DMF concentration is below 20%.[1][2]
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.[1][2][6]
-
Quench Reaction: Add the quenching solution to a final concentration of 50-100 mM (e.g., add 10 µL of 1M Tris to 100 µL reaction).[1][9] Incubate for 15-30 minutes at room temperature.[9]
-
Purify DBCO-Labeled Antibody: Remove excess, unreacted DBCO-NHS ester and the quenching agent using a desalting spin column or dialysis.[7][8]
-
Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-antibody conjugate at 280 nm (for protein concentration) and ~310 nm (for DBCO concentration).[2][5][8]
-
Storage: The DBCO-functionalized antibody can be stored at -20°C for up to a month.[1][2][9] For long-term stability, it is best to use it for the subsequent click reaction as soon as possible.[9]
Part 2: Copper-Free Click Chemistry Conjugation
This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule.
Materials:
-
Purified DBCO-labeled antibody
-
Azide-functionalized molecule (e.g., oligonucleotide, peptide, small molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: In a suitable reaction tube, mix the DBCO-labeled antibody with a 2-10 fold molar excess of the azide-modified molecule.[1][7][11]
-
Incubation: Incubate the reaction mixture. Common incubation conditions are:
-
Purification of the Final Conjugate: Remove the unreacted azide-molecule using a suitable purification method such as size-exclusion chromatography (SEC), ion-exchange chromatography, or dialysis, depending on the properties of the conjugate.[4][7]
-
Validation: The final conjugate can be validated using SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugated antibody.[6][7]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of DBCO-labeled antibodies.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. dynamic-biosensors.com [dynamic-biosensors.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Purifying a Needle in a Haystack: A Guide to DBCO-Conjugated Protein and Peptide Purification
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of bioconjugation, the precise and efficient purification of dibenzocyclooctyne (DBCO)-conjugated proteins and peptides is a critical step for the successful development of antibody-drug conjugates (ADCs), targeted imaging agents, and other sophisticated biomolecular tools. The strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, which utilizes DBCO, offers a bioorthogonal method for covalently linking molecules without the need for a toxic copper catalyst.[1][2][3] However, achieving a homogenous final product requires robust purification strategies to remove unreacted DBCO reagents, unconjugated biomolecules, and other process-related impurities. This document provides detailed application notes and protocols for the purification of DBCO-conjugated proteins and peptides, tailored for researchers, scientists, and drug development professionals.
Introduction to DBCO Conjugation and the Importance of Purification
DBCO is an essential reagent in copper-free click chemistry, reacting specifically with azide-functionalized molecules to form a stable triazole linkage.[1][3] This reaction's high specificity and biocompatibility make it ideal for use in complex biological systems.[3] The initial step in this process often involves the conjugation of a DBCO-containing reagent, commonly a DBCO-NHS ester, to a protein or peptide via reaction with primary amines, such as the side chains of lysine (B10760008) residues.[4][5]
Following the conjugation reaction, the resulting mixture is heterogeneous, containing the desired DBCO-conjugated biomolecule, unreacted protein or peptide, excess DBCO reagent, and potentially multi-conjugated species.[4] The removal of these impurities is paramount, as their presence can interfere with downstream applications, lead to inaccurate characterization, and, in the case of therapeutics, cause undesirable side effects. Therefore, a well-designed purification workflow is indispensable.
General Workflow for DBCO Conjugation and Purification
The overall process for generating and purifying DBCO-conjugated proteins and peptides can be summarized in a few key steps. The workflow begins with the conjugation reaction, followed by quenching and initial cleanup to remove excess small molecule reagents. The final, and most critical, stage is the high-resolution purification of the DBCO-conjugated biomolecule.
Caption: General workflow for DBCO-protein conjugation and purification.
Key Purification Techniques
Several chromatographic techniques can be employed for the purification of DBCO-conjugated proteins and peptides. The choice of method depends on the physicochemical properties of the biomolecule, the nature of the impurities, and the desired level of purity.
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size.[6] It is highly effective for removing small molecules like unreacted DBCO-NHS esters and quenching agents from the much larger protein or peptide conjugates.[4][7] SEC is often used as an initial cleanup step or a final polishing step.[6]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The conjugation of DBCO can alter the overall charge of a protein or peptide, allowing for the separation of conjugated and unconjugated species. This technique is particularly useful for purifying proteins where the DBCO conjugation significantly impacts the pI.[4][5]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. The DBCO group is hydrophobic, and its addition to a protein increases its hydrophobicity.[5] This increased hydrophobicity can be exploited to separate DBCO-conjugated proteins from their unconjugated counterparts under non-denaturing conditions.[4]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity.[8] It is particularly well-suited for the purification of peptides and smaller proteins.[9][10] However, the use of organic solvents and acidic conditions can be denaturing for some proteins.[4]
-
Affinity Chromatography: This technique utilizes specific binding interactions.[11] For example, if the protein has an affinity tag (e.g., His-tag) or is an antibody (e.g., Protein A or Protein G affinity), this method can be used to purify the conjugate from a complex mixture.[7][11]
-
Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and the removal of small molecule impurities.[7]
Experimental Protocols
Protocol 1: Protein Conjugation with DBCO-NHS Ester
This protocol outlines a general method for labeling a protein with a DBCO-NHS ester.
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
DBCO-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column
Procedure:
-
Reagent Preparation:
-
Conjugation Reaction:
-
Quenching:
-
Removal of Excess Reagent:
-
Remove the unreacted DBCO-NHS ester and quenching agent using a desalting spin column according to the manufacturer's protocol.[4] This step yields a crude DBCO-conjugated protein solution ready for further purification.
-
Protocol 2: Purification of DBCO-Conjugated Proteins using HPLC
The following are generalized protocols for HPLC-based purification. Specific parameters such as gradient, flow rate, and column choice should be optimized for each specific conjugate.
A. Size Exclusion Chromatography (SEC)
-
Column: Choose an SEC column with a pore size appropriate for the size of the protein conjugate.
-
Mobile Phase: A buffer compatible with the protein's stability, such as PBS.
-
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the crude DBCO-conjugated protein solution.
-
The DBCO-conjugated protein will elute in the earlier fractions, while smaller molecules like unreacted DBCO and quenching agents will elute later.[7]
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and 309 nm (for DBCO).[4]
-
Pool the fractions containing the purified conjugate.
-
B. Ion-Exchange Chromatography (IEX)
-
Column: An appropriate IEX column (anion or cation exchange) based on the protein's pI.
-
Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).
-
Procedure:
-
Equilibrate the column with Mobile Phase A.
-
Load the sample onto the column.
-
Elute the bound proteins using a linear gradient of Mobile Phase B.
-
Monitor absorbance at 280 nm and 309 nm to identify fractions containing the DBCO-conjugated protein.[4]
-
C. Hydrophobic Interaction Chromatography (HIC)
-
Column: A HIC column with a suitable stationary phase (e.g., Butyl, Phenyl).[4]
-
Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0).[4]
-
Mobile Phase B: Low salt buffer (e.g., 100 mM Sodium Phosphate, pH 7.0).[4]
-
Procedure:
-
Equilibrate the column with Mobile Phase A.
-
Load the sample onto the column.
-
Elute with a reverse linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.[4]
-
The more hydrophobic DBCO-conjugated protein will elute at a lower salt concentration than the unconjugated protein.
-
Monitor absorbance at 280 nm and 309 nm.[4]
-
D. Reverse-Phase HPLC (RP-HPLC) for Peptides
-
Column: C18 column.[9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[9]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the peptide sample.
-
Elute with a linear gradient of increasing Mobile Phase B.[9]
-
The DBCO-conjugated peptide will have a longer retention time than the unconjugated peptide due to increased hydrophobicity.
-
Monitor absorbance at 220 nm (for peptide backbone) and 309 nm (for DBCO).
-
Characterization and Quality Control
After purification, it is crucial to characterize the DBCO-conjugated protein or peptide to determine its purity and the degree of labeling (DOL).
Degree of Labeling (DOL) Calculation
The DOL, which is the average number of DBCO molecules per protein, can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (A280) and 309 nm (A309).[4][5]
The DOL can be calculated using the following formula:
DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)[4]
Where:
-
A₃₀₉ and A₂₈₀ are the absorbances at 309 nm and 280 nm, respectively.[4]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.[4]
-
ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (approximately 12,000 M⁻¹cm⁻¹).[4][5]
-
CF is the correction factor for the absorbance of the DBCO group at 280 nm (this value may need to be determined experimentally or obtained from the reagent supplier).[4] A correction factor of 1.089 has been reported.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the conjugation and purification processes.
Table 1: Recommended Reaction Conditions for DBCO-NHS Ester Conjugation
| Parameter | Recommended Value | Reference(s) |
| Protein Concentration | 1-5 mg/mL | [4] |
| Buffer | Amine-free (e.g., PBS) | [4][12] |
| Buffer pH | 7.2 - 8.0 | [4] |
| DBCO-NHS Ester Stock | 10 mM in anhydrous DMSO | [4] |
| Molar Excess of DBCO | 5- to 20-fold | [4] |
| Final DMSO Concentration | < 20% | [4][7] |
| Incubation Time | 30-60 min at RT or 2 hrs on ice | [4] |
| Quenching Agent | 1 M Tris-HCl, pH 8.0 | [4] |
| Final Quencher Conc. | 50-100 mM | [4] |
| Quenching Time | 15 min at RT | [4] |
Table 2: Typical HPLC Parameters for Purification
| HPLC Method | Column Type | Mobile Phase A | Mobile Phase B | Elution |
| SEC | Size exclusion | Isocratic buffer (e.g., PBS) | - | Isocratic |
| IEX | Anion or Cation Exchange | Low salt buffer | High salt buffer | Linear gradient |
| HIC | Butyl or Phenyl | High salt buffer | Low salt buffer | Reverse gradient |
| RP-HPLC | C18 | 0.1% TFA in Water | Acetonitrile w/ 0.1% TFA | Linear gradient |
Table 3: Spectroscopic Properties for DOL Calculation
| Molecule | Wavelength (nm) | Molar Extinction Coefficient (ε) | Reference(s) |
| DBCO | 309 | ~12,000 M⁻¹cm⁻¹ | [4][5] |
| IgG (example protein) | 280 | ~210,000 M⁻¹cm⁻¹ | [4] |
Logical Relationships in Purification Method Selection
The selection of an appropriate purification strategy is a critical decision that depends on the properties of the biomolecule and the desired outcome.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. dynamic-biosensors.com [dynamic-biosensors.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: DBCO-PEG-Amine in Chemical Biology
Introduction
DBCO-PEG-amine is a heterobifunctional linker that has become an invaluable tool in chemical biology, bioconjugation, and drug development.[1] It integrates three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables rapid and highly specific covalent bonding with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction, a cornerstone of "click chemistry," is bioorthogonal, proceeding efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[2][3][4]
-
Polyethylene Glycol (PEG) Spacer: A flexible, hydrophilic chain that enhances the solubility of the molecule and its conjugates in aqueous buffers, reduces steric hindrance during conjugation, and improves the biocompatibility of the final product by minimizing immunogenicity.[1][4]
-
Amine (NH2) Group: A primary amine that provides a versatile reactive handle for conjugation to various functional groups, most commonly carboxylic acids (or their activated esters, like NHS esters) to form stable amide bonds.[1][5]
This combination of features makes DBCO-PEG-amine a versatile reagent for a two-step sequential conjugation strategy, enabling the precise construction of complex biomolecular architectures for a wide range of applications.[6]
Application 1: Synthesis of Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells.[6] DBCO-PEG-amine is a key component in modern ADC development, serving as a linker to connect the antibody to the drug.[7][8] The process typically involves first modifying the antibody with the DBCO group via its amine terminus (often after converting the amine to an NHS ester or by reacting the amine with a linker already on the antibody) and then "clicking" an azide-modified cytotoxic drug onto the DBCO handle.[4][6] The PEG component of the linker is crucial for improving the ADC's solubility, stability, and pharmacokinetic properties.[7]
Quantitative Data for ADC Synthesis
| Parameter | Recommended Value | Notes | Source(s) |
| DBCO-Linker Activation | |||
| Molar Ratio (Linker:EDC:NHS) | 1:1.2:1.2 | For activating a carboxylic acid-terminated DBCO-PEG linker for reaction with antibody amines. | [2] |
| Activation Time | 1-2 hours | At room temperature. | [2] |
| Antibody Modification | |||
| Molar Excess of DBCO-NHS Ester | 10 to 50-fold | Higher excess may be needed for dilute antibody solutions. | [2][9][10] |
| Antibody Concentration | > 1 mg/mL | Higher concentrations improve reaction efficiency. | [9][11] |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | To prevent quenching of the NHS ester. | [6] |
| pH | 7.0 - 9.0 | Conjugation to primary amines is favored at slightly alkaline pH. | [9][11][12] |
| Incubation Time | 1-2 hours at RT or 2-4 hours at 4°C | Longer incubation is needed at lower temperatures. | [2][10] |
| Payload Conjugation (SPAAC) | |||
| Molar Excess of Azide-Payload | 1.5 to 10-fold | To drive the click reaction to completion. | [6][11] |
| Incubation Time | 4-18 hours | Reaction is typically performed at 4°C or room temperature. | [4][10][11] |
Experimental Protocol: Two-Step ADC Synthesis
This protocol describes the conjugation of an azide-modified payload to an antibody using a heterobifunctional linker strategy that incorporates the DBCO-PEG-amine functionality.
Part A: Antibody Modification with DBCO
-
Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[6][9]
-
DBCO-PEG-NHS Ester Preparation: The amine group of DBCO-PEG-amine can be used to react with a bifunctional linker containing two NHS esters, or more commonly, a DBCO-PEG-NHS ester is used directly. Dissolve the DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use.[12] Allow the vial to equilibrate to room temperature before opening to prevent moisture contamination.[12]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution.[2] The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.[6]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle shaking.[2]
-
Quenching and Purification: Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[2] Purify the resulting DBCO-functionalized antibody from excess reagent using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS.[2][11]
-
Quantification (Optional): Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~309 nm (for DBCO).[11][13]
Part B: Payload Conjugation via Click Chemistry
-
Reaction Setup: Add the azide-functionalized payload (dissolved in a compatible solvent like DMSO) to the purified DBCO-antibody solution. A 1.5 to 5-fold molar excess of the payload is recommended.[6]
-
Incubation: Allow the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to proceed for 4-18 hours at 4°C or room temperature.[4][11]
-
Purification: Purify the final ADC from the unreacted payload and other reagents. This is typically achieved using size exclusion chromatography (SEC) or dialysis.[10]
-
Characterization: Characterize the final ADC using methods such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE to confirm successful conjugation and purity.
Visualization: ADC Synthesis Workflow
Caption: Workflow for synthesizing an Antibody-Drug Conjugate (ADC).
Application 2: Live Cell Surface Labeling and Imaging
Bioorthogonal chemistry enables the specific labeling of biomolecules in their native environment, including on the surface of living cells, without perturbing cellular functions.[2] DBCO-PEG-amine is instrumental in this application. The strategy involves two steps: first, metabolic or enzymatic installation of an azide (B81097) group onto a specific cell-surface biomolecule (e.g., a glycoprotein (B1211001) or receptor). Second, a probe molecule (like a fluorophore), which has been pre-conjugated to DBCO-PEG-amine, is introduced. The DBCO group on the probe reacts specifically with the azide on the cell surface, resulting in targeted labeling for visualization by fluorescence microscopy.[2][14]
Quantitative Data for Cell Surface Labeling
| Parameter | Recommended Value | Notes | Source(s) |
| Probe Preparation | |||
| Molar Excess of DBCO-NHS Ester to Fluorophore-Amine | 1.2 to 2-fold | For creating the DBCO-PEG-Fluorophore probe. | N/A |
| Cell Labeling (SPAAC) | |||
| DBCO-Probe Concentration | 1-10 µg/mL | Final concentration for labeling cells. | [2] |
| Incubation Time | 1-2 hours | At 37°C in a CO2 incubator. | [2] |
| Incubation Buffer | Live cell imaging buffer (e.g., phenol (B47542) red-free medium) | To maintain cell viability. | [2] |
| Microscopy | |||
| Washing Steps | 3 times with pre-warmed buffer | To remove unbound probe and reduce background. | [2] |
Experimental Protocol: Fluorescent Labeling of Azide-Modified Live Cells
This protocol assumes cells have been pre-labeled with an azide group through metabolic labeling (e.g., by incubating with an azido-sugar).
Part A: Preparation of DBCO-PEG-Fluorophore Probe
-
Reaction Setup: Dissolve an amine-containing fluorophore and a 1.2-fold molar excess of DBCO-PEG-NHS ester in an appropriate anhydrous solvent (e.g., DMSO).
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
-
Purification: Purify the DBCO-PEG-Fluorophore conjugate using reverse-phase HPLC to remove unreacted starting materials.
-
Confirmation: Confirm successful conjugation using mass spectrometry.
Part B: Labeling and Imaging of Live Cells
-
Cell Preparation: Culture azide-modified cells on a suitable imaging dish (e.g., glass-bottom dish). Gently wash the cells twice with pre-warmed live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES) to remove residual culture medium.[2]
-
Labeling Reaction: Dilute the purified DBCO-PEG-Fluorophore probe in the live cell imaging buffer to a final concentration of 1-10 µg/mL.[2]
-
Incubation: Add the probe solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.[2]
-
Washing: Carefully remove the labeling solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound probe.[2]
-
Imaging: Add fresh imaging buffer to the cells and proceed with imaging on a fluorescence microscope equipped with a live-cell imaging chamber. Acquire images using the appropriate filter sets for the chosen fluorophore.[2]
Visualization: Live Cell Labeling Workflow
Caption: Workflow for live cell surface labeling via click chemistry.
Application 3: Hydrogel Formation for 3D Cell Culture
PEG-based hydrogels are widely used as scaffolds for 3D cell culture because their physical and chemical properties can be precisely tuned to mimic the native extracellular matrix (ECM).[15][16][17] DBCO-PEG-amine can be used to synthesize biocompatible hydrogels via click chemistry. In one approach, a multi-arm PEG-azide is used as a crosslinker. DBCO-PEG-amine is first conjugated to hyaluronic acid (HA), a major component of the ECM, to create a DBCO-functionalized HA polymer. This polymer is then mixed with the multi-arm PEG-azide and cells, leading to rapid gelation through the formation of triazole linkages, encapsulating the cells in a 3D matrix.[18]
Quantitative Data for Hydrogel Formation
| Parameter | Recommended Value | Notes | Source(s) |
| HA Functionalization | |||
| Reagent Ratio (HA:EDC:NHS) | 1g : 23.4mg : 14.1mg | To activate carboxylic groups on Hyaluronic Acid (HA). | [18] |
| DBCO-PEG-amine amount | 43 mg per 1g HA | For conjugation to activated HA. | [18] |
| Hydrogel Cross-linking | |||
| DBCO-HA Concentration | 20 mg/mL | Final concentration of the functionalized polymer. | [18] |
| Crosslinker | 4-arm PEG-azide | A multi-arm crosslinker is needed for gel formation. | [18] |
| Crosslinker Concentration | 0.5 x 10⁻³ M | Final concentration of the azide crosslinker. | [18] |
| Gelation Conditions | 37 °C | Incubation until a defined gel is formed. | [18] |
| Cell Density | 1 x 10⁷ cells per 500 µL | For cell encapsulation experiments. | [18] |
Experimental Protocol: Cell Encapsulation in a DBCO-Azide Cross-linked Hydrogel
Part A: Synthesis of DBCO-functionalized Hyaluronic Acid (DBCO-HA)
-
HA Activation: Dissolve 1g of sodium HA in 200 mL of a 1:1 (v/v) DMSO/deionized water solution. Slowly add 14.1 mg of NHS and 23.4 mg of EDC to activate the carboxylic acid groups.[18]
-
DBCO Conjugation: Concurrently, dissolve 43 mg of DBCO-PEG-amine in 1 mL of DMSO. Add this solution to the activated HA mixture and stir overnight at room temperature to allow amide bond formation.[18]
-
Purification: Purify the resulting DBCO-HA solution by dialysis against methanol (B129727) and then deionized water for three days using a dialysis tube (MWCO 12 kDa).[18]
-
Lyophilization: Lyophilize the purified solution to obtain a dry powder of DBCO-HA. The final product can be confirmed by ¹H NMR.[18]
Part B: Hydrogel Formation and Cell Encapsulation
-
Preparation of Solutions: Re-dissolve the lyophilized DBCO-HA in a suitable sterile buffer (e.g., saline) to a desired concentration (e.g., 20 mg/mL). Prepare a sterile solution of the 4-arm PEG-azide crosslinker (0.5 x 10⁻³ M) in the same buffer.[18]
-
Cell Suspension: Resuspend the cells to be encapsulated (e.g., 1 x 10⁷ cells) in a small volume of culture medium and mix them with the DBCO-HA solution.[18]
-
Cross-linking: Add the 4-arm PEG-azide solution to the DBCO-HA/cell mixture. Mix gently but thoroughly by pipetting or brief vortexing.[18]
-
Gelation: Dispense the mixture into a culture plate or mold and incubate at 37°C until a stable hydrogel is formed.[18]
-
Cell Culture: Once the gel has set, add fresh culture medium to cover the hydrogel and continue incubation under standard cell culture conditions. The medium should be changed regularly.[18]
Visualization: Hydrogel Formation Logic
Caption: Logical flow for creating a cell-laden hydrogel.
References
- 1. DBCO-amine & DBCO-PEG-amine | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 4. lifetein.com [lifetein.com]
- 5. DBCO-PEG-amine, MW 5,000 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. DBCO PEG8 Amine - JenKem Technology USA [jenkemusa.com]
- 8. DBCO-PEG4-amine | ADC Linker | DC Chemicals [dcchemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. benchchem.com [benchchem.com]
- 14. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Three‐dimensional, PEG‐based hydrogels induce spheroid formation and enhance viability of A2058 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 17. Applications of PEG Hydrogels [jenkemusa.com]
- 18. Development of Biocompatible HA Hydrogels Embedded with a New Synthetic Peptide Promoting Cellular Migration for Advanced Wound Care Management - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Modification of Antibodies for Site-Specific DBCO Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific antibody conjugation is a crucial technique in the development of next-generation biologics, including antibody-drug conjugates (ADCs) and imaging agents. Traditional conjugation methods targeting native amino acid residues like lysine (B10760008) often result in heterogeneous products with variable drug-to-antibody ratios (DARs) and unpredictable pharmacokinetic properties.[1] Enzymatic methods offer a powerful solution by enabling the precise installation of payloads at specific sites on the antibody, leading to homogenous and well-defined bioconjugates.[2][3]
This document provides detailed application notes and protocols for three common enzymatic methods used to introduce dibenzocyclooctyne (DBCO) moieties onto antibodies for subsequent site-specific conjugation via copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC). The enzymes covered are Microbial Transglutaminase (mTGase), Sortase A (SrtA), and Formylglycine-Generating Enzyme (FGE).
Principle of the Methods
The overall strategy involves a two-step process:
-
Enzymatic Modification: An enzyme is used to introduce a reactive handle onto the antibody in a site-specific manner. This handle is then used to attach a DBCO group.
-
Copper-Free Click Chemistry (SPAAC): The DBCO-functionalized antibody is then reacted with an azide-containing molecule of interest (e.g., a cytotoxic drug, a fluorescent dye) to form a stable triazole linkage. This reaction is bioorthogonal, meaning it proceeds with high efficiency in biological media without interfering with native cellular processes.[1]
I. Microbial Transglutaminase (mTGase)-Mediated Conjugation
Microbial transglutaminase (mTGase) is an enzyme that catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the primary amine of various substrates.[3][4] In antibodies, mTGase specifically modifies a conserved glutamine residue, Q295, in the Fc region, providing a highly specific conjugation site.[5][6] Often, prior deglycosylation of the antibody at the N297 residue is required to make the Q295 site accessible to the enzyme.[6][7]
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Site-Specific Antibody–Drug Conjugation Using Microbial Transglutaminase | Springer Nature Experiments [experiments.springernature.com]
- 4. Site-Specific Conjugation of Native Antibody: Transglutaminase-Mediated Modification of a Conserved Glutamine While Maintaining the Primary Sequence and Core Fc Glycan via Trimming with an Endoglycosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Revolutionizing Oligonucleotide and DNA Modification: A Guide to DBCO-Amine Chemistry
In the landscape of modern biotechnology and drug development, the precise modification of oligonucleotides and DNA is paramount. Dibenzocyclooctyne (DBCO)-amine has emerged as a cornerstone of bioconjugation, offering researchers a powerful tool for labeling, tracking, and functionalizing nucleic acids. This application note provides detailed protocols and quantitative data for the use of DBCO-amine in oligonucleotide and DNA modification, primarily through strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry."
The core principle of this methodology lies in a two-step process. First, an oligonucleotide or DNA strand is synthesized with a primary amine group. This amine then reacts with an N-hydroxysuccinimide (NHS) ester of DBCO, forming a stable amide bond and yielding a DBCO-labeled oligonucleotide. This modified nucleic acid is now primed for a highly efficient and specific copper-free click reaction with any molecule containing an azide (B81097) group.[1] This bioorthogonal reaction forms a stable triazole linkage, enabling the attachment of a wide array of functionalities, from fluorescent dyes to therapeutic agents.[1][]
Key Advantages of this compound Chemistry:
-
Biocompatibility: The reaction is "bioorthogonal," meaning it does not interfere with native biological processes, making it ideal for in vivo applications.[][]
-
Copper-Free: Unlike other click chemistry reactions, SPAAC does not require a cytotoxic copper catalyst.[1][][4]
-
High Efficiency and Fast Kinetics: The inherent ring strain in the DBCO molecule leads to rapid reaction rates and high yields, even at low concentrations.[][5]
-
High Specificity: The reaction is highly selective between the DBCO and azide groups, minimizing off-target reactions.[]
-
Stability: Both the DBCO-modified oligonucleotide and the resulting triazole linkage are stable under physiological conditions.[1][5]
Application Workflow Overview
The general workflow for modifying oligonucleotides with this compound and subsequent conjugation is a straightforward process. It begins with the preparation of an amine-modified oligonucleotide, which is then reacted with a DBCO-NHS ester. Following purification, the DBCO-labeled oligonucleotide is ready for the copper-free click reaction with an azide-containing molecule of interest.
Quantitative Data Summary
The efficiency of the labeling and conjugation reactions is influenced by several factors. The following tables provide a summary of key quantitative parameters to aid in experimental design.
Table 1: Recommended Reaction Conditions for DBCO-NHS Ester Labeling of Amine-Oligonucleotides
| Parameter | Recommended Value | Notes |
| pH | 7.0 - 9.0 | Reaction is more efficient at a slightly alkaline pH.[1][6] |
| Temperature | Room Temperature (20-25°C) or 4°C | Longer incubation times are required at 4°C.[1] |
| Incubation Time | 2 - 17 hours | Dependent on temperature and reagent concentrations.[1][7] |
| Molar Excess of DBCO-NHS Ester | 10 - 50 fold | A higher excess may be needed for dilute oligonucleotide solutions.[1] |
| Oligonucleotide Concentration | 1 - 5 mg/mL | Higher concentrations can improve reaction efficiency.[1] |
| Solvent for DBCO-NHS Ester | Anhydrous DMSO or DMF | NHS esters are sensitive to moisture.[1][6] |
Table 2: Typical Post-Synthesis Conjugation Yields
| Oligo Synthesis Scale | Expected Yield (nmols) |
| 50 nmol | ~ 2 nmol |
| 200 nmol | ~ 5 nmol |
| 1 µmol | ~ 16 nmol |
| 10 µmol | ~ 150 nmol |
| Yields are estimates and can be lower for oligonucleotides longer than 50 bases. Data adapted from Gene Link.[1] |
Experimental Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotides with DBCO-PEG4-NHS Ester
This protocol details the covalent attachment of a DBCO moiety to an amine-modified oligonucleotide using a DBCO-PEG4-NHS ester. The PEG4 spacer enhances solubility and reduces steric hindrance.[1]
Materials:
-
Amine-modified oligonucleotide
-
DBCO-PEG4-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5 (amine-free)[1][6]
-
5 M NaCl
-
Cold absolute ethanol (B145695)
Procedure:
-
Prepare Reagents:
-
Dissolve the lyophilized amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.[1]
-
Allow the DBCO-PEG4-NHS Ester vial to equilibrate to room temperature before opening to prevent moisture contamination.[1] Prepare a 10-20 mM stock solution in anhydrous DMSO immediately before use.[8]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with the DBCO-PEG4-NHS ester solution. A 20-fold molar excess of the DBCO-NHS ester is recommended.[8] The final reaction volume should contain a 1:1 ratio of the aqueous buffer and DMSO.[8]
-
For example, for a 40 µL reaction:
-
5 µL of 4 mM amine-oligonucleotide stock
-
15 µL PBS
-
15 µL DMSO
-
5 µL of 80 mM DBCO-PEG4-NHS ester stock[8]
-
-
-
Incubation:
-
Purification of DBCO-Oligonucleotide:
-
Ethanol Precipitation:
-
Add 5 M NaCl to the reaction solution to a final concentration of 0.5 M.[8]
-
Add 3 volumes of cold absolute ethanol and mix well.[8]
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed for 30 minutes to pellet the oligonucleotide.
-
Carefully remove the supernatant and wash the pellet with 70% ethanol.
-
Air dry the pellet and resuspend in nuclease-free water.
-
-
HPLC Purification (Recommended for high purity):
-
Use reverse-phase HPLC to separate the DBCO-conjugated oligonucleotide from the unconjugated starting material. The DBCO-labeled oligo will have a longer retention time.[1]
-
-
-
Quantification and Quality Control:
-
Measure the absorbance at 260 nm to determine the oligonucleotide concentration.
-
Confirm successful conjugation via mass spectrometry.[1]
-
Protocol 2: Copper-Free Click Chemistry Conjugation of DBCO-Oligonucleotide to an Azide-Containing Molecule
This protocol describes the reaction between the purified DBCO-labeled oligonucleotide and a molecule functionalized with an azide group.
Materials:
-
Purified DBCO-labeled oligonucleotide
-
Azide-functionalized molecule of interest (e.g., peptide, drug, dye)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reaction Setup:
-
Dissolve the DBCO-labeled oligonucleotide and the azide-functionalized molecule in the reaction buffer.
-
Mix the components in a microcentrifuge tube. A 1.5 to 4-fold molar excess of the azide-functionalized molecule over the DBCO-oligonucleotide is generally recommended.[5]
-
-
Incubation:
-
Purification of the Final Conjugate:
-
The purification method will depend on the properties of the final conjugate. Common methods include:
-
HPLC: Reverse-phase or ion-exchange chromatography can be effective for separating the conjugate from unreacted starting materials.[9]
-
Gel Electrophoresis (SDS-PAGE): For larger conjugates (e.g., antibody-oligonucleotide), SDS-PAGE can be used for analysis and purification, as the conjugate will show a band shift corresponding to the increased molecular weight.[5]
-
Size-Exclusion Chromatography: Useful for separating the larger conjugate from smaller unreacted molecules.
-
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using appropriate analytical techniques, such as mass spectrometry and HPLC.
-
Troubleshooting
Table 3: Troubleshooting Guide for Low Conjugation Efficiency
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Hydrolysis of NHS ester due to moisture exposure. | Prepare fresh DBCO-NHS ester solution in anhydrous DMSO immediately before use.[1] |
| Incorrect buffer containing primary amines (e.g., Tris, glycine). | Use an amine-free buffer such as bicarbonate, borate, or PBS.[1] | |
| Insufficient molar excess of DBCO-NHS ester. | Increase the molar excess of the DBCO-NHS ester, especially for dilute oligo solutions.[1] | |
| Precipitation of Reagents | Low solubility of the DBCO reagent. | Ensure the reaction contains a sufficient amount of an organic co-solvent like DMSO if precipitation occurs.[1] |
| Degradation of Oligonucleotide | Sub-optimal pH of the reaction. | Ensure the conjugation buffer is within the recommended pH range of 7-9.[1] |
By leveraging the robust and versatile nature of this compound chemistry, researchers can unlock new possibilities in the development of novel diagnostics, therapeutics, and research tools based on precisely modified oligonucleotides and DNA.
References
- 1. benchchem.com [benchchem.com]
- 4. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. DBCO-dT Oligo Modifications from Gene Link [genelink.com]
- 8. static.igem.org [static.igem.org]
- 9. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficiency in DBCO-Amine Conjugation
Welcome to the technical support center for DBCO-amine conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.
Frequently Asked Questions (FAQs)
Q1: My final conjugate yield is very low or zero. What are the most common causes?
Low or no conjugation can stem from several issues. The most common culprits are reagent degradation (especially the moisture-sensitive NHS ester), suboptimal reaction conditions (incorrect buffer, pH, or temperature), an incorrect molar ratio of reactants, or steric hindrance between the molecules you are trying to conjugate.[1] It is also crucial to confirm that both molecules have been successfully labeled with DBCO and azide (B81097), respectively, before proceeding with the main conjugation reaction.[1][2][3]
Q2: How can I ensure my DBCO-NHS ester is active and stable?
DBCO-NHS esters are highly sensitive to moisture and can hydrolyze, which renders them inactive.[1][4] To ensure maximum activity:
-
Storage: Store the solid reagent at -20°C, protected from light and moisture.[5]
-
Handling: Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation.[4][6]
-
Solvents: Prepare stock solutions in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[2][4][7] DMSO itself is hygroscopic, so use a fresh, high-quality grade and do not store stock solutions for extended periods (days to a few months at -20°C is possible, but fresh is best).[5][8]
-
Aqueous Solutions: The NHS-ester moiety readily hydrolyzes in aqueous solutions. Prepare working solutions fresh on the day of the experiment and use them promptly.[4][5]
Q3: What is the optimal buffer for the conjugation reaction?
The choice of buffer is critical for both steps of the process:
-
Amine Labeling (with DBCO-NHS): Use a non-amine-containing buffer at a pH between 7 and 9, such as PBS (phosphate-buffered saline), HEPES, or borate (B1201080) buffer.[1][4][7] Buffers containing primary amines, like Tris or glycine, will compete with the target amine on your molecule, drastically reducing labeling efficiency.[4][7]
-
DBCO-Azide Click Reaction (SPAAC): The same buffers (PBS, HEPES) are suitable. However, you must avoid any buffers containing sodium azide , as the free azide will compete with your azide-labeled molecule for reaction with the DBCO group.[1][2][7]
Q4: What molar ratio of reactants should I use?
The optimal ratio depends on the specific molecules and which component is more precious.
-
For Amine Labeling: When labeling a protein with DBCO-NHS ester, a 10- to 50-fold molar excess of the NHS ester is a common starting point.[4] For antibodies specifically, a 20-30 fold molar excess is often used.[1][9]
-
For DBCO-Azide Conjugation: A 1.5 to 3-fold molar excess of one component is generally recommended to drive the reaction to completion.[2] If one molecule is particularly valuable, you would use the other in excess.[2][10] For some applications like antibody-small molecule conjugations, an excess of up to 10 equivalents can be used.[10]
Q5: How do I choose the right reaction time and temperature?
-
Temperature: Reactions are typically performed at room temperature (20-25°C) or at 4°C.[1] Higher temperatures (up to 37°C) can increase the reaction rate but may compromise the stability of sensitive biomolecules.[1][7][10]
-
Time: Reaction times can range from 2 to 24 hours.[1] A common duration is 4-12 hours at room temperature or overnight at 4°C.[7][10][11] For challenging conjugations, longer incubation times (up to 48 hours) can sometimes improve the yield.[10]
Q6: My protein precipitates during the labeling reaction. What can I do?
Protein precipitation is often caused by the inherent hydrophobicity of the DBCO molecule or the use of organic solvents.[1]
-
Over-labeling: Attaching too many hydrophobic DBCO molecules can cause a protein to aggregate and precipitate.[1][12] Try reducing the molar excess of the DBCO-NHS ester.
-
Solvent Concentration: If dissolving the DBCO reagent in DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low, ideally below 15-20%, to maintain protein solubility.[1][10]
-
PEG Linkers: Using DBCO reagents that incorporate a hydrophilic PEG spacer can improve the solubility of the final conjugate and reduce aggregation.[1]
Q7: Could steric hindrance be affecting my reaction?
Yes, steric hindrance occurs when large, bulky molecules physically prevent the DBCO and azide groups from approaching each other, leading to low efficiency.[1] The most effective way to overcome this is to use a linker, such as a Polyethylene Glycol (PEG) spacer, between the DBCO or azide moiety and the molecule of interest.[1] Longer, flexible linkers provide the necessary distance for the reactive groups to interact efficiently.[1]
Troubleshooting Guide
If you are experiencing low or no product yield, use the following logical workflow and table to diagnose the issue.
Caption: Troubleshooting workflow for low yield in DBCO conjugation.
| Potential Cause | Recommended Solution(s) |
| Reagent Inactivity | DBCO-NHS Ester Hydrolysis: Allow vial to reach room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Discard unused reconstituted reagent.[4][7] |
| DBCO Group Degradation: Store DBCO-labeled molecules at -20°C for short periods, protected from light. Avoid repeated freeze-thaw cycles and strongly acidic conditions.[5][8] | |
| Unconfirmed Labeling: Confirm that both the amine- and azide-containing molecules are properly functionalized using an appropriate analytical method (e.g., mass spectrometry, HPLC, or a fluorescent test reaction).[1][3] | |
| Suboptimal Reaction Conditions | Incorrect Buffer Composition: For labeling, use an amine-free buffer (e.g., PBS, HEPES) at pH 7-9. For the click reaction, ensure the buffer is also free of sodium azide.[1][2][7] |
| Incorrect Molar Ratio: Titrate the molar excess of one reactant. For protein labeling, start with a 10-50x excess of DBCO-NHS. For the click step, start with a 1.5-3x excess of the more abundant partner.[1][4][10] | |
| Low Reactant Concentration: Increase the concentration of reactants if possible. Reactions are more efficient at higher concentrations.[1][13] | |
| Insufficient Reaction Time/Temp: Increase incubation time (e.g., to 24 hours) or temperature (e.g., to 37°C) if biomolecules are stable under these conditions.[7][10] | |
| Biomolecule-Specific Issues | Protein Precipitation: Reduce the molar excess of the hydrophobic DBCO-NHS ester. Keep the final concentration of organic co-solvents (DMSO/DMF) below 15-20%.[1][10] |
| Steric Hindrance: Use DBCO and/or azide reagents that incorporate a long, flexible PEG spacer to increase the distance between the biomolecules.[1] | |
| Side Reactions: Be aware that DBCO can react with free thiols (cysteines) under certain conditions. If your protein has reactive cysteines, this could be a competing reaction.[14] |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions
| Parameter | Amine Labeling with DBCO-NHS | DBCO-Azide SPAAC Reaction | Notes |
| Molar Ratio | 10-50x excess of DBCO-NHS ester to protein[4] | 1.5-10x excess of one reactant over the other[7][10] | The more abundant or less critical component should be in excess. |
| pH | 7.0 - 9.0[6][7] | 7.0 - 9.0[1] | Amine acylation is favored at neutral to slightly basic pH. |
| Temperature | Room Temp (20-25°C) or 4°C[4] | 4°C to 37°C[1][10] | Higher temperatures increase the reaction rate but may affect biomolecule stability. |
| Reaction Time | 30-60 min at RT; 2 hours on ice[1][4] | 4-12 hours at RT; up to 24-48 hours at 4°C[7][10] | Longer incubation can improve yield, especially at lower temperatures or concentrations. |
| Co-Solvent | <15-20% DMSO or DMF[1][10] | <15-20% DMSO or DMF[1][10] | Keep organic solvent concentration low to avoid protein precipitation. |
Experimental Protocols & Workflows
General Experimental Workflow
Caption: General workflow for this compound conjugation.
Protocol 1: Labeling an Amine-Containing Protein with DBCO-NHS Ester
-
Buffer Preparation: Prepare a suitable amine-free buffer such as PBS (20 mM sodium phosphate, 150 mM NaCl, pH 7.4).[7] If your protein sample is in a buffer containing Tris or glycine, it must be exchanged into the reaction buffer via dialysis or a desalting column.[7]
-
Protein Preparation: Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.[6]
-
DBCO-NHS Ester Preparation: Allow the vial of solid DBCO-NHS ester to equilibrate to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[2][4] This solution should be made fresh immediately before use.[4]
-
Reaction: Add the calculated amount of the DBCO-NHS ester stock solution to the protein solution. A 20- to 50-fold molar excess is recommended for protein concentrations below 5 mg/mL.[4]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1][4]
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes.[1][4]
-
Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts using a desalting column, spin filtration, or dialysis.[1][6] The purified DBCO-labeled protein is now ready for the click reaction.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Reactant Preparation: Prepare the DBCO-labeled molecule and the azide-labeled molecule in a compatible, azide-free buffer (e.g., PBS).[1]
-
Reaction: Mix the DBCO- and azide-containing molecules. A 1.5 to 3-fold molar excess of one component is typically used to drive the reaction.[2]
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight (at least 12 hours) at 4°C.[7][13]
-
Analysis and Purification: The progress of the reaction can be monitored by techniques such as SDS-PAGE (which will show a band shift for the higher molecular weight conjugate) or HPLC. The final conjugate can be purified from excess starting material if necessary.[6]
Protocol 3: Quality Control - Monitoring the SPAAC Reaction
The progress of the SPAAC reaction can be monitored using a UV-Vis spectrophotometer, as the DBCO group has a characteristic absorbance peak around 309 nm that disappears as it reacts to form a triazole.[13]
-
Setup: Prepare the reaction mixture as described in Protocol 2. The initial concentration of the DBCO-reagent should provide an absorbance reading within the linear range of the spectrophotometer.
-
Measurement: Initiate the reaction and immediately begin monitoring the decrease in absorbance at 309 nm over time.
-
Analysis: The disappearance of the 309 nm peak indicates the consumption of the DBCO reagent and the formation of the conjugate.[10][13] This allows for a semi-quantitative assessment of the reaction's progress.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. lifetein.com [lifetein.com]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DBCO-Labeled Protein Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to DBCO-labeled protein aggregation and precipitation during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my DBCO-labeled protein aggregating or precipitating?
Protein aggregation and precipitation after DBCO labeling is a common issue that can stem from several factors:
-
Increased Hydrophobicity: The dibenzocyclooctyne (DBCO) group is inherently hydrophobic. Attaching multiple DBCO molecules to the protein surface can increase its overall hydrophobicity, leading to intermolecular attractive forces that cause aggregation.[1][2] This effect is often more pronounced at higher labeling ratios.[1]
-
Over-labeling: Using a large molar excess of the DBCO labeling reagent can lead to a high degree of labeling.[3] This extensive modification of surface residues, such as lysines, can alter the protein's native charge distribution and conformation, promoting aggregation.[1][3] For some proteins, a molar ratio of DBCO to antibody above 5 has resulted in precipitation.[1]
-
Suboptimal Buffer Conditions: Proteins are sensitive to their environment.[1] If the pH of the reaction buffer is close to the protein's isoelectric point (pI), its solubility will be at its lowest, increasing the risk of precipitation.[1] The ionic strength and other components of the buffer also play a crucial role in maintaining protein stability.
-
High Protein Concentration: Performing the labeling reaction at a high protein concentration increases the proximity of protein molecules, which can facilitate the intermolecular interactions that lead to aggregation.[1][4]
-
Low Solubility of DBCO Reagent: Some DBCO reagents, particularly those without hydrophilic spacers, have low aqueous solubility.[5] Adding the reagent, often dissolved in an organic solvent like DMSO, too quickly or in a high concentration can cause it to precipitate out of solution, which can co-precipitate the protein.
Q2: How can I prevent protein aggregation during DBCO labeling?
Preventing aggregation requires optimizing the labeling reaction conditions. Key strategies include:
-
Control the Degree of Labeling: Reduce the molar excess of the DBCO reagent to minimize over-labeling.[3] It is advisable to perform a titration experiment to determine the optimal reagent-to-protein ratio that achieves the desired degree of labeling without causing aggregation.
-
Optimize Protein Concentration: Conduct the labeling reaction at a lower protein concentration, typically in the range of 1-5 mg/mL, to reduce the likelihood of intermolecular interactions.[1][3]
-
Select an Appropriate Buffer: Use a buffer with a pH at least 1-2 units away from your protein's pI.[1] Amine-free buffers such as PBS (phosphate-buffered saline) or HEPES at a pH of 7.2-8.0 are commonly recommended for NHS ester-based DBCO labeling.[3][6]
-
Incorporate Stabilizing Additives: The addition of certain excipients to the reaction buffer can help maintain protein solubility.[1][3]
-
Use a PEGylated DBCO Reagent: DBCO reagents incorporating a hydrophilic polyethylene (B3416737) glycol (PEG) spacer can mitigate the hydrophobicity of the DBCO moiety, thereby reducing the tendency for aggregation.[1][7] PEG linkers have also been shown to enhance reaction rates.[1]
-
Control the Reaction Temperature: Performing the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration can slow down the aggregation process.[3]
Troubleshooting Guide: Aggregation and Precipitation Issues
If you are already experiencing aggregation or precipitation, the following steps can help you troubleshoot the issue.
Problem: Precipitate forms immediately upon adding the DBCO reagent.
| Possible Cause | Recommended Solution |
| Localized High Reagent Concentration | Add the dissolved DBCO reagent to the protein solution slowly and with gentle mixing to avoid localized high concentrations that can cause rapid precipitation.[3] |
| Low Reagent Solubility | Ensure the DBCO reagent is fully dissolved in an anhydrous organic solvent like DMSO before adding it to the aqueous protein solution.[1][6] Keep the final concentration of the organic solvent in the reaction mixture low (typically below 10-15%) to prevent protein denaturation and precipitation.[5] |
| Incorrect Buffer pH | Verify that the pH of your reaction buffer is optimal for your protein's stability and for the labeling chemistry (typically pH 7.2-8.5 for NHS esters).[3] |
Problem: Protein solution becomes cloudy or precipitates during the incubation period.
| Possible Cause | Recommended Solution |
| Protein Instability under Reaction Conditions | Reduce the reaction temperature to 4°C and extend the incubation time.[3] Consider adding stabilizing excipients to the buffer (see table below). |
| Over-labeling | Decrease the molar excess of the DBCO reagent in subsequent experiments.[3] |
| High Protein Concentration | Lower the protein concentration for the labeling reaction.[3][4] |
Problem: The purified DBCO-labeled protein precipitates during storage.
| Possible Cause | Recommended Solution |
| Inappropriate Storage Buffer | Store the purified conjugate in a buffer that ensures its long-term stability. This may involve adding cryoprotectants like glycerol (B35011) for frozen storage.[1][4] |
| Residual Aggregates | Ensure that the purification method, such as size-exclusion chromatography (SEC), effectively removes any aggregates that may have formed during the labeling reaction.[1] |
| Freeze-Thaw Cycles | Aliquot the purified protein to minimize freeze-thaw cycles, which can induce aggregation.[4] |
Quantitative Data Summary
The following tables provide recommended starting conditions and concentrations for various components to minimize aggregation.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1–5 mg/mL[1][6] | Higher concentrations can increase aggregation risk. |
| Molar Excess of DBCO Reagent | 5 to 20-fold[3] | A lower ratio reduces the risk of over-labeling and aggregation. |
| Reaction Temperature | 4°C to Room Temperature[3][8] | Lower temperatures can slow aggregation. |
| Incubation Time | 1–4 hours at RT, 2–12 hours at 4°C[1][3][9] | Requires optimization based on temperature and protein. |
| Buffer pH (for NHS esters) | 7.2–8.5[3] | Balances reaction efficiency with protein stability. |
Table 2: Buffer Additives for Enhanced Stability
| Additive | Recommended Concentration | Function |
| Glycerol | 5–20% (v/v)[3] | Acts as a cryoprotectant and protein stabilizer. |
| L-Arginine | 50–100 mM[3][10] | Can increase protein solubility by binding to charged and hydrophobic regions. |
| Non-ionic Detergents (e.g., Tween-20, CHAPS) | 0.01–0.1% (w/v)[1][11] | Helps to solubilize protein aggregates without causing denaturation. |
| Reducing Agents (e.g., TCEP, DTT) | 1–5 mM[1] | Prevents the formation of non-native disulfide bonds. |
Experimental Protocols
General Protocol for DBCO-NHS Ester Conjugation to a Protein
-
Protein Preparation:
-
DBCO Reagent Preparation:
-
Labeling Reaction:
-
Purification:
-
Remove unreacted DBCO reagent and any aggregates by size-exclusion chromatography (SEC), dialysis, or spin filtration.[1]
-
-
Characterization and Storage:
-
Assess the degree of labeling using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[1][12]
-
Analyze for aggregation using dynamic light scattering (DLS) or analytical SEC.[1]
-
Store the purified DBCO-labeled protein in a suitable buffer at -20°C or -80°C. Consider adding a cryoprotectant like glycerol.[1][4]
-
Visualizations
Caption: Experimental workflow for DBCO labeling of proteins.
Caption: Troubleshooting decision tree for protein aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. interchim.fr [interchim.fr]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. benchchem.com [benchchem.com]
how to prevent hydrolysis of DBCO-NHS esters during labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of DBCO-NHS esters during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is DBCO-NHS ester hydrolysis and why is it a problem?
Hydrolysis is a chemical reaction where the N-hydroxysuccinimide (NHS) ester group of the DBCO-NHS ester reacts with water. This reaction is a major competitor to the desired conjugation reaction with the primary amine on your target molecule (e.g., protein, antibody).[1][2][3] The product of hydrolysis is a DBCO-carboxylic acid, which is no longer reactive with amines. This loss of reactivity reduces the overall efficiency and yield of your desired DBCO-labeled molecule.[3]
Q2: What are the key factors that influence the rate of DBCO-NHS ester hydrolysis?
Several factors significantly impact the rate of hydrolysis:
-
pH: The rate of hydrolysis dramatically increases as the pH becomes more alkaline.[1][2][3] While a pH range of 7.2-8.5 is often optimal for the amine reaction, higher values within this range will accelerate hydrolysis.[3][4][5][6]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[3]
-
Time: The longer the DBCO-NHS ester is exposed to an aqueous environment, the greater the opportunity for hydrolysis to occur.[3]
-
Buffer Composition: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are not compatible with NHS ester reactions as they will compete for reaction with the ester.[1][7]
Q3: How can I minimize hydrolysis of my DBCO-NHS ester during labeling?
To minimize hydrolysis and maximize labeling efficiency, consider the following:
-
Optimize Reaction pH: Perform the reaction in a pH range that is a compromise between amine reactivity and NHS ester stability. A pH of 7.2-8.0 is often recommended.[8] The optimal pH for the modification of biomolecules is generally considered to be between 8.3-8.5.[5][6]
-
Control Temperature: Conduct the reaction at a controlled temperature. While room temperature is common, for particularly sensitive esters or long incubation times, performing the reaction at 4°C can slow down the rate of hydrolysis.[1][2][9]
-
Use Fresh Reagents: Prepare your DBCO-NHS ester stock solution immediately before use.[10] NHS esters are moisture-sensitive, so it's crucial to let the reagent vial come to room temperature before opening to avoid condensation.[10]
-
Choose the Right Buffer: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[1][4][10]
-
Minimize Reaction Time: Optimize your protocol to use the shortest effective reaction time.
-
Use Anhydrous Solvents: For water-insoluble DBCO-NHS esters, dissolve them in an anhydrous (water-free) organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding them to the aqueous reaction mixture.[1][7][11] Ensure the DMF is of high quality and does not have a fishy odor, which indicates the presence of dimethylamine (B145610) that can react with the NHS ester.[5]
Troubleshooting Guide
Problem: Low Labeling Efficiency
If you are experiencing low labeling efficiency, it is highly probable that your DBCO-NHS ester is hydrolyzing before it can react with your target molecule. Follow these troubleshooting steps to identify and resolve the issue.
| Potential Cause | Recommended Action |
| Incorrect Reaction pH | Verify the pH of your reaction buffer. The optimal range is typically pH 7.2-8.5.[2][4] Consider performing a pH optimization experiment to find the best balance for your specific protein. |
| Hydrolysis of DBCO-NHS Ester Stock | Always prepare fresh DBCO-NHS ester stock solution in anhydrous DMSO or DMF immediately before use.[10][11] Do not store aqueous solutions of NHS esters.[5] |
| Presence of Competing Amines | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine).[1][7] If your protein stock is in a Tris-based buffer, exchange it into an amine-free buffer like PBS before labeling. |
| Suboptimal Temperature or Reaction Time | If incubating for a long period, consider reducing the temperature to 4°C to slow hydrolysis.[1][2] Alternatively, try to shorten the reaction time at room temperature. |
| Moisture Contamination | Allow the DBCO-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[10] Store the reagent desiccated.[12] |
Quantitative Data: NHS Ester Stability
The stability of the NHS ester is highly dependent on the pH and temperature of the reaction. The half-life of the ester is a good indicator of its stability under different conditions.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | [1][2][9] |
| 8.6 | 4 | 10 minutes | [1][2][9] |
This table clearly illustrates that as the pH increases, the rate of hydrolysis significantly increases, leading to a much shorter half-life for the reactive NHS ester.
Experimental Protocols
Detailed Protocol for Protein Labeling with DBCO-NHS Ester
This protocol provides a general guideline for labeling a protein with a DBCO-NHS ester. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
DBCO-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Prepare the DBCO-NHS Ester Stock Solution:
-
Perform the Labeling Reaction:
-
Quench the Reaction:
-
Purify the Conjugate:
Visualizations
Caption: Competing reactions of DBCO-NHS ester.
Caption: Troubleshooting workflow for low labeling efficiency.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing DBCO Reagent for Protein Labeling
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of DBCO (Dibenzocyclooctyne) reagents for efficient and reliable protein labeling. Here you will find answers to frequently asked questions and troubleshooting guidance for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended molar excess of DBCO reagent for labeling proteins?
The optimal molar excess of DBCO reagent can vary depending on several factors, primarily the concentration of the protein being labeled. It is often necessary to determine the ideal ratio empirically for each specific protein.[1][2] However, general guidelines are available to provide a starting point for your experiments.
Table 1: Recommended Molar Excess of DBCO Reagent Based on Protein Concentration
| Protein Concentration | Recommended Molar Excess of DBCO Reagent | Reference(s) |
| 0.5 to ≤1 mg/mL | 20–40X | [2][3] |
| >1 to 5 mg/mL | 10–20X | [2][3] |
| ≤ 5 mg/mL | 10X | [4] |
| < 5 mg/mL | 20–50X | [4] |
For antibody labeling specifically, a 20-30 fold molar excess of DBCO-NHS ester is often recommended when the antibody concentration is around 1 mg/mL.[5][6]
Q2: What are the critical factors to consider when optimizing the molar excess?
Several factors can influence the efficiency of DBCO labeling and should be considered during optimization:
-
Protein Concentration: As indicated in Table 1, more dilute protein solutions generally require a higher molar excess of the DBCO reagent.[2]
-
Number of Reactive Sites: The abundance of primary amines (typically lysine (B10760008) residues) on the protein surface will affect the amount of DBCO reagent needed. Proteins with a higher number of accessible amines may require less of a molar excess to achieve the desired degree of labeling.[2][3]
-
Reactivity of the DBCO Reagent: The specific DBCO reagent used (e.g., DBCO-NHS ester) will have its own reactivity profile. It's important to follow the manufacturer's recommendations.
-
Reaction Buffer: The pH and composition of the reaction buffer are critical. Amine-free buffers, such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0, are recommended.[1][4] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for the DBCO reagent and should be avoided.[2][4]
-
Reaction Time and Temperature: Typical incubation times range from 30-60 minutes at room temperature to overnight at 4°C.[1][2] Longer incubation times may improve efficiency, especially at lower temperatures.[4]
Q3: How can I determine the degree of labeling (DOL) after the reaction?
The degree of labeling, which is the average number of DBCO molecules conjugated to each protein, can be determined using UV-Vis spectrophotometry.[2][3] This method involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and around 309 nm (for the DBCO group).[7] The following formulas can then be used to calculate the DOL.[2]
Table 2: Formulas for Calculating Degree of Labeling (DOL)
| Step | Formula | Explanation | Reference(s) |
| 1. Calculate Protein Concentration (M) | [A280 - (A309 * CF)] / ε_protein | A280 is the absorbance at 280 nm. A309 is the absorbance at 309 nm. CF is the correction factor for DBCO absorbance at 280 nm (typically around 0.90). ε_protein is the molar extinction coefficient of the protein at 280 nm. | [2][3] |
| 2. Calculate Moles of DBCO | A309 / ε_DBCO | ε_DBCO is the molar extinction coefficient of the DBCO group at its absorbance maximum (approximately 12,000 M⁻¹cm⁻¹). | [2] |
| 3. Calculate Degree of Labeling (DOL) | Moles of DBCO / Moles of Protein | This ratio gives the average number of DBCO molecules per protein. | [2] |
Troubleshooting Guide
Problem 1: Low or No Conjugation Product
Low or no labeling efficiency is a common issue. The following table outlines potential causes and recommended actions.
Table 3: Troubleshooting Low/No Conjugation
| Possible Cause | Recommended Action | Reference(s) |
| Insufficient Molar Excess of DBCO Reagent | Increase the molar excess of the DBCO reagent in the reaction.[2][3] | [2][3] |
| Hydrolysis of DBCO-NHS Ester | DBCO-NHS esters are moisture-sensitive.[4] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[2] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[4] | [2][4] |
| Suboptimal Reaction Buffer | Ensure the buffer is free of primary amines (e.g., Tris, glycine) and azides.[2][4] Use a buffer with a pH between 7 and 9, such as PBS.[2][4] | [2][4] |
| Inefficient Removal of Excess Reagent | Unreacted DBCO reagent can interfere with downstream applications. Remove excess reagent using methods like spin desalting columns, dialysis, or HPLC.[1][2] | [1][2] |
| Steric Hindrance | The DBCO and/or azide (B81097) groups may be sterically hindered, preventing their reaction.[8] Consider using a DBCO reagent with a longer PEG spacer to increase the distance between the protein and the reactive group.[8] | [8] |
| Incorrect Confirmation of Labeling | Verify that both the protein and the azide-containing molecule have been successfully labeled before attempting the conjugation reaction.[8] | [8] |
Problem 2: Protein Aggregation During Labeling
Protein aggregation can occur when the hydrophobicity of the protein surface increases due to the attachment of multiple hydrophobic DBCO molecules.
Table 4: Troubleshooting Protein Aggregation
| Possible Cause | Recommended Action | Reference(s) |
| High Molar Excess of DBCO Reagent | Using a large molar excess can lead to over-labeling and precipitation.[9] Start with the recommended molar excess and optimize by titration. A molar ratio of DBCO to antibody above 5 has been shown to cause precipitation.[9] | [9] |
| High Protein Concentration | High protein concentrations can increase the likelihood of aggregation.[9] If aggregation occurs, try reducing the protein concentration to within the 1-5 mg/mL range.[9] | [9] |
| Hydrophobicity of DBCO | The DBCO group itself is hydrophobic.[9] If aggregation is a persistent issue, consider using a DBCO reagent that includes a hydrophilic PEG spacer to improve the solubility of the labeled protein.[3] | [3][9] |
| Suboptimal Buffer Conditions | Ensure the buffer conditions (pH, ionic strength) are optimal for your specific protein's stability.[9] | [9] |
Experimental Protocols
Protocol 1: General Protein Labeling with DBCO-NHS Ester
This protocol provides a general procedure for labeling a protein with a DBCO-NHS ester. Optimization, particularly of the molar excess of the DBCO reagent, is recommended for each specific protein.[1]
-
Reagent Preparation:
-
Dissolve the protein (e.g., an antibody) in an amine-free buffer such as PBS (pH 7.2-8.0) to a concentration of 1-5 mg/mL.[1]
-
Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO).[1]
-
-
Conjugation Reaction:
-
Quenching:
-
Purification:
-
Remove the unreacted DBCO-NHS ester and quenching agent using a desalting spin column according to the manufacturer's protocol.[1] This step yields the DBCO-conjugated protein.
-
Visualizations
Caption: Experimental workflow for protein labeling with a DBCO reagent.
Caption: Troubleshooting flowchart for common DBCO protein labeling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of DBCO-Conjugated Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the critical step of removing unreacted DBCO (Dibenzocyclooctyne) reagents from your conjugation mixture.
Method Selection Guide: Removing Unreacted DBCO-Amine
Choosing the right purification method is crucial for obtaining a high-purity conjugate, essential for reliable downstream applications. The selection depends on factors like sample volume, the molecular weight difference between your conjugate and the unreacted this compound, required purity, and available equipment. The most common methods are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).
Below is a summary of these techniques to help you select the most appropriate one for your experimental needs.
| Feature | Size Exclusion Chromatography (SEC) / Desalting | Dialysis | Tangential Flow Filtration (TFF) / Ultrafiltration |
| Principle | Separates molecules based on size; larger molecules elute first.[1] | Passive diffusion of small molecules across a semi-permeable membrane.[2] | Convective transport of small molecules through a membrane while retaining larger ones. |
| Primary Use | Rapid buffer exchange, desalting, and removal of small molecules.[3] | Buffer exchange and removal of small molecule impurities.[2][4] | Concentration, buffer exchange, and removal of small molecules, especially for larger volumes.[5] |
| Speed | Fast (can be < 5 minutes for desalting columns).[3] | Slow (typically requires several hours to overnight with multiple buffer changes).[2] | Fast to moderate, depending on the system and sample volume. |
| Sample Volume | Scalable, from µL to liters. Desalting columns are ideal for small volumes. | Best for volumes >100 µL where sample loss is less of a concern.[6] | Highly scalable, particularly efficient for medium to large volumes (mL to L).[7] |
| Efficiency/Purity | High purity can be achieved.[8] A study showed 82% removal of excess DBCO.[9] | Very high removal efficiency with sufficient buffer changes (e.g., >99.9% removal).[2] | Excellent removal efficiency, often achieving >99% reduction of small molecules.[10] |
| Product Recovery | Typically high (>85-90%).[9][11] | High, but can be challenging for very small volumes.[6] | High (>90%), but can be lower for very small or viscous samples. |
| Key Advantage | Speed and high resolution.[1] | Simple, requires minimal specialized equipment. | Scalable and can simultaneously concentrate the sample. |
| Considerations | Potential for sample dilution. Column choice is critical for effective separation. | Time-consuming. Risk of sample loss with small volumes.[12] | Requires a specific TFF system. Potential for membrane fouling or non-specific binding. |
Experimental Protocols
Here are detailed protocols for the three most common purification methods.
Protocol 1: Size-Exclusion Chromatography (SEC) / Desalting
This method is ideal for rapid removal of unreacted this compound and for buffer exchange.[3][13]
-
Column Selection and Equilibration:
-
Choose a desalting column (e.g., packed with Sephadex™ G-25) with a molecular weight cutoff (MWCO) appropriate for your conjugate (e.g., >5,000 Da for most proteins).[3]
-
Equilibrate the column with at least 5 column volumes (CVs) of your desired final buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of primary amines.[14]
-
-
Sample Preparation and Loading:
-
After the conjugation reaction, quench any unreacted DBCO-NHS ester by adding a final concentration of 50-100 mM Tris or glycine (B1666218) and incubating for 15 minutes.[11]
-
Centrifuge the sample at ~10,000 x g for 5 minutes to remove any precipitates.
-
Load the clarified supernatant onto the equilibrated column. The sample volume should not exceed 30% of the total column volume for optimal separation.[3]
-
-
Elution and Fraction Collection:
-
Elute the sample with the equilibration buffer.
-
Your DBCO-conjugated protein, being larger, will pass through the column quickly and elute in the void volume. The smaller, unreacted this compound will enter the porous beads and elute later.
-
Collect fractions and monitor the protein elution using UV absorbance at 280 nm.
-
Pool the fractions containing your purified protein.
-
Protocol 2: Dialysis
Dialysis is a simple and effective, albeit slower, method for removing small molecules.[2]
-
Membrane Preparation:
-
Select a dialysis membrane or cassette with an appropriate MWCO (e.g., 10 kDa for antibodies) to retain your conjugate while allowing the small this compound to pass through.
-
Prepare the membrane according to the manufacturer's instructions, which typically involves rinsing with distilled water.[12]
-
-
Sample Loading:
-
Load your conjugation mixture into the dialysis tubing or cassette, ensuring to clamp or seal it securely. Leave some extra space in the tubing to accommodate potential volume increases due to osmosis.[12]
-
-
Dialysis:
-
Immerse the sealed dialysis device in a large volume of the desired buffer (dialysate), typically 200-500 times the sample volume.[2]
-
Stir the dialysate gently at the desired temperature (e.g., 4°C for overnight dialysis).
-
For maximum efficiency, perform at least three buffer changes:
-
-
Sample Recovery:
-
Carefully remove the dialysis device from the buffer.
-
Open the device and recover your purified sample using a pipette.
-
Protocol 3: Tangential Flow Filtration (TFF) / Ultrafiltration
TFF is a highly efficient and scalable method for buffer exchange, concentration, and removing small molecule impurities.[15]
-
Membrane Selection and System Setup:
-
Choose an ultrafiltration membrane (e.g., Pellicon®) with an MWCO that is at least 3-6 times smaller than the molecular weight of your protein conjugate.
-
Assemble the TFF system according to the manufacturer's protocol.
-
-
Diafiltration (Buffer Exchange):
-
Transfer your conjugation mixture to the TFF system reservoir.
-
Perform diafiltration by adding your desired final buffer to the reservoir at the same rate as the filtrate is being removed. This maintains a constant volume while efficiently washing out the unreacted this compound.
-
A common target is to exchange 5-10 diavolumes to ensure near-complete removal of the small molecule. For example, a study demonstrated 99.8% removal of a free linker-drug from an ADC solution.[10]
-
-
Concentration (Optional):
-
After diafiltration, you can concentrate your sample to the desired final concentration by stopping the addition of new buffer and allowing the filtrate to be removed.
-
-
Product Recovery:
-
Recover the purified, concentrated product from the system.
-
Troubleshooting Guide
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why is my recovery of the conjugated protein so low? | Aggregation: The DBCO moiety is hydrophobic and can cause proteins to aggregate, leading to loss during centrifugation or purification.[7][16] Non-specific Binding: The conjugate may be binding to the chromatography resin or filtration membrane.[7] Precipitation: High concentrations of DBCO reagent or protein can lead to precipitation.[16] | Use PEGylated DBCO Reagents: Incorporate a hydrophilic PEG spacer to reduce hydrophobicity-induced aggregation.[16] Optimize Molar Ratio: Use a lower molar excess of the DBCO reagent during conjugation to reduce the degree of labeling.[7] Adjust Buffer: Screen different purification buffers with varying pH, ionic strength, or additives (e.g., 50-500 mM L-Arginine) to improve protein solubility.[16] Screen Materials: Test different SEC resins or TFF membranes to find one with minimal non-specific binding for your conjugate.[7] |
| I still see unreacted this compound in my final sample. What went wrong? | Incorrect Pore Size/MWCO: The pores of your SEC resin or dialysis membrane may be too large, or the MWCO may be inappropriate for effective separation.[7] Insufficient Separation: For SEC, the column may be too short, or the flow rate too high. For dialysis, the buffer volume or number of changes may have been insufficient.[2] | Select Appropriate Materials: Ensure your SEC resin is designed for desalting or separating small molecules from large proteins. For dialysis, use a membrane with a tight MWCO (e.g., 10 kDa for a 150 kDa antibody). Optimize Protocol: Increase the number of buffer changes or the volume of dialysate. For SEC, reduce the flow rate or use a longer column to improve resolution. For TFF, increase the number of diavolumes. |
| My protein aggregated during the purification step. How can I prevent this? | Increased Hydrophobicity: The addition of multiple DBCO groups increases the overall hydrophobicity of the protein, making it prone to aggregation, especially during concentration steps.[16] | Add Solubilizing Excipients: Perform the purification in a buffer containing additives that reduce aggregation, such as L-Arginine or non-ionic detergents (e.g., 0.01-0.1% Tween 20).[16] Purify Immediately: Do not store the crude conjugation mixture for extended periods. Purify the conjugate immediately after the reaction is complete.[16] Use PEGylated DBCO: As mentioned, PEGylated reagents significantly increase the hydrophilicity of the final conjugate.[16] |
| My sample volume is very small (<100 µL). What is the best method? | Sample Loss: Methods like traditional dialysis can lead to significant sample loss when working with very small volumes.[6] | Use Spin Desalting Columns: These are designed for small volumes and offer rapid purification with high recovery (>85%).[9][11] Use Microdialysis Devices: Several commercially available devices are optimized for dialyzing small sample volumes with minimal loss. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound? Residual this compound can interfere with downstream applications. For instance, in cell-based assays, its hydrophobicity might lead to non-specific binding or toxicity. In subsequent azide-click reactions, it will compete with your DBCO-conjugated protein, reducing the efficiency of your intended reaction.
Q2: How can I verify that the unreacted this compound has been removed? You can use UV-Vis spectrophotometry. DBCO has a characteristic absorbance peak around 309 nm.[11] After purification, the 309 nm peak should be significantly reduced or absent in the collected protein fractions, while the protein peak at 280 nm is retained. HPLC-based methods like SEC-HPLC or RP-HPLC can also be used for more quantitative analysis.[11]
Q3: What type of buffer should I use for the conjugation and purification steps? It is crucial to use an amine-free buffer, such as PBS (phosphate-buffered saline), HEPES, or borate (B1201080) buffer, during the conjugation reaction with DBCO-NHS esters, as primary amines (found in Tris or glycine) will compete for the reaction.[14][17] For purification, you can switch to any buffer that is optimal for your protein's stability.
Q4: Can I store my DBCO-conjugated protein after purification? Yes. Once purified, the DBCO-conjugated protein can be stored, typically at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage. DBCO-modified antibodies have been shown to lose only 3-5% reactivity towards azides after 4 weeks at 4°C or -20°C. Avoid buffers containing azides or thiols for long-term storage, as they can react with the DBCO group.[17] Adding a cryoprotectant like glycerol (B35011) may be beneficial for frozen storage.
Q5: What are the main differences between this compound and DBCO-NHS ester? DBCO-NHS ester is an activated form used to label proteins and other molecules containing primary amines (like the side chain of lysine). The NHS ester reacts with the amine to form a stable amide bond. This compound, on the other hand, has a terminal amine group. It is not used to label proteins directly but can be conjugated to molecules with activated carboxylic acids.[18][19] The unreacted small molecule to be removed after an NHS-ester conjugation would be the hydrolyzed DBCO reagent.
Visualizations
References
- 1. Size Exclusion Chromatography: Size Does Matter [peakproteins.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 9. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. Protein Purification Size Exclusion Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Effect of tangential flow filtration process parameters on antibody-drug conjugates [morressier.com]
- 16. benchchem.com [benchchem.com]
- 17. interchim.fr [interchim.fr]
- 18. This compound & DBCO-PEG-amine | AxisPharm [axispharm.com]
- 19. medchemexpress.com [medchemexpress.com]
Technical Support Center: DBCO-Amine Labeling of Proteins
Welcome to the technical support center for DBCO-amine labeling of proteins. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully conjugating DBCO moieties to proteins via primary amine labeling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer pH for labeling proteins with DBCO-NHS esters?
The optimal pH for reacting DBCO-NHS esters with primary amines on proteins is between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is often cited as ideal for maximizing the reaction between the NHS ester and the deprotonated primary amine while minimizing hydrolysis of the ester.[2][3][4]
Q2: Which buffers are recommended for the DBCO-NHS ester labeling reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the NHS ester.[5][6] Recommended buffers include:
-
Borate (B1201080) buffer (50 mM, pH 8.5)[5][6][8]
Q3: What are the primary competing reactions I should be aware of?
The main competing reaction is the hydrolysis of the NHS ester, which becomes more rapid at higher pH values.[1][9] This reaction consumes the NHS ester, making it unavailable for labeling your protein. Additionally, if your buffer contains any primary amines (e.g., Tris or glycine), these will also react with the DBCO-NHS ester and reduce labeling efficiency.[5][10]
Q4: How stable is the DBCO group during and after the labeling reaction?
The DBCO group is generally stable under the neutral to slightly basic conditions (pH 7-9) used for NHS ester labeling.[11] However, it is sensitive to acidic conditions (pH < 5) and should not be exposed to them during workup or storage.[12][13] It is also critical to avoid buffers containing sodium azide (B81097), as the azide will react with the DBCO group.[5][11]
Q5: How can I determine the degree of labeling (DOL) after conjugation?
The degree of labeling (the number of DBCO molecules per protein) can be determined using UV-Vis spectrophotometry.[7] This is achieved by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at ~309 nm (for the DBCO group).[7][14] The concentrations of the protein and the DBCO can then be calculated using the Beer-Lambert law and their respective molar extinction coefficients.[14][15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Suboptimal pH: The buffer pH is too low, resulting in protonated, non-reactive amines.[3][9] | Ensure the buffer pH is within the optimal range of 7.2-8.5.[1] |
| Hydrolyzed NHS Ester: The DBCO-NHS ester reagent was exposed to moisture or was in an aqueous solution for too long before use.[1][6] | Allow the reagent vial to come to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[6] | |
| Competing Amines in Buffer: The buffer (e.g., Tris, glycine) contains primary amines that are reacting with the NHS ester.[5][10] | Exchange the protein into an amine-free buffer like PBS, HEPES, or borate before labeling.[6][8] | |
| Insufficient Molar Excess of Reagent: The ratio of DBCO-NHS ester to protein is too low.[5][15] | Increase the molar excess of the DBCO-NHS ester. For protein concentrations >5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations <5 mg/mL, a 20- to 50-fold excess may be required.[5][6] | |
| Protein Aggregation or Precipitation | Suboptimal Buffer Conditions: The pH, ionic strength, or composition of the buffer is not suitable for the specific protein, leading to instability.[16] | Perform a buffer screen to find conditions that maintain the stability of your protein during the labeling reaction. |
| High Molar Excess of Reagent: A very high concentration of the hydrophobic DBCO reagent can cause the protein to precipitate.[16] | Start with a lower molar excess of the DBCO-NHS ester and titrate up to find the optimal concentration that provides good labeling without causing precipitation. | |
| Solvent Concentration: Many DBCO-NHS esters are first dissolved in an organic solvent like DMSO or DMF. A high final concentration of this solvent can denature and precipitate the protein.[5] | Keep the final concentration of the organic solvent in the reaction mixture as low as possible, typically below 10-15%.[5] | |
| Inconsistent Labeling Results | Inaccurate Reagent Measurement: Inconsistent amounts of the protein or DBCO reagent are being used between experiments.[8] | Carefully measure the concentrations of both the protein and the DBCO stock solution before each experiment. |
| Reagent Instability: The DBCO-NHS ester stock solution has degraded over time. | Prepare fresh stock solutions of the DBCO-NHS ester for each experiment. Stock solutions in anhydrous solvents can be stored for a few days at -20°C.[5][6] |
Quantitative Data Summary
Table 1: Effect of pH on NHS Ester Hydrolysis
This table illustrates the relationship between pH and the stability of the NHS ester in aqueous solutions. As the pH increases, the rate of hydrolysis accelerates, reducing the half-life of the reactive ester.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[1] |
| 8.0 | 4°C | ~60 minutes |
| 8.6 | 4°C | 10 minutes[1] |
Table 2: Recommended Buffers and pH for DBCO-NHS Labeling
This table provides a summary of recommended buffer systems for the labeling reaction.
| Buffer System | Recommended pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 8.0 | Widely used, but ensure it is free of primary amine-containing additives.[5][6] |
| HEPES | 7.0 - 8.0 | Good buffering capacity in this range.[5][6] |
| Sodium Bicarbonate | 8.3 - 8.5 | Optimal for high efficiency, but pH can be sensitive to CO2.[2][4] |
| Borate | 8.0 - 8.5 | A stable buffer option in the optimal pH range.[5][6] |
Experimental Protocols & Methodologies
Protocol 1: General Protein Labeling with DBCO-NHS Ester
This protocol provides a general guideline for labeling a protein with a DBCO-NHS ester. Optimization may be required for your specific protein and application.
Materials:
-
Protein solution (1-5 mg/mL in an amine-free buffer like PBS, pH 7.4)[16]
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS)
-
Anhydrous DMSO or DMF[7]
-
Desalting columns or dialysis equipment for purification[5][7]
Procedure:
-
Buffer Exchange (if necessary): Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.4). If not, perform a buffer exchange using a desalting column or dialysis.[8]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[5][7]
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to your protein solution.[7] The optimal molar excess should be determined empirically.
-
Incubate the reaction at room temperature for 30 minutes to 1 hour, or at 4°C for 2 hours.[5][6] Gentle mixing during incubation can improve efficiency.
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[5][6] Incubate for 15 minutes at room temperature.[5]
-
Purification: Remove the unreacted DBCO reagent and byproducts using a desalting column or dialysis. The purified DBCO-labeled protein is now ready for the subsequent click reaction with an azide-containing molecule.[5][14]
Visualizations
Caption: Experimental workflow for protein labeling with a DBCO-NHS ester.
Caption: The critical balance of pH in this compound labeling via NHS esters.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Labeling Amine-Modified Oligonucleotides with DBCO
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with the conjugation of amine-modified oligonucleotides to dibenzocyclooctyne (DBCO) derivatives, typically via an N-hydroxysuccinimide (NHS) ester.
Troubleshooting Guide
Problem: Low or No Conjugation Efficiency
If you are observing a poor yield of your DBCO-labeled oligonucleotide, consider the following potential causes and solutions.
| Possible Cause | Suggested Solution |
| Hydrolysis of DBCO-NHS Ester | The NHS ester is highly susceptible to hydrolysis in aqueous environments.[1][2] Prepare fresh DBCO-NHS ester solution in anhydrous DMSO or DMF immediately before each use.[2][3] Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[2] |
| Incorrect Reaction Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the amine-modified oligonucleotide for reaction with the NHS ester.[2][3] Use an amine-free buffer such as phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffer within a pH range of 7-9.[2][3][4] |
| Suboptimal pH | The reaction of an NHS ester with a primary amine is pH-dependent.[5][6] If the pH is too low, the amine will be protonated and less nucleophilic. If the pH is too high, the hydrolysis of the NHS ester will be accelerated.[5][7] The optimal pH range for the reaction is typically between 7.2 and 8.5.[1][5] |
| Insufficient Molar Excess of DBCO-NHS Ester | A sufficient molar excess of the DBCO-NHS ester is required to drive the reaction to completion. For dilute oligonucleotide solutions, a higher excess is necessary.[2][3] A 10 to 50-fold molar excess of the DBCO-NHS ester over the oligonucleotide is a common starting point.[2][3] |
| Low Oligonucleotide Concentration | Higher concentrations of reactants can improve reaction efficiency.[3] Aim for an oligonucleotide concentration of 1-5 mg/mL.[3] |
| Steric Hindrance | The bulky nature of both the oligonucleotide and the DBCO group can sterically hinder the reaction.[8] Consider using a DBCO-NHS ester with a PEG spacer to increase the distance between the two molecules, which can reduce steric hindrance and improve solubility.[3][9] |
| Precipitation of Reagents | The DBCO moiety is hydrophobic, and conjugation of multiple DBCO groups to a biomolecule can lead to precipitation.[1][10] If precipitation is observed, ensure a sufficient amount of organic co-solvent like DMSO is present in the reaction mixture.[3] |
Problem: Difficulty in Purification of DBCO-Oligonucleotide Conjugate
Challenges in separating the labeled product from unreacted starting materials are common.
| Possible Cause | Suggested Solution |
| Co-elution of Conjugated and Unconjugated Oligonucleotides | The DBCO-conjugated oligonucleotide is more hydrophobic than the unconjugated amine-modified oligonucleotide. This property can be exploited for purification. For reverse-phase HPLC, optimize the gradient to achieve better separation; the conjugated oligo will have a longer retention time.[3] For cartridge-based purification (e.g., Glen-Pak™), ensure proper loading and washing conditions to selectively retain and elute the DBCO-labeled product.[3][11] |
| Presence of Unreacted DBCO-NHS Ester and NHS Byproduct | Small molecules like unreacted DBCO-NHS ester and the NHS byproduct must be removed. Size-exclusion chromatography (e.g., desalting columns) is a quick method for removing salts and other small molecules.[3] Ethanol precipitation can also be effective for purifying the oligonucleotide conjugate.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for labeling amine-modified oligonucleotides with DBCO-NHS ester?
A1: It is crucial to use an amine-free buffer to avoid competition with your oligonucleotide. Recommended buffers include PBS (phosphate-buffered saline), HEPES, borate, or carbonate/bicarbonate buffers.[2][4] The optimal pH for the reaction is between 7.2 and 9.[1][2] A commonly used buffer is 0.1 M sodium bicarbonate at pH 8.3-8.5.[5][13]
Q2: How should I prepare and store my DBCO-NHS ester?
A2: DBCO-NHS ester is sensitive to moisture and should be stored at -20°C in a desiccated environment.[1] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[2] Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF immediately before the labeling reaction.[1][3] While stock solutions in anhydrous solvents can be stored at -20°C for a few days to months, their stability can decrease over time.[14][15]
Q3: What molar excess of DBCO-NHS ester should I use?
A3: A 10 to 50-fold molar excess of DBCO-NHS ester to the amine-modified oligonucleotide is generally recommended.[2][3] For more dilute oligonucleotide solutions, a higher molar excess (e.g., 20 to 50-fold) may be necessary to achieve efficient labeling.[2]
Q4: What are the typical reaction times and temperatures for the conjugation?
A4: The reaction can be carried out at room temperature for 2-4 hours or overnight at 4°C.[11] Incubation times can range from 2 to 17 hours depending on the concentrations of the reactants and the temperature.[3] Longer incubation times can often improve the conjugation efficiency.[4]
Q5: How can I confirm that my oligonucleotide has been successfully labeled with DBCO?
A5: Successful conjugation can be confirmed by a few methods. The most common is reverse-phase HPLC, where the DBCO-labeled oligonucleotide will have a longer retention time than the unlabeled amine-modified oligonucleotide due to the hydrophobicity of the DBCO group.[3] Mass spectrometry can also be used to confirm the mass increase corresponding to the addition of the DBCO moiety.[3]
Q6: Can I use a DBCO-NHS ester that has a PEG spacer?
A6: Yes, using a DBCO-NHS ester with a PEG spacer is often beneficial. The hydrophilic PEG spacer can improve the water solubility of the DBCO reagent and the resulting conjugate, reduce aggregation, and minimize steric hindrance between the oligonucleotide and the DBCO group.[3][9]
Experimental Protocols
Protocol: Labeling of Amine-Modified Oligonucleotide with DBCO-NHS Ester
-
Preparation of Reagents:
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 20-fold) of the DBCO-NHS ester solution to the oligonucleotide solution.
-
Vortex the mixture gently to ensure thorough mixing.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[11]
-
-
Quenching the Reaction (Optional):
Protocol: Purification of DBCO-Labeled Oligonucleotide using a Desalting Column
-
Column Equilibration:
-
Equilibrate a desalting column (e.g., Glen Gel-Pak™) according to the manufacturer's instructions, typically with sterile, nuclease-free water.[11]
-
-
Sample Loading:
-
Load the entire reaction mixture onto the equilibrated desalting column.
-
-
Elution:
-
Elute the DBCO-labeled oligonucleotide with sterile, nuclease-free water, following the manufacturer's protocol for collection of the purified product. The labeled oligonucleotide will elute in the void volume, while smaller molecules like unreacted DBCO-NHS ester and salts will be retained.[3]
-
-
Quantification:
-
Measure the absorbance of the purified conjugate at 260 nm to determine the oligonucleotide concentration.[3]
-
Visualizations
Caption: Chemical reaction of an amine-modified oligonucleotide with a DBCO-NHS ester.
Caption: A typical experimental workflow for labeling and purifying DBCO-oligonucleotides.
References
- 1. chempep.com [chempep.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. interchim.fr [interchim.fr]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. DBCO-amine & DBCO-PEG-amine | AxisPharm [axispharm.com]
- 10. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of DBCO-Labeled Biomolecules
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with DBCO-labeled biomolecules.
Troubleshooting Guide
Low solubility and aggregation are common issues when working with biomolecules labeled with the hydrophobic dibenzocyclooctyne (DBCO) group. This guide provides a systematic approach to diagnose and resolve these problems.
Issue 1: Precipitation or cloudiness observed during the DBCO labeling reaction.
This indicates that either the DBCO reagent or the biomolecule is precipitating under the current reaction conditions.
Troubleshooting Workflow for Precipitation During Labeling
Caption: A troubleshooting workflow for addressing precipitation during DBCO labeling.
Issue 2: The labeled biomolecule is soluble immediately after the reaction but precipitates during purification or storage.
This suggests that the final DBCO-biomolecule conjugate is prone to aggregation.
Troubleshooting Steps:
-
Analyze Buffer Conditions:
-
pH: Ensure the storage buffer pH is optimal for your biomolecule's stability, generally at least 1-1.5 units away from its isoelectric point (pI) to maintain a net charge and promote electrostatic repulsion.[1]
-
Ionic Strength: Low salt concentrations can sometimes lead to aggregation. Consider increasing the salt concentration (e.g., 150 mM NaCl) to screen electrostatic interactions.[1]
-
Additives: Incorporate stabilizing agents into the storage buffer.
-
-
Incorporate Cryoprotectants: If storing at -20°C or -80°C, add a cryoprotectant like glycerol (B35011) to prevent aggregation during freeze-thaw cycles.[2]
-
Consider the Degree of Labeling: Over-labeling can significantly increase the hydrophobicity of a biomolecule, leading to aggregation.[1][3] Reduce the molar excess of the DBCO reagent in the labeling reaction to achieve a lower dye-to-protein ratio.[1]
-
Purification Method Optimization: Ensure that the purification method (e.g., dialysis, spin filtration) is efficiently removing unreacted, hydrophobic DBCO reagent, which can contribute to precipitation.[2]
Frequently Asked Questions (FAQs)
Q1: Why do my biomolecules become insoluble after DBCO labeling?
The DBCO group is inherently hydrophobic.[2] When attached to the surface of a biomolecule, it increases the overall hydrophobicity, which can lead to intermolecular interactions and aggregation, causing the biomolecule to precipitate out of aqueous solutions.[2] This effect is more pronounced at higher labeling ratios.[2]
Q2: How can I improve the solubility of my DBCO-labeled biomolecule from the start?
The most effective strategy is to use a DBCO reagent that includes a hydrophilic linker, such as polyethylene (B3416737) glycol (PEG).[4][5] A PEG4 linker, for example, is highly hydrophilic and imparts improved water solubility to the DBCO reagent and the resulting conjugate.[4] This can also help mitigate aggregation and reduce steric hindrance.[4]
The Role of PEG Linkers in Enhancing Solubility
Caption: PEG linkers increase the hydrophilicity of DBCO conjugates, improving solubility.
Q3: What are the optimal buffer conditions for DBCO labeling to avoid solubility issues?
While optimal conditions are biomolecule-dependent, here are some general guidelines:
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.2 - 8.5 | NHS ester reactions are more efficient at slightly alkaline pH.[3] However, for pH-sensitive proteins, a buffer closer to physiological pH (7.4) may be necessary.[3] |
| Buffer Type | Amine-free buffers (e.g., PBS, HEPES) | Buffers containing primary amines, such as Tris, will compete with the biomolecule for reaction with NHS esters.[6][7] |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve reaction efficiency but may also increase the risk of aggregation. If aggregation occurs, try reducing the concentration.[2] |
| Organic Solvent | <10% (e.g., DMSO, DMF) | DBCO-NHS esters are often dissolved in an organic solvent. Keeping the final concentration low is crucial as many proteins will precipitate at higher concentrations.[7] |
Q4: My DBCO-labeled peptide is insoluble. What should I do?
For peptides, solubility is highly dependent on the amino acid sequence.[8]
-
Initial Dissolution: Start by trying to dissolve a small amount in sterile, distilled water with the aid of sonication or gentle vortexing.[8]
-
pH Adjustment: Peptides are least soluble at their isoelectric point (pI).[8] Based on the net charge of your peptide, you can try adding a dilute acid (e.g., acetic acid) or base (e.g., ammonium (B1175870) hydroxide) drop-wise to shift the pH away from the pI.[8]
-
Organic Solvents: If the peptide is still insoluble, you can try using organic solvents like isopropanol (B130326) or methanol, but be mindful of their compatibility with your downstream application.[8]
-
Synthetic Modification: For persistently insoluble peptides, the most effective solution is to modify the peptide during synthesis. This can include incorporating a PEG linker or adding hydrophilic amino acid residues (e.g., Lysine, Arginine) to the sequence.[8][9]
Q5: Can I use additives to improve the solubility of my final DBCO-conjugate?
Yes, several additives can help improve solubility and prevent aggregation:
| Additive Class | Examples | Effective Concentration | Mechanism |
| Non-ionic Detergents | Tween-20, Triton X-100 | 0.05 - 0.1% | Disrupt hydrophobic interactions.[6] |
| Sugars | Sucrose, Trehalose | 0.25 - 0.5 M | Stabilize protein structure. |
| Polyols | Glycerol, Sorbitol | 5 - 20% | Act as cryoprotectants and stabilizers.[2] |
| Amino Acids | Arginine, Glycine | 50 - 500 mM | Suppress aggregation. |
Experimental Protocols
Protocol: General Procedure for Labeling Proteins with DBCO-PEG4-NHS Ester
-
Protein Preparation: Dialyze the protein into an amine-free buffer (e.g., PBS, pH 7.4). Adjust the protein concentration to 1-5 mg/mL.[3]
-
Reagent Preparation: Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.[3]
-
Labeling Reaction: Add a 5 to 20-fold molar excess of the dissolved DBCO-PEG4-NHS ester to the protein solution.[3][7]
-
Incubation: Incubate the reaction for 1 hour at room temperature or for 2-4 hours at 4°C with gentle mixing.[3]
-
Quenching (Optional): Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted DBCO-NHS ester.[10]
-
Purification: Remove excess, unreacted DBCO reagent and any aggregates using a desalting column, spin filtration, or dialysis against your desired storage buffer.[2]
-
Characterization: Determine the degree of labeling by measuring the absorbance at ~280 nm (for the protein) and ~309 nm (for the DBCO group).[2]
-
Storage: Store the purified DBCO-labeled protein at 4°C for short-term use or at -80°C with a cryoprotectant for long-term storage.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
minimizing non-specific binding in DBCO conjugation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and other common issues encountered during DBCO conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in DBCO conjugation reactions?
Non-specific binding in DBCO conjugation can arise from several factors:
-
Hydrophobic Interactions: The DBCO moiety is inherently hydrophobic, which can lead to non-specific binding with proteins and other biomolecules, potentially causing aggregation.[1][2]
-
Ionic Interactions: Charged analytes can interact non-specifically with charged surfaces or molecules.[3][4]
-
Side Reactions: While DBCO is highly specific for azides, side reactions can occur. For instance, DBCO can react with sulfhydryl groups of cysteines, a phenomenon known as thiol-yne chemistry.[5][6]
-
Degraded Reagents: DBCO reagents, especially DBCO-NHS esters, are sensitive to moisture and can hydrolyze over time, leading to inactive reagents that may contribute to background signal.[7][8]
Q2: How can I reduce non-specific binding during my DBCO conjugation?
Several strategies can be employed to minimize non-specific binding:
-
Use of Blocking Agents: Adding blocking agents like Bovine Serum Albumin (BSA) or polyethylene (B3416737) glycol (PEG) to your reaction buffer can help prevent non-specific interactions.[3][4][9]
-
Optimize Buffer Conditions: Adjusting the pH and ionic strength of the buffer can mitigate charge-based non-specific binding. Increasing the salt concentration (e.g., with NaCl) can create a shielding effect.[3][4]
-
Incorporate PEG Linkers: Using DBCO reagents with integrated PEG linkers increases the hydrophilicity of the molecule, which can reduce hydrophobic non-specific binding and aggregation.[1][2][10][11][12]
-
Purification: Proper purification of the conjugated product is crucial to remove unreacted reagents and byproducts that may contribute to non-specific signals.[1][2]
Q3: What are the optimal reaction conditions for a DBCO-azide conjugation?
Optimal conditions can vary depending on the specific molecules involved, but general recommendations are summarized in the table below.
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The more abundant or less critical component should be in excess. For antibody-small molecule conjugations, a 7.5-fold molar excess of one partner is a good starting point.[7][13][14] |
| Temperature | 4°C to 37°C | Higher temperatures generally increase the reaction rate. For sensitive biomolecules, performing the reaction at 4°C overnight is recommended.[7][8][15] |
| Reaction Time | 4 to 24 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations.[7][8][9] |
| pH | 7.0 to 9.0 | A neutral to slightly basic pH is generally optimal.[8][15] |
| Solvent | Aqueous buffers (e.g., PBS) | If the DBCO reagent has poor aqueous solubility, it can be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture. The final concentration of the organic solvent should typically be below 20%.[7][11] |
Q4: My protein is aggregating during the DBCO conjugation. What can I do?
Protein aggregation is a common issue due to the hydrophobicity of the DBCO group. Here are some troubleshooting steps:
-
Reduce Protein Concentration: Higher protein concentrations can increase the risk of aggregation. Try reducing the concentration if you observe this issue.[1]
-
Use PEGylated DBCO Reagents: The hydrophilic PEG spacer can help mitigate the hydrophobicity of the DBCO moiety.[1][2][10]
-
Optimize Molar Excess of DBCO Reagent: A high molar excess of the DBCO reagent can lead to excessive labeling and precipitation. A molar ratio of 5-10 of DBCO to antibody is often optimal.[1]
-
Screen Buffer Conditions: Before a large-scale reaction, screen various buffer conditions (e.g., different pH, salts, and additives) to find what best maintains your protein's solubility.[1]
-
Immediate Purification: Purify the conjugated protein immediately after the reaction to remove excess DBCO reagent and any aggregates that have formed.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Degraded DBCO reagent (especially NHS esters due to moisture).[7][8] | Use fresh reagents. Allow the vial to come to room temperature before opening to prevent condensation.[7][15] |
| Suboptimal reaction conditions (e.g., time, temperature, concentration).[8][13][15] | Optimize reaction conditions. Increase incubation time or temperature (up to 37°C).[13][15] Increase the molar excess of one of the reactants.[7][15] | |
| Presence of interfering substances in the buffer (e.g., sodium azide).[8][15][16] | Ensure your buffers are free of azides, which will compete with your azide-labeled molecule.[8][15][16] | |
| Steric hindrance between the reacting molecules.[8] | Use a DBCO reagent with a longer PEG spacer to increase the distance and flexibility between the molecules.[8][10] | |
| High Background/Non-Specific Binding | Hydrophobic interactions from the DBCO moiety.[1][2] | Use PEGylated DBCO reagents to increase hydrophilicity.[1][2][10] Add blocking agents like BSA or non-ionic surfactants (e.g., Tween-20) to the buffer.[3][4] |
| Ionic interactions.[3][4] | Adjust the pH of your buffer. Increase the salt concentration (e.g., 150 mM NaCl) to shield charges.[3][4][17] | |
| Inefficient purification.[1][2] | Use appropriate purification methods like size-exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis to remove unreacted reagents.[1][2] | |
| Protein Aggregation/Precipitation | High degree of labeling with hydrophobic DBCO.[1][8] | Reduce the molar excess of the DBCO reagent in the labeling step.[1] |
| High protein concentration.[1] | Perform the conjugation at a lower protein concentration (e.g., 1-5 mg/mL).[1] | |
| Suboptimal buffer conditions for protein stability.[1] | Screen different buffer conditions (pH, ionic strength, additives) to find the optimal buffer for your protein's stability.[1] |
Experimental Protocols
Protocol 1: General DBCO-NHS Ester Conjugation to a Protein
This protocol describes the conjugation of a DBCO-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer like PBS, pH 7.4).[1]
-
DBCO-NHS ester.
-
Anhydrous DMSO or DMF.[16]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).[18]
-
Purification column (e.g., size-exclusion chromatography).[2][7]
Procedure:
-
Reagent Preparation:
-
Conjugation Reaction:
-
Quenching:
-
Purification:
Protocol 2: Copper-Free Click Chemistry Reaction
This protocol outlines the conjugation of a DBCO-labeled molecule to an azide-labeled molecule.
Materials:
-
DBCO-labeled molecule in a compatible buffer.
-
Azide-labeled molecule in a compatible buffer.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup:
-
Incubation:
-
Purification:
Visual Guides
Caption: Workflow for DBCO-NHS ester conjugation to a protein.
Caption: Decision tree for troubleshooting non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 10. lifetein.com [lifetein.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. chempep.com [chempep.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. interchim.fr [interchim.fr]
- 16. help.lumiprobe.com [help.lumiprobe.com]
- 17. aboligo.com [aboligo.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions
Welcome to the Technical Support Center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments for faster reaction times and higher yields.
Frequently Asked Questions (FAQs)
Q1: My SPAAC reaction is slow or has a low yield. What are the most common causes related to temperature and incubation time?
A1: Slow or low-yield SPAAC reactions are common issues that can often be resolved by optimizing temperature and incubation time. Here are the primary factors to investigate:
-
Suboptimal Temperature: SPAAC reactions are temperature-dependent.[1][2] While many reactions proceed at room temperature (25°C) or even 4°C, increasing the temperature to 37°C can significantly accelerate the reaction rate.[1][2] However, the thermal stability of your biomolecules is a critical consideration.
-
Insufficient Incubation Time: The time required for a SPAAC reaction to reach completion can vary from 1 to 24 hours, depending on the reactivity of the specific cyclooctyne (B158145) and azide (B81097) pair, as well as their concentrations.[1] Reactions at lower temperatures or with less reactive components will naturally require longer incubation times.[3]
-
Low Reactant Concentrations: The reaction rate is directly influenced by the concentration of the reactants.[2][4] If the concentrations of your azide and cyclooctyne-modified molecules are too low, the reaction will proceed slowly.
Q2: How does temperature quantitatively affect the rate of SPAAC reactions?
A2: Generally, an increase in temperature leads to a higher reaction rate constant. For many bioconjugation applications, reactions are conducted at or near physiological temperatures (e.g., 25°C to 37°C) to preserve the integrity of the biological molecules.[1] For molecules that are not temperature-sensitive, elevating the temperature can be an effective method to speed up slow reactions.[1]
A study monitoring the SPAAC ligation of a cyclooctyne and an azide at various temperatures demonstrated a significant increase in the reaction rate with increasing temperature. The second-order rate constants ranged from 5x10⁻⁴ M⁻¹s⁻¹ at 0°C to 5.83x10⁻² M⁻¹s⁻¹ at 60°C, representing an approximately 150-fold increase in the reaction rate.[5]
Q3: What is the ideal incubation time for a SPAAC reaction?
A3: There is no single "ideal" incubation time, as it is highly dependent on the specific reactants and conditions. Typical reaction times are often in the range of 1-12 hours.[6][7] However, for some systems, especially at lower temperatures like 4°C, an overnight incubation (at least 12 hours) may be necessary to achieve a satisfactory yield.[3][4] It is always recommended to monitor the reaction progress using a suitable analytical method like SDS-PAGE, HPLC, or mass spectrometry to determine the optimal incubation time for your specific experiment.[1]
Q4: Can I perform SPAAC reactions at 4°C? How does this affect the incubation time?
A4: Yes, SPAAC reactions can be performed at 4°C, which is often necessary when working with sensitive biomolecules.[2][8] However, the reaction rate will be significantly slower compared to room temperature or 37°C.[2] Consequently, you will need to extend the incubation time, often overnight (12-18 hours or longer), to ensure the reaction proceeds to completion.[3]
Q5: My reaction is still slow even after increasing the temperature and incubation time. What other factors should I consider?
A5: If optimizing temperature and time is not sufficient, consider these other critical factors:
-
Buffer and pH: The choice of buffer can have a significant impact on reaction kinetics. For instance, HEPES buffer has been shown to yield higher reaction rates compared to PBS.[9][10] Generally, a slightly alkaline pH (7.5-8.5) can also increase the rate of SPAAC reactions.[2]
-
Reactant Structure and Purity: The reactivity of the cyclooctyne and azide pairing is crucial. More strained cyclooctynes, like BCN, are often more reactive than DBCO derivatives.[11] Additionally, the electronic properties of the azide can influence the reaction rate.[9][10] Ensure the purity of your reagents, as degradation can lead to lower yields.[2]
-
Steric Hindrance: Bulky substituents near the azide or alkyne can impede the reaction.[11][12] Introducing a PEG spacer can sometimes improve reaction rates by increasing accessibility.[9][10]
-
Solubility: Poor solubility of reactants can limit the reaction rate. Adding a co-solvent like DMSO may be necessary, but be mindful that this can also affect the reaction kinetics.[1][11]
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
This is one of the most common problems encountered in SPAAC reactions. The following decision tree can help you troubleshoot this issue.
Caption: Troubleshooting workflow for low-yield or slow SPAAC reactions.
Issue 2: Non-Specific Labeling or Side Reactions
While SPAAC is highly specific, side reactions can occur, particularly with certain cyclooctynes.
-
Possible Cause: Some cyclooctynes can react with thiol groups (e.g., from cysteine residues) in a reaction that does not involve an azide.[13]
-
Suggested Solution:
-
Control Experiment: Perform a control reaction with your cyclooctyne-modified molecule and a protein that does not contain an azide. If you observe labeling, it indicates a non-specific reaction.[13]
-
Thiol Blocking: If cysteine residues are suspected to be the cause, consider pre-treating your protein with a thiol-blocking agent like N-ethylmaleimide (NEM).[14]
-
Reactant Purity: Ensure that your reagents are pure and have not degraded, which could lead to side products.[11]
-
Quantitative Data Summary
The following tables provide a summary of quantitative data on the effect of temperature and other factors on SPAAC reaction rates.
Table 1: Effect of Temperature on Second-Order Rate Constants for a SPAAC Reaction
| Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Fold Increase from 0°C |
| 0 | 5 x 10⁻⁴ | 1 |
| 37 | Not specified directly, but within the range of the study | - |
| 60 | 5.83 x 10⁻² | ~117 |
| Data adapted from a study using inline ATR-IR spectroscopy.[5] |
Table 2: Influence of Buffer and pH on SPAAC Reaction Rates at 25°C and 37°C
| Buffer | pH | Rate Constant (M⁻¹s⁻¹) at 25°C | Rate Constant (M⁻¹s⁻¹) at 37°C |
| PBS | 7 | 0.32 - 0.85 | Not specified |
| HEPES | 7 | 0.55 - 1.22 | Not specified |
| DMEM | - | 0.59 - 0.97 | Not specified |
| RPMI | - | 0.27 - 0.77 | Not specified |
| Data from a study investigating the effects of buffer, pH, and temperature on SPAAC reaction rates.[9][10] |
Experimental Protocols
Protocol 1: General Procedure for a SPAAC Reaction
This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified biomolecule.
-
Preparation of Reactants:
-
Conjugation Reaction:
-
Monitoring the Reaction (Optional):
-
At various time points, take aliquots of the reaction mixture and analyze by SDS-PAGE, HPLC, or mass spectrometry to monitor the formation of the conjugate.[1]
-
-
Purification:
Caption: General experimental workflow for a SPAAC reaction.
Protocol 2: Monitoring SPAAC Reaction Kinetics using UV-Vis Spectroscopy
This protocol is suitable for cyclooctynes that have a distinct UV absorbance that changes upon reaction, such as DBCO (absorbance around 309 nm).[4]
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at the wavelength corresponding to your cyclooctyne (e.g., 309 nm for DBCO).[4]
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1, ensuring the initial absorbance of the cyclooctyne is within the linear range of the spectrophotometer.
-
Use a reference cuvette containing the buffer and the azide-modified molecule to zero the instrument.[4]
-
-
Data Acquisition:
-
Initiate the reaction by adding the cyclooctyne-containing reagent to the cuvette with the azide-modified molecule.
-
Immediately begin monitoring the absorbance at the specified wavelength over time, recording data at regular intervals until the absorbance stabilizes.[4]
-
-
Data Analysis:
-
Plot the natural logarithm of the cyclooctyne concentration (proportional to absorbance) versus time. For a pseudo-first-order reaction (with one reactant in large excess), the plot should be linear, and the rate constant can be determined from the slope.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Confirming Success: A Comparative Guide to Validating DBCO-Protein Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of a dibenzocyclooctyne (DBCO) moiety to a protein is a critical step in generating advanced biologics, from antibody-drug conjugates (ADCs) to targeted imaging agents. This process, which leverages the power of strain-promoted alkyne-azide cycloaddition (SPAAC) or "copper-free click chemistry," requires rigorous validation to ensure the final product is correctly modified and suitable for downstream applications.[1][2]
This guide provides an objective comparison of common analytical techniques used to confirm successful DBCO conjugation. We present the principles, advantages, and limitations of each method, supported by detailed experimental protocols and data presentation to aid in selecting the most appropriate validation strategy for your research needs.
Comparison of Confirmation Methods
The choice of analytical technique depends on the required level of detail, available instrumentation, and the specific characteristics of the protein conjugate. The following table summarizes the key attributes of four primary methods for confirming DBCO conjugation.
| Method | Principle | Information Provided | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures light absorbance at specific wavelengths. The protein is measured at ~280 nm and the DBCO group has a characteristic absorbance peak around 309 nm.[3][4][5] | Degree of Labeling (DOL): The average number of DBCO molecules per protein.[1] | Quick, simple, non-destructive, and uses common laboratory equipment.[3] | An indirect method; accuracy can be affected by other molecules that absorb at similar wavelengths. |
| SDS-PAGE | Separates proteins based on their molecular weight. | Visual Confirmation of Mass Increase: A successful conjugation results in a visible upward shift in the protein's band on the gel.[6][7] | Widely available, relatively simple to perform, and provides a clear qualitative result. | Low resolution, may not be sensitive enough to detect small mass shifts, especially for large proteins. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise Mass Confirmation: Provides the exact molecular weight of the conjugated protein, confirming the addition of the DBCO group(s).[1][8] | Highly accurate and definitive, providing the most precise confirmation of conjugation and distribution of labeled species.[1] | Requires specialized and expensive equipment; data analysis can be complex. |
| Reverse-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity. | Confirmation by Retention Time Shift & Purity: The hydrophobic DBCO group increases the protein's retention time on the column.[3] | High resolution, provides both qualitative and quantitative data, and can be used for purification.[3] | Can be time-consuming and may require denaturing conditions (organic solvents) that are not suitable for all proteins.[1] |
Experimental Workflows and Protocols
A general workflow for producing and confirming a DBCO-protein conjugate involves the initial reaction followed by purification and analysis using one or more of the methods described below.
UV-Vis Spectroscopy for Degree of Labeling (DOL)
This method is the most common first step to quantify the extent of labeling. By measuring absorbance at two wavelengths, you can calculate the average number of DBCO molecules attached to each protein.
Experimental Protocol:
-
Prepare the purified DBCO-protein conjugate in a suitable amine-free buffer (e.g., PBS).
-
Using a spectrophotometer, measure the absorbance of the solution at 280 nm (A280) and 309 nm (A309).[1][9]
-
Calculate the Degree of Labeling (DOL) using the following formula[1]: DOL = (A309 * ε_protein) / ((A280 - CF * A309) * ε_DBCO)
-
A309 and A280: Absorbances at 309 nm and 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[1]
-
ε_DBCO: Molar extinction coefficient of the DBCO group at 309 nm (~12,000 M⁻¹cm⁻¹).[1]
-
CF: Correction factor for the DBCO group's absorbance at 280 nm (typically ~0.90 to 1.089).[1]
-
SDS-PAGE for Visual Confirmation
SDS-PAGE provides a straightforward qualitative assessment of conjugation. The addition of one or more DBCO linkers increases the protein's molecular weight, causing it to migrate slower through the gel.
Experimental Protocol:
-
Prepare samples of both the unlabeled control protein and the purified DBCO-protein conjugate.
-
Add 4x LDS sample buffer and 10x sample reducing agent to each sample.[10]
-
Incubate the samples at 70°C for 10 minutes.[10]
-
Load the prepared samples onto a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and destain.
-
Visualize the gel. A successful conjugation is indicated by a band for the DBCO-protein that is higher (i.e., has a greater apparent molecular weight) than the band for the unlabeled control protein.[6][7]
Mass Spectrometry (MS) for Precise Mass Confirmation
For definitive confirmation, mass spectrometry provides the exact mass of the conjugate, leaving no ambiguity about the success of the reaction.
Experimental Protocol:
-
Prepare the purified DBCO-protein sample for analysis (this may involve buffer exchange into a volatile buffer like ammonium (B1175870) bicarbonate).
-
Analyze the sample using an appropriate mass spectrometer, such as Electrospray Ionization (ESI-MS) or MALDI-TOF.[1]
-
The resulting spectrum will show peaks corresponding to the mass-to-charge ratio of the protein species.
-
Deconvolute the spectrum to determine the molecular weight. A successful conjugation is confirmed if the measured mass of the conjugate is equal to the mass of the starting protein plus the mass of the added DBCO linker(s).[1][11] This method can also reveal the distribution of species (e.g., DOL 1, 2, 3, etc.).[10]
Reverse-Phase HPLC (RP-HPLC) for Purity and Confirmation
RP-HPLC separates the conjugated protein from the unconjugated protein based on the increased hydrophobicity imparted by the DBCO group.
Experimental Protocol:
-
Equilibrate an RP-HPLC system with a suitable column (e.g., C4, C8).
-
Inject a sample of the unlabeled protein to establish its retention time.[3]
-
Inject a sample of the purified DBCO-protein conjugate.
-
Run a linear gradient from a low organic mobile phase (e.g., 5% Acetonitrile, 0.1% TFA in water) to a high organic mobile phase (e.g., 95% Acetonitrile, 0.1% TFA in water).[3]
-
Monitor the elution profile using a UV detector at both 280 nm (for protein) and 309 nm (for DBCO).[1]
-
Successful conjugation is confirmed by the appearance of a new peak that has a longer retention time than the unlabeled protein and absorbs at both 280 nm and 309 nm.[3] The purity can be assessed by the area of the conjugate peak relative to any remaining unconjugated protein peak.
References
- 1. benchchem.com [benchchem.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. anaspec.com [anaspec.com]
- 5. citeqbiologics.com [citeqbiologics.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioorthogonal protein-DNA conjugation methods for force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05274A [pubs.rsc.org]
- 11. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Calculating the Degree of Labeling (DOL) for DBCO-Conjugated Antibodies
For researchers and professionals in drug development, the precise characterization of antibody conjugates is paramount. The degree of labeling (DOL), which defines the average number of molecules conjugated to an antibody, is a critical quality attribute that influences the efficacy, safety, and pharmacokinetics of these complex biologics. This guide provides a comprehensive comparison of methods for calculating the DOL of dibenzocyclooctyne (DBCO)-conjugated antibodies, with a focus on the widely used UV-Vis spectroscopy method.
Comparison of Methods for Determining Antibody Conjugation
Several methods can be employed to assess the success and efficiency of antibody conjugation. The choice of method depends on the specific requirements of the experiment, including the need for quantitative precision, qualitative confirmation, and available instrumentation.
| Method | Principle | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures the absorbance of the protein and the conjugated molecule at specific wavelengths to calculate the DOL.[1][2] | Provides a direct and quantitative measure of the DOL.[1] It is a relatively simple, fast, and accessible technique.[3][4] | Requires accurate molar extinction coefficients for both the antibody and the DBCO label.[1] A correction factor is necessary to account for the DBCO group's absorbance at 280 nm.[1][5][6] |
| Mass Spectrometry (MS) | Precisely measures the mass of the conjugated antibody to determine the number of attached molecules.[1] | Offers high precision in determining the drug-to-antibody ratio (DAR) and can identify different drug-loaded species.[7][8][9] | Requires access to specialized instrumentation and expertise in data analysis.[1] |
| SDS-PAGE Analysis | Visualizes the increase in molecular weight of the antibody after conjugation.[1] | Provides a qualitative or semi-quantitative assessment of conjugation and is excellent for validation.[1] | Does not provide a precise quantitative measure of the DOL.[1] |
| Fluorescent Assays (e.g., Anthracene-Azide Assay) | A fluorescent probe reacts with available DBCO groups, allowing for quantification based on fluorescence intensity.[1] | Offers high precision for determining the number of DBCO groups.[1] | Requires a fluorometer, a specific fluorescent probe, and the generation of a standard curve for accurate quantification.[1] |
Experimental Protocol: DOL Calculation using UV-Vis Spectroscopy
This protocol outlines the steps to determine the DOL of a DBCO-conjugated antibody using UV-Vis spectrophotometry.
Materials:
-
DBCO-conjugated antibody solution
-
Phosphate-buffered saline (PBS) or other suitable amine-free and azide-free buffer[6][10]
-
UV-Vis spectrophotometer (a NanoDrop spectrophotometer is recommended for convenience as it requires minimal sample volume)[5]
-
UV-transparent cuvettes (if not using a NanoDrop)[2]
Procedure:
-
Sample Preparation: If the concentration of the purified DBCO-conjugated antibody is high, dilute a small amount with PBS.[5][6]
-
Spectrophotometer Measurement:
-
Blank the spectrophotometer with the same buffer used for sample dilution.
-
Measure the absorbance of the antibody conjugate solution at 280 nm (A280) and 309 nm (A309).[1][5][6] The absorbance at 280 nm is characteristic of proteins, while the DBCO group has a maximum absorbance at approximately 309 nm.[3][11]
-
-
Calculations:
a. Calculate the concentration of the antibody:
- A correction factor is needed because the DBCO group also absorbs light at 280 nm.[1][5][6]
- The formula to calculate the antibody concentration is: Protein Concentration (M) = (A280 - (A309 * Correction Factor)) / ε_protein Where:
- A280 is the absorbance at 280 nm.
- A309 is the absorbance at 309 nm.
- Correction Factor for DBCO at 280 nm is approximately 0.90 or 1.089, though this can vary.[5][6][12]
- ε_protein is the molar extinction coefficient of the antibody at 280 nm. For a typical IgG, this is approximately 203,000 M⁻¹cm⁻¹ or 210,000 M⁻¹cm⁻¹.[5][6][13]
b. Calculate the Degree of Labeling (DOL):
- The DOL is the molar ratio of the DBCO label to the antibody.
- The formula to calculate the DOL is: DOL = (A309 * ε_protein) / ((A280 - (A309 * Correction Factor)) * ε_DBCO) or more simply: DOL = Moles of DBCO / Moles of Protein Where:
- A309 is the absorbance at 309 nm.
- ε_protein is the molar extinction coefficient of the antibody at 280 nm.
- A280 is the absorbance at 280 nm.
- Correction Factor is the same as used above.
- ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm, which is approximately 12,000 M⁻¹cm⁻¹.[6]
Key Considerations and Alternative Conjugation Chemistries
The optimal DOL for an antibody conjugate typically falls between 2 and 10, but the ideal ratio must often be determined experimentally for each specific application.[14] Factors such as the molar excess of the DBCO reagent during the conjugation reaction can be adjusted to optimize the DOL.[13][15]
While DBCO-azide strain-promoted alkyne-azide cycloaddition (SPAAC) is a popular copper-free click chemistry method, other bioconjugation strategies exist.[10][16][17] These include:
-
Maleimide-Thiol Chemistry: This method targets sulfhydryl groups on cysteine residues.[10]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient click chemistry reaction that requires a copper catalyst, which can be a concern for in vivo applications due to potential cytotoxicity.[10]
-
NHS Ester Conjugation: This is a common method for labeling primary amines on lysine (B10760008) residues.[]
Visualizing the Workflow and Calculation
To further clarify the process, the following diagrams illustrate the experimental workflow for DOL determination and the logical relationship within the DOL calculation formula.
Caption: Experimental workflow for determining the DOL of DBCO-conjugated antibodies.
Caption: Logical flow of the Degree of Labeling (DOL) calculation formula.
References
- 1. benchchem.com [benchchem.com]
- 2. Degree of labeling (DOL) step by step [abberior.rocks]
- 3. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. hpst.cz [hpst.cz]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. broadpharm.com [broadpharm.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 15. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lifetein.com [lifetein.com]
A Head-to-Head Comparison: DBCO-Functionalized Reagents vs. NHS Esters for Primary Amine Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of primary amines on biomolecules is a cornerstone of experimental success. The choice of labeling chemistry can significantly impact the outcome of an experiment, influencing everything from conjugation efficiency to the biological activity of the final product. This guide provides an objective comparison between two prominent strategies for labeling primary amines: the use of N-hydroxysuccinimide (NHS) esters for direct conjugation and the application of dibenzocyclooctyne (DBCO) functionalized reagents for a two-step, bioorthogonal approach.
While the query "DBCO-amine vs. NHS ester" suggests a direct competition, it's more accurate to frame the comparison around the functional outcome: attaching a molecule of interest to a primary amine. NHS esters are a direct method to achieve this. Conversely, this compound itself is not typically used to label primary amines on biomolecules; rather, it possesses a primary amine for conjugation to other molecules. The more pertinent comparison for introducing a DBCO group onto a primary amine is through a DBCO-NHS ester . This guide will therefore compare the direct labeling strategy using a generic NHS ester with the two-step strategy initiated by a DBCO-NHS ester.
Executive Summary: Key Differences
| Feature | NHS Ester Labeling | DBCO-NHS Ester Labeling (for subsequent Click Chemistry) |
| Strategy | Direct, one-step conjugation of the label. | Two-step, bioorthogonal strategy. First, attachment of the DBCO handle, followed by a highly specific "click" reaction with an azide-tagged molecule.[1][2] |
| Specificity | Reacts with available primary amines (N-terminus and lysine (B10760008) residues).[3][4] Can lead to a heterogeneous mixture of labeled products.[3] | The initial NHS ester reaction has the same specificity as direct labeling. However, the subsequent click reaction is highly specific and bioorthogonal, minimizing off-target reactions in complex biological systems.[1][2] |
| Reaction Conditions | pH-dependent, optimal at pH 8.3-8.5.[5][6][7] Susceptible to hydrolysis at higher pH.[5][8][9] | The initial DBCO-NHS ester reaction is also pH-dependent (pH 7.2-9).[2][10] The subsequent copper-free click reaction is bioorthogonal and can proceed under mild physiological conditions.[2] |
| Bond Stability | Forms a stable amide bond.[4][11] | The initial reaction forms a stable amide bond. The subsequent click reaction forms a very stable triazole linkage.[2] |
| Versatility | The NHS ester of the desired label must be synthesized or commercially available. | Highly versatile. Once the DBCO handle is attached, a wide variety of azide-modified molecules (fluorophores, drugs, biotin, etc.) can be "clicked" on.[2] |
| Complexity | Simpler, one-step protocol. | More complex, two-step protocol with an intermediate purification step.[1] |
Reaction Mechanisms
The fundamental difference between these two approaches lies in their chemical pathways.
NHS Ester Labeling
NHS esters react directly with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond.[4][9] This reaction is a nucleophilic acyl substitution.[12]
Caption: NHS ester reaction with a primary amine.
DBCO-NHS Ester Labeling and Click Chemistry
This is a two-step process. First, a DBCO-NHS ester is used to attach a DBCO group to a primary amine on the biomolecule, forming an amide bond.[2] In the second step, an azide-containing molecule of interest is introduced, which then reacts with the DBCO group via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry".[2] This reaction is highly specific and does not require a cytotoxic copper catalyst.[13]
Caption: Two-step DBCO labeling and click chemistry workflow.
Performance Comparison: A Data-Driven Analysis
| Parameter | NHS Ester | DBCO-NHS Ester |
| Optimal pH | 8.3 - 8.5[6][7] | 7.2 - 9.0[2][10] |
| Reaction Time | 1-4 hours at room temperature, or overnight on ice.[5][7] | Labeling: 30 minutes to 2 hours at room temperature.[10] Click Reaction: 4-12 hours at room temperature.[10][14] |
| Reaction Temperature | 4°C to room temperature.[8][15] | 4°C to room temperature.[10][14] |
| Molar Excess | 8-10 fold molar excess is a common starting point for mono-labeling.[5][6] | Labeling: 10-50 fold molar excess.[10][16] Click Reaction: 1.5-10 fold molar excess of azide-label to DBCO-protein.[14] |
| Hydrolysis Half-life | Highly pH-dependent. At pH 7.0 (0°C), it's 4-5 hours. At pH 8.6 (4°C), it drops to 10 minutes.[8][17] | Similar to other NHS esters, the DBCO-NHS ester is susceptible to hydrolysis, especially at higher pH.[2] |
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol is a generalized procedure for labeling a protein with a fluorescent dye NHS ester.
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer) at a pH of 8.3-8.5.[5][7] The recommended protein concentration is 1-10 mg/mL.[5][6]
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mg/mL.[11]
-
Perform the Labeling Reaction: Add a calculated molar excess of the NHS ester solution to the protein solution. A common starting point is an 8-fold molar excess for mono-labeling.[5][6] Vortex the mixture gently.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[5][7]
-
Purification: Remove unreacted NHS ester and byproducts using a desalting column (e.g., gel filtration) or dialysis.[3][7]
Protocol 2: Two-Step Protein Labeling via DBCO-NHS Ester and Click Chemistry
This protocol outlines the process of first attaching a DBCO handle to a protein and then conjugating an azide-modified fluorophore.
Step A: Labeling the Protein with DBCO-NHS Ester
-
Prepare the Protein Solution: Dissolve the protein in an amine-free and azide-free buffer, such as PBS (pH 7.2-8.0), at a concentration of 0.5-5 mg/mL.[14]
-
Prepare the DBCO-NHS Ester Stock Solution: Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.[10][18]
-
Perform the Labeling Reaction: Add a 10- to 40-fold molar excess of the DBCO-NHS ester solution to the protein solution.[14]
-
Incubation: Incubate for 30 minutes to 2 hours at room temperature or on ice.[10]
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer like Tris-HCl to a final concentration of 50-100 mM and incubating for 5-15 minutes.[10]
-
Purification: Purify the DBCO-labeled protein using a spin desalting column or dialysis to remove excess DBCO-NHS ester.[1][10]
Step B: Click Reaction with Azide-Modified Fluorophore
-
Prepare the Azide-Fluorophore: Dissolve the azide-modified fluorophore in a suitable buffer like PBS.
-
Perform the Click Reaction: Add the azide-fluorophore to the purified DBCO-labeled protein. A 1.5- to 10-fold molar excess of the azide-fluorophore is recommended.[14]
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[10][14]
-
Purification: The final conjugate can be purified if necessary to remove any unreacted azide-fluorophore, often using liquid chromatography.[18]
Logical Workflow for Choosing a Labeling Strategy
Caption: Decision tree for selecting a labeling strategy.
Conclusion
The choice between direct NHS ester labeling and a two-step DBCO-based click chemistry approach depends heavily on the specific application. For straightforward conjugations where a pre-made NHS ester of the desired label is available and the reaction environment is relatively simple, direct NHS ester chemistry is a robust, well-established, and efficient method.
However, for applications requiring high specificity in complex biological media, or for platforms where multiple different labels need to be attached to the same biomolecule, the DBCO-NHS ester approach offers unparalleled advantages. The bioorthogonality of the click reaction minimizes side reactions, and the modularity of being able to "click" any azide-modified molecule onto the DBCO-functionalized biomolecule provides exceptional versatility for researchers in drug development and diagnostics. While more complex, the investment in a two-step protocol can yield cleaner conjugates and more reliable downstream data.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chempep.com [chempep.com]
- 3. glenresearch.com [glenresearch.com]
- 4. biotium.com [biotium.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. glenresearch.com [glenresearch.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. neb.com [neb.com]
- 16. interchim.fr [interchim.fr]
- 17. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. help.lumiprobe.com [help.lumiprobe.com]
A Researcher's Guide to Cyclooctynes: Comparing DBCO, DIBO, and BCN for Strain-Promoted Azide-Alkyne Cycloaddition
For researchers, scientists, and drug development professionals, the selection of the appropriate chemical tools is paramount for the success of bioconjugation strategies. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, offers a powerful method for covalently linking molecules in complex biological environments. At the heart of this reaction lies the cyclooctyne (B158145), a strained alkyne whose reactivity and physicochemical properties dictate the efficiency and outcome of the conjugation. This guide provides an objective comparison of three widely used cyclooctynes—Dibenzocyclooctyne (DBCO), Dibenzoannulated cyclooctyne (DIBO), and Bicyclo[6.1.0]nonyne (BCN)—supported by experimental data to inform the selection of the optimal reagent for specific research applications.
The utility of SPAAC stems from its ability to proceed under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs). The choice between different cyclooctynes involves a trade-off between reaction kinetics, stability, and hydrophilicity. This guide will delve into these key performance indicators, providing a clear comparison to aid in experimental design.
Performance Comparison: Kinetics, Stability, and Hydrophilicity
The performance of DBCO, DIBO, and BCN can be evaluated based on three critical parameters: the rate of reaction with azides (kinetics), the stability of the cyclooctyne in aqueous and biological media, and its solubility and tendency to engage in non-specific hydrophobic interactions (hydrophilicity).
Reaction Kinetics
The speed of the SPAAC reaction is a crucial factor, especially in applications where the concentrations of the reactants are low or when rapid labeling is required. The reactivity of cyclooctynes is primarily driven by the degree of ring strain. Generally, more strained cyclooctynes exhibit faster reaction kinetics. DBCO, with its significant ring strain, typically demonstrates the fastest reaction rates among the three.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (B81097) (M⁻¹s⁻¹) | Reference(s) |
| DBCO | ~0.6 - 1.0 | [1] |
| DIBO | ~0.3 - 0.7 | [1] |
| BCN | ~0.06 - 0.1 | [1] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used.
Stability and Side Reactions
The stability of the cyclooctyne is critical for ensuring that the reagent remains intact and reactive until it encounters its target azide. A key consideration is the potential for side reactions, particularly with biological nucleophiles like thiols, which are abundant in the cellular environment. While the SPAAC reaction with azides is significantly more favorable, off-target reactions can occur.
| Cyclooctyne | Stability in Aqueous Buffer (pH 7.4) | Reactivity with Thiols | Reference(s) |
| DBCO | Generally stable, but can degrade over extended periods or at higher temperatures.[2] A DBCO-modified antibody showed a 3-5% loss of reactivity over 4 weeks at 4°C or -20°C. | Can react with thiols, though the reaction is much slower than with azides. BCN is generally more stable to thiols.[3] | [2][3] |
| DIBO | Generally considered stable. | Thiol-yne addition can occur, leading to non-specific labeling. | |
| BCN | Generally stable. | Exhibits greater stability towards thiols and reducing agents compared to DBCO.[4] However, some studies have noted non-negligible cross-reactivity with thiols. | [4] |
Hydrophilicity
The hydrophilicity of a cyclooctyne influences its solubility in aqueous buffers and can impact the properties of the resulting bioconjugate, such as aggregation and in vivo behavior. Hydrophobic cyclooctynes may exhibit increased non-specific binding to proteins and cell membranes. The partition coefficient (logP) is a common measure of lipophilicity, with lower values indicating greater hydrophilicity.
| Cyclooctyne | Calculated logP (clogP) | Key Considerations | Reference(s) |
| DBCO | ~2.3* | The dibenzofused rings contribute to its hydrophobicity. | [5] |
| DIBO | 4.4 | Considered to be quite hydrophobic, which can lead to partitioning into detergent micelles in membrane protein studies. | [6] |
| BCN | 1.2 | The smallest and least hydrophobic of the three, which can be advantageous in certain biological contexts. | [6] |
*Calculated for a DBCO-acid derivative.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for determining SPAAC reaction kinetics and for a general protein conjugation workflow.
Protocol 1: Determination of SPAAC Reaction Kinetics by ¹H NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of reactants and the appearance of the triazole product over time.
Materials:
-
Cyclooctyne (DBCO, DIBO, or BCN)
-
Benzyl azide (or other azide of interest)
-
Deuterated solvent (e.g., CD₃CN, DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the cyclooctyne and the azide in the chosen deuterated solvent.
-
In an NMR tube, mix the cyclooctyne and a molar excess of the azide (typically 10-fold or greater to ensure pseudo-first-order kinetics).
-
Immediately acquire a ¹H NMR spectrum (t=0) and continue to acquire spectra at regular intervals.
-
Integrate characteristic peaks for one of the reactants and the product at each time point.
-
Plot the natural logarithm of the reactant concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).[1]
Protocol 2: General Protein Conjugation with NHS-Ester Activated Cyclooctynes
This protocol describes the labeling of a protein with a cyclooctyne that has been functionalized with an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.5). Avoid amine-containing buffers like Tris.
-
Cyclooctyne-NHS ester (e.g., DBCO-NHS, BCN-NHS) dissolved in an organic solvent (e.g., DMSO, DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Size-exclusion chromatography column for purification.
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add a 5-20 fold molar excess of the dissolved Cyclooctyne-NHS ester to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to prevent protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purify the cyclooctyne-labeled protein from excess reagent and byproducts using size-exclusion chromatography.
-
Characterize the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and at the characteristic wavelength for the cyclooctyne (e.g., ~309 nm for DBCO).
Visualizing the Chemistry and Workflow
To further clarify the concepts and procedures discussed, the following diagrams illustrate the SPAAC reaction and a typical experimental workflow.
Caption: General mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Caption: A typical experimental workflow for protein labeling using a cyclooctyne-NHS ester and subsequent SPAAC.
Conclusion
The selection of a cyclooctyne for SPAAC is a critical decision that depends on the specific requirements of the experiment. DBCO is the reagent of choice for applications demanding the fastest kinetics. DIBO also offers robust reactivity. BCN, while slower, provides advantages in terms of its smaller size, lower hydrophobicity, and enhanced stability in the presence of thiols, making it a suitable alternative in specific biological contexts. By carefully considering the kinetic, stability, and hydrophilicity data presented in this guide, researchers can make an informed decision to select the optimal cyclooctyne for their bioconjugation needs, ultimately leading to more reliable and successful experimental outcomes.
References
- 1. Dibenzocyclooctyne-amine | C18H16N2O | CID 77078258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. glenresearch.com [glenresearch.com]
- 5. 11,12-Didehydro-gamma-oxodibenz[b,f]azocine-5(6H)-butanoic acid | C19H15NO3 | CID 91757805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A 18 F-labeled dibenzocyclooctyne (DBCO) derivative for copper-free click labeling of biomolecules - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00508F [pubs.rsc.org]
Characterizing DBCO-Labeled Molecules: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of dibenzocyclooctyne (DBCO)-labeled molecules is critical for ensuring the quality, efficacy, and reproducibility of bioconjugation strategies. This guide provides a comprehensive comparison of key analytical techniques used to characterize DBCO-labeled molecules, complete with detailed experimental protocols and supporting data to facilitate informed decisions in your research and development workflows.
The use of DBCO in copper-free click chemistry, specifically strain-promoted alkyne-azide cycloaddition (SPAAC), has become a cornerstone of modern bioconjugation. This bioorthogonal reaction allows for the efficient and specific labeling of a wide range of biomolecules, including proteins, antibodies, peptides, and oligonucleotides, under physiological conditions. Following the labeling reaction, robust analytical methods are essential to confirm successful conjugation, determine the degree of labeling (DOL), and ensure the homogeneity and purity of the final product.
This guide explores the principles, applications, advantages, and limitations of the most common analytical techniques for characterizing DBCO-labeled molecules: UV-Vis Spectroscopy, Fluorescence Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on several factors, including the nature of the molecule being analyzed, the information required (qualitative vs. quantitative), the desired level of detail, and the available instrumentation. The following tables provide a comparative overview of these techniques.
Qualitative Analysis
| Technique | Information Provided | Sample Type | Throughput | Cost | Key Advantages | Limitations |
| SDS-PAGE | Visualization of a shift in molecular weight upon labeling. | Proteins, Antibodies | High | Low | Simple, widely available, provides a quick qualitative assessment. | Low resolution, not suitable for small molecules, does not provide precise quantitative data. |
| NMR Spectroscopy | Detailed structural confirmation of the DBCO moiety and its attachment site. | Small molecules, Peptides, Proteins (in some cases) | Low | High | Provides unambiguous structural information. | Requires high sample concentration, complex spectra for large molecules, requires specialized expertise. |
Quantitative Analysis
| Technique | Information Provided | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Dynamic Range | Key Advantages | Limitations |
| UV-Vis Spectroscopy | Quantitative determination of DBCO incorporation (Degree of Labeling - DOL). | ~1-10 µM | ~5-30 µM | ~2-3 orders of magnitude | Simple, rapid, widely available, non-destructive. | Indirect measurement, potential interference from other chromophores.[1][2] |
| Fluorescence Spectroscopy | Highly sensitive quantification of DBCO groups using a fluorescent azide (B81097) probe. | Down to pM or fM range | ~nM range | ~3-5 orders of magnitude | High sensitivity, suitable for low-concentration samples. | Requires a fluorescent probe, potential for quenching or background fluorescence.[3] |
| HPLC (UV detection) | Separation and quantification of labeled and unlabeled species, determination of purity. | ~0.1-1 µM | ~0.5-5 µM | ~3-4 orders of magnitude | High resolution and sensitivity, provides both qualitative and quantitative data, can be used for purification. | Can be time-consuming, requires specialized equipment. |
| Mass Spectrometry (MS) | Precise mass determination of the conjugate, confirmation of covalent bond formation, determination of DOL, and identification of conjugation sites. | fmol to amol range | pmol to fmol range | ~3-5 orders of magnitude | High accuracy and sensitivity, provides detailed molecular information. | High cost, complex data analysis, can be destructive. |
Experimental Workflows and Logical Relationships
The characterization of DBCO-labeled molecules often involves a multi-step workflow, starting with the conjugation reaction and followed by purification and analysis. The choice and sequence of analytical techniques are crucial for a comprehensive characterization.
The logical relationship between different analytical techniques often follows a tiered approach, starting with simpler, high-throughput methods and progressing to more complex, information-rich techniques for in-depth characterization.
Detailed Experimental Protocols
Quantification of DBCO Labeling using UV-Vis Spectroscopy
This method relies on the characteristic absorbance of the DBCO group at approximately 309 nm.[4][5][6] The degree of labeling (DOL) can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 309 nm (for DBCO).
Materials:
-
DBCO-labeled protein in a suitable buffer (e.g., PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Protocol:
-
Blank Measurement: Use the buffer in which the DBCO-labeled protein is dissolved as a blank to zero the spectrophotometer.
-
Spectrum Acquisition: Record the UV-Vis spectrum of the purified DBCO-labeled protein solution from 240 nm to 400 nm.
-
Absorbance Measurement: Measure the absorbance at 280 nm (A280) and 309 nm (A309).
-
Calculation of DOL:
-
First, calculate the concentration of the protein, correcting for the contribution of the DBCO group to the absorbance at 280 nm.
-
Protein Concentration (M) = (A280 - (A309 * CF)) / ε_protein
-
Where:
-
CF is the correction factor for the DBCO absorbance at 280 nm (typically around 0.90).[4]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Next, calculate the concentration of the DBCO moiety.
-
DBCO Concentration (M) = A309 / ε_DBCO
-
Where ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (approximately 12,000 M⁻¹cm⁻¹).[6]
-
-
Finally, calculate the DOL.
-
DOL = DBCO Concentration (M) / Protein Concentration (M)
-
-
Quantification of DBCO Labeling using a Fluorescence Assay
This highly sensitive method involves reacting the DBCO-labeled molecule with an azide-containing fluorophore. The resulting fluorescence is proportional to the amount of DBCO present.[1]
Materials:
-
DBCO-labeled molecule
-
Azide-functionalized fluorophore (e.g., Azide-fluor 488)
-
Reaction buffer (e.g., PBS)
-
Fluorescence plate reader or spectrofluorometer
Protocol:
-
Standard Curve Preparation: Prepare a series of known concentrations of the DBCO-labeled molecule in the reaction buffer.
-
Reaction Setup: In a microplate, add a fixed, excess concentration of the azide-functionalized fluorophore to each standard and the unknown samples.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the click reaction to go to completion.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve. Use the standard curve to determine the concentration of the DBCO-labeled molecule in the unknown samples.
HPLC Analysis of DBCO-Labeled Proteins
Reverse-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of a DBCO-labeled protein and determining the degree of labeling. The increased hydrophobicity of the DBCO-labeled protein results in a longer retention time compared to the unlabeled protein.[7]
Materials:
-
HPLC system with a UV detector
-
C4 or C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Unlabeled protein standard
-
Purified DBCO-labeled protein
Protocol:
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Sample Injection: Inject the unlabeled protein standard to determine its retention time.
-
Gradient Elution: Inject the DBCO-labeled protein and apply a linear gradient to increase the concentration of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Data Acquisition: Monitor the absorbance at 280 nm and 309 nm.
-
Data Analysis:
-
Compare the chromatograms of the unlabeled and labeled protein. A new peak with a longer retention time in the labeled sample confirms successful conjugation.
-
The ratio of the peak areas (at 280 nm) of the labeled and unlabeled protein can be used to estimate the labeling efficiency.
-
The presence of a peak at 309 nm co-eluting with the new protein peak further confirms the presence of the DBCO group.
-
Mass Spectrometry Analysis of DBCO-Labeled Peptides and Proteins
Mass spectrometry provides the most accurate and detailed information about the DBCO-labeled molecule, including its precise mass, the degree of labeling, and the location of the label.
Protocol (General Workflow for a DBCO-labeled protein):
-
Sample Preparation:
-
For intact mass analysis, the purified DBCO-labeled protein can be directly analyzed after buffer exchange into a volatile buffer (e.g., ammonium (B1175870) acetate).
-
For peptide mapping to identify the conjugation site, the protein is first denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into an LC system coupled to a mass spectrometer.
-
For intact mass analysis, a reversed-phase or size-exclusion column is used.
-
For peptide mapping, a reversed-phase column is used to separate the peptides before they enter the mass spectrometer.
-
-
Mass Spectrometry Data Acquisition:
-
Intact Mass: Acquire full MS spectra to determine the molecular weights of the unlabeled and labeled protein species. The mass difference will correspond to the mass of the attached DBCO-linker. The relative abundances of the different species can be used to calculate the average DOL.
-
Peptide Mapping: The mass spectrometer is operated in a data-dependent acquisition mode, where it cycles between acquiring a full MS scan and several MS/MS scans of the most abundant peptide ions.
-
-
Data Analysis:
-
Intact Mass: Deconvolute the raw data to obtain the zero-charge mass spectrum.
-
Peptide Mapping: Use specialized software to search the acquired MS/MS spectra against the protein sequence to identify the peptides. A modification corresponding to the mass of the DBCO-linker is included in the search parameters to identify the labeled peptide(s) and thus the site(s) of conjugation.
-
NMR Spectroscopy for Structural Confirmation
¹H NMR spectroscopy can be used to confirm the structure of the DBCO moiety and its covalent attachment to the molecule of interest, particularly for smaller molecules like peptides or small molecule drugs.[8]
Protocol (General Workflow for a DBCO-labeled peptide):
-
Sample Preparation: Dissolve the purified DBCO-labeled peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) at a high concentration (typically >1 mM).
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer.
-
Data Analysis:
-
Identify the characteristic aromatic proton signals of the DBCO core, typically in the range of 7.0-8.0 ppm.
-
Observe the signals from the protons of the peptide.
-
Look for changes in the chemical shifts of the peptide protons near the conjugation site, which can confirm the location of the DBCO label.
-
Integration of the DBCO and peptide proton signals can provide an estimate of the degree of labeling.
-
Alternative and Emerging Techniques
Beyond the standard methods, several other techniques can provide valuable information for the characterization of DBCO-labeled molecules:
-
Hydrophobic Interaction Chromatography (HIC): A non-denaturing chromatographic technique that separates molecules based on their hydrophobicity. It is particularly useful for determining the drug-to-antibody ratio (DAR) distribution in antibody-drug conjugates (ADCs).[9]
-
Capillary Electrophoresis (CE): A high-resolution separation technique that can be used to assess the purity and heterogeneity of bioconjugates.
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique can determine the absolute molar mass and size of the conjugate, providing information about aggregation and confirming the formation of the desired conjugate.
Conclusion
The comprehensive characterization of DBCO-labeled molecules is a multi-faceted process that often requires the application of orthogonal analytical techniques. While UV-Vis spectroscopy and fluorescence assays offer rapid and sensitive methods for quantifying the degree of labeling, HPLC and mass spectrometry provide more detailed information on purity, homogeneity, and the precise molecular structure of the conjugate. NMR spectroscopy remains the gold standard for unambiguous structural confirmation, particularly for smaller molecules. By understanding the strengths and limitations of each technique and employing a strategic analytical workflow, researchers can ensure the quality and consistency of their DBCO-labeled molecules, paving the way for successful downstream applications in research, diagnostics, and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Expanding the Dynamic Range of Fluorescence Assays through Single-Molecule Counting and Intensity Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Validating DBCO-Azide Ligation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise validation of covalent linkages is paramount. The strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as DBCO-azide ligation or "click chemistry," offers a robust and bioorthogonal method for linking molecules. However, confirming the successful formation of the resulting triazole linkage is a critical step. This guide provides a comparative overview of analytical techniques for validating DBCO-azide ligation, with a primary focus on mass spectrometry, alongside alternative methods. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most appropriate validation strategy.
The DBCO-azide click chemistry reaction is prized for its high efficiency, specificity, and biocompatibility, as it proceeds readily in aqueous environments without the need for a cytotoxic copper catalyst.[1][2][3] This makes it an ideal tool for a wide range of applications, including antibody-drug conjugation, peptide and oligonucleotide labeling, and the creation of complex biomolecular structures.[1][2][4] The validation of this ligation is crucial to ensure the integrity and functionality of the final conjugate.
Mass Spectrometry: The Gold Standard for Confirmation
Mass spectrometry (MS) stands as the definitive method for validating DBCO-azide ligation. It provides unambiguous confirmation of the conjugate's identity by measuring its precise molecular weight. The expected mass of the final product can be calculated by summing the masses of the initial DBCO- and azide-functionalized molecules and accounting for the mass of the linkage.
Quantitative Data Summary: Mass Spectrometry Validation
| Parameter | Description | Typical Value/Observation | Reference |
| Mass Accuracy | The closeness of the measured mass to the calculated mass. | Within a few Daltons (Da) for large biomolecules. | [5] |
| Resolution | The ability to distinguish between ions of very similar mass-to-charge ratios. | High-resolution instruments (e.g., Orbitrap, FT-ICR) are preferred for complex conjugates. | [6] |
| Ionization Source | The method used to generate ions from the sample. | Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for biomolecules. | N/A |
| Observed Mass | The experimentally determined mass of the conjugate. | Should match the calculated mass of the DBCO-molecule + azide-molecule. | [5] |
Experimental Protocol: Mass Spectrometry Analysis of a DBCO-Azide Conjugate
-
Sample Preparation:
-
Purify the reaction mixture to remove unreacted starting materials and excess reagents. This can be achieved using techniques like size-exclusion chromatography (SEC), dialysis, or spin desalting columns.[2][7]
-
Prepare the purified conjugate in a solvent compatible with the chosen ionization source (e.g., a mixture of water, acetonitrile, and formic acid for ESI).
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Optimize the ionization source parameters (e.g., spray voltage, capillary temperature) for the specific analyte.
-
-
Data Acquisition:
-
Acquire the mass spectrum of the conjugate over a relevant mass range.
-
-
Data Analysis:
-
Process the raw data to obtain the deconvoluted mass spectrum, which shows the molecular weight of the intact conjugate.
-
Compare the observed molecular weight with the theoretically calculated molecular weight. A close match confirms the successful ligation.
-
Alternative Validation Methods
While mass spectrometry provides the most definitive evidence of successful ligation, other techniques can offer valuable and often more readily accessible confirmation.
Comparison of Alternative Validation Techniques
| Technique | Principle | Advantages | Disadvantages |
| SDS-PAGE | Separation of molecules based on molecular weight. | Simple, widely available, provides a clear visual indication of a size shift.[1][2] | Low resolution, not quantitative, may not resolve small mass changes. |
| UV-Vis Spectroscopy | Measures the absorbance of light by the DBCO group. | Allows for real-time monitoring of the reaction as the DBCO absorbance at ~310 nm decreases upon reaction.[1] | Indirect method, requires a chromophoric group, may not be suitable for all molecules. |
| HPLC/UPLC | Separation of molecules based on hydrophobicity or size. | Can be used to monitor the disappearance of starting materials and the appearance of the product, can be quantitative.[8] | Requires method development, may not be suitable for all conjugates. |
Experimental Protocol: SDS-PAGE Analysis
-
Sample Preparation:
-
Take aliquots from the reaction mixture at different time points (e.g., 0, 1, 4, and 24 hours).
-
Mix the aliquots with an appropriate loading buffer.
-
-
Electrophoresis:
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Visualization:
-
Stain the gel with a suitable dye (e.g., Coomassie Brilliant Blue or a fluorescent stain).
-
Image the gel. A successful reaction will show a new band at a higher molecular weight corresponding to the conjugate, with a corresponding decrease in the intensity of the starting material bands.[1]
-
Experimental Protocol: UV-Vis Spectroscopy
-
Reaction Setup:
-
Prepare the reaction mixture in a UV-transparent cuvette.
-
Use a spectrophotometer to measure the absorbance spectrum of the DBCO-containing starting material, noting the characteristic peak around 310 nm.[1]
-
-
Reaction Monitoring:
-
Initiate the reaction by adding the azide-containing component.
-
Record the absorbance spectrum at regular intervals.
-
-
Data Analysis:
-
Plot the absorbance at ~310 nm against time. A decrease in absorbance indicates the consumption of the DBCO group and the progress of the ligation.[1]
-
Visualizing the Process
To further clarify the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for DBCO-azide ligation and validation.
Caption: DBCO-azide cycloaddition reaction schematic.
Conclusion
The validation of DBCO-azide ligation is a critical step in ensuring the successful synthesis of well-defined bioconjugates. While mass spectrometry offers the most definitive confirmation of covalent bond formation, a range of alternative techniques, including SDS-PAGE, UV-Vis spectroscopy, and HPLC, provide valuable and often more accessible means of validation. The choice of method will depend on the specific molecules being conjugated, the available instrumentation, and the level of certainty required. By employing the appropriate analytical strategies, researchers can confidently proceed with their downstream applications, knowing their bioconjugates are correctly formed.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. broadpharm.com [broadpharm.com]
- 3. medium.com [medium.com]
- 4. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fast and Highly Efficient Affinity Enrichment of Azide-A-DSBSO Cross-Linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
DBCO vs. BCN: A Comparative Guide to Linker Stability in Biological Media
For researchers, scientists, and drug development professionals engaged in bioconjugation, the stability of the chosen linker is a critical determinant of experimental success and therapeutic efficacy. Among the premier choices for copper-free click chemistry, dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) are widely utilized. This guide provides an objective, data-driven comparison of their stability in biological media, offering insights to inform the selection of the optimal linker for specific applications.
Performance Comparison: Stability in Biological Milieus
The chemical environment within biological systems presents numerous challenges to the integrity of bioconjugates. Factors such as the presence of endogenous nucleophiles, particularly thiols like glutathione (B108866) (GSH), and the enzymatic machinery within cells can lead to linker degradation. The stability of DBCO and BCN linkers has been evaluated in various biological media, including serum, plasma, and cell lysates, as well as within living cells.
Thiol Stability
A key differentiator between DBCO and BCN is their susceptibility to thiol-mediated degradation. BCN generally exhibits greater stability in the presence of thiols compared to DBCO.[1][2] This is a crucial consideration for intracellular applications, where the concentration of glutathione is high.
Stability in Cell Lysates and Intracellular Environments
Studies conducted in cell lysates and within phagocytic immune cells have demonstrated the differential stability of these linkers. In RAW264.7 macrophage-like cells, BCN was found to be the least stable, with 79% of the bioorthogonal groups degraded after 24 hours. DBCO displayed moderate stability, with 36% degradation over the same period.[3][4]
Hydrolytic and Enzymatic Stability
Both DBCO and BCN, once reacted with an azide (B81097) to form a stable triazole linkage, are generally stable under physiological conditions.[5][6] However, the functional groups used to attach the cyclooctyne (B158145) to the biomolecule can influence hydrolytic stability. For instance, a BCN amide linkage has been shown to be more suitable for applications requiring prolonged incubation in biological media compared to a BCN carbamate.[7][8]
Quantitative Stability Data
The following table summarizes the available quantitative data on the stability of DBCO and BCN linkers in the presence of glutathione (GSH).
| Linker | Condition | Half-life | Reference |
| DBCO | In the presence of GSH | ~71 minutes | [2][9] |
| BCN | In the presence of GSH | ~6 hours | [2][9] |
| DBCO | In RAW264.7 cells | 36% degradation in 24h | [3][4] |
| BCN | In RAW264.7 cells | 79% degradation in 24h | [3][4] |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating stability studies. Below are protocols for key experiments cited in the comparison of DBCO and BCN linker stability.
Serum/Plasma Stability Assay via HPLC
This protocol outlines a general method for assessing the stability of a bioconjugate in serum or plasma using High-Performance Liquid Chromatography (HPLC).[9]
-
Preparation of Solutions:
-
Prepare a stock solution of the bioconjugate (e.g., DBCO- or BCN-conjugated molecule) in an appropriate buffer such as PBS.
-
Thaw serum or plasma (e.g., human, mouse) and centrifuge to remove any precipitates.
-
-
Incubation:
-
Dilute the bioconjugate stock solution into the serum or plasma to a final concentration (e.g., 1 mg/mL).
-
Prepare a control sample by diluting the bioconjugate in PBS to the same final concentration.
-
Incubate all samples at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
-
Sample Processing:
-
Precipitate proteins from the serum/plasma samples. A common method is to add a threefold excess of cold acetonitrile, vortex, and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the bioconjugate and any degradation products.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC.
-
Monitor the disappearance of the peak corresponding to the intact bioconjugate and the appearance of any new peaks corresponding to degradation products over time.
-
Quantify the peak areas to determine the percentage of intact bioconjugate remaining at each time point.
-
Intracellular Stability Assay using Flow Cytometry
This protocol describes a method to quantify the stability of bioorthogonal groups within the endolysosomal environment of phagocytic cells using flow cytometry.[3][4]
-
Preparation of Bioorthogonal-Modified Fluorescent Beads:
-
Amine-functionalized fluorescent beads are reacted with NHS esters of DBCO or BCN to yield bioorthogonal-modified beads.
-
-
Cell Culture and Incubation:
-
Culture phagocytic cells (e.g., RAW264.7 macrophages or DC2.4 dendritic cells).
-
Incubate the cells with the bioorthogonal-modified fluorescent beads, allowing for phagocytosis.
-
-
Time-Course Experiment:
-
After internalization, incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Ligation with a Fluorescent Probe:
-
At each time point, lyse the cells to release the beads.
-
To quantify the remaining intact bioorthogonal groups, react the beads with an azide-functionalized fluorescent probe (e.g., AF488-azide) via a click reaction.
-
-
Flow Cytometry Analysis:
-
Analyze the fluorescence of the beads using a flow cytometer.
-
A decrease in the fluorescence signal from the ligated probe over time indicates degradation of the DBCO or BCN linker.
-
Visualizing Experimental Workflows and Chemical Structures
To further clarify the processes and molecules involved, the following diagrams have been generated.
Caption: Workflow for Serum/Plasma Stability Assay via HPLC.
Caption: Workflow for Intracellular Stability Assay.
Caption: Chemical Structures of DBCO and BCN Linkers.
Conclusion
The choice between DBCO and BCN linkers for bioconjugation in biological media is application-dependent. For applications requiring rapid kinetics, DBCO is often favored.[1][5] However, when enhanced stability in the presence of thiols or within the reducing intracellular environment is critical, BCN presents a more robust alternative.[1][2] The quantitative data and detailed experimental protocols provided in this guide empower researchers to make an informed decision based on the specific demands of their experimental design, ultimately leading to more reliable and reproducible results in drug development and biological research.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. medium.com [medium.com]
- 7. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08732H [pubs.rsc.org]
- 8. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Bioorthogonality of DBCO Reactions in Complex Lysates
For researchers, scientists, and drug development professionals, the precise and selective labeling of biomolecules within the complex environment of a cell lysate is paramount. Bioorthogonal chemistry, which involves reactions that occur within living systems without interfering with native biochemical processes, provides a powerful toolkit for this purpose.[1] Among the most prominent copper-free click chemistry reactions is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) utilizing dibenzocyclooctyne (DBCO).[2]
This guide offers an objective comparison of DBCO's performance against a key alternative, Bicyclo[6.1.0]nonyne (BCN), in the context of complex cell lysates. We provide a detailed examination of their reaction kinetics, stability, and potential for off-target reactions, supported by experimental data and protocols to aid in the selection of the optimal reagent for your research needs.
Performance Comparison: DBCO vs. Alternatives
The choice of a bioorthogonal linker is a critical decision that depends heavily on the specific experimental context. While DBCO is a popular and versatile choice, its performance characteristics, particularly when compared to BCN, reveal a nuanced landscape of strengths and weaknesses.
Data Presentation
The following tables summarize key quantitative data comparing DBCO and BCN, the two most prominent strained alkynes used in copper-free click chemistry.[3]
Table 1: Reaction Kinetics of SPAAC Reactions
| Cyclooctyne | Azide (B81097) Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Considerations |
| DBCO | Benzyl Azide (Aliphatic) | ~0.24[3] | Generally exhibits faster kinetics due to greater ring strain.[3][4] Preferred for rapid labeling.[4] |
| BCN | Benzyl Azide (Aliphatic) | ~0.07[3] | Slower than DBCO with aliphatic azides. |
| DBCO | Phenyl Azide (Aromatic) | ~0.033[5] | Reactivity is significantly lower with aromatic azides. |
| BCN | Phenyl Azide (Aromatic) | ~0.2[5] | Shows a significantly higher reaction rate with aromatic azides compared to DBCO.[3][5] |
| DBCO | Tertiary Azide | Dramatically reduced | Reactivity is sensitive to steric hindrance on the azide partner.[4] |
| BCN | Tertiary Azide | More consistent rate | Less affected by steric hindrance compared to DBCO.[4] |
Table 2: Physicochemical and Stability Properties
| Feature | DBCO (Dibenzocyclooctyne) | BCN (Bicyclo[6.1.0]nonyne) |
| Structure | Bulky, aromatic, rigid[4] | Compact, non-aromatic[4] |
| Size | Larger[4][6] | Smaller[4][6] |
| Lipophilicity | Higher[4][6] | Lower[4][6] |
| Stability in Thiols (e.g., GSH) | Less stable; can be degraded in reducing environments.[4] | More stable in the presence of thiols.[4] |
| Stability in Phagocytes | Moderately stable (36% degradation after 24h in RAW264.7 cells).[7] | Lower stability (79% degradation after 24h in RAW264.7 cells).[7] |
Key Bioorthogonal Reactions
A brief overview of the primary bioorthogonal reactions provides context for the specific assessment of DBCO.
Assessing Bioorthogonality in Cell Lysates
The ultimate test of a bioorthogonal reaction is its performance in a complex biological milieu. A cell lysate, containing a dense mixture of proteins, lipids, nucleic acids, and metabolites, presents numerous opportunities for off-target reactions and instability.
The Challenge of the Lysate Environment
The intracellular environment is highly reducing, rich in thiols like glutathione (B108866) (GSH), which can react with and degrade strained alkynes.[4] This makes stability a critical factor for successful conjugation. While BCN is generally more stable to thiols, studies in specific cell lines like phagocytes have shown DBCO to have moderate stability while BCN was degraded more rapidly, suggesting other cellular factors like radicals may also play a role.[7]
Comparison of DBCO and BCN
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 7. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying DBCO Labeling Efficiency: A UV-Vis Spectroscopy-Based Comparison
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of labeling efficiency is paramount. Dibenzocyclooctyne (DBCO) reagents are widely used in copper-free click chemistry for their ability to specifically and efficiently react with azide-tagged molecules. This guide provides a comprehensive comparison of the quantitative analysis of DBCO labeling efficiency using UV-Vis spectroscopy against other common analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate an informed choice of methodology.
Comparison of Analytical Techniques for DBCO Labeling Quantification
The selection of an appropriate analytical technique for determining DBCO labeling efficiency is contingent on several factors, including the nature of the biomolecule, the required precision, and the available instrumentation. While UV-Vis spectroscopy offers a straightforward and accessible method, other techniques provide complementary or more detailed information.[1][2]
| Technique | Principle | Information Provided | Advantages | Limitations |
| UV-Vis Spectroscopy | Measurement of light absorbance by the DBCO moiety, which has a characteristic absorbance maximum around 308-310 nm that disappears after reaction with an azide.[2][3][4][5][6] | Quantitative (Degree of Labeling - DOL).[2][7] | Simple, rapid, widely available, and non-destructive.[1][2] | Indirect measurement; potential for interference from other molecules that absorb in the same region.[1][2] |
| Fluorescence Spectroscopy | Reaction of the DBCO-labeled molecule with a fluorescent azide-containing probe, followed by measurement of fluorescence intensity.[1] | Quantitative (DBCO loading).[1] | High sensitivity.[1] | Requires a fluorescent probe; potential for quenching or background fluorescence.[1] |
| Reverse-Phase HPLC (RP-HPLC) | Separation of the labeled molecule from the unlabeled molecule based on differences in hydrophobicity conferred by the DBCO group.[2] | Qualitative and quantitative assessment of labeling, purification of the conjugate.[2] | High resolution and sensitivity; provides both qualitative and quantitative data; can be used for purification.[2] | Can be time-consuming and requires specialized equipment.[2] |
| NMR Spectroscopy | Provides detailed structural information about the labeled molecule. | Qualitative (structural confirmation).[1] | Provides detailed structural information.[1] | Requires high sample concentration; spectra can be complex for large biomolecules.[1] |
| Mass Spectrometry (e.g., MALDI-TOF) | Measures the mass-to-charge ratio of the labeled and unlabeled molecules to determine the degree of labeling. | Quantitative (Degree of Labeling - DOL). | High accuracy and sensitivity; provides direct measurement of labeling. | Requires specialized equipment and expertise. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface-sensitive technique that provides elemental composition and chemical state information. | Quantitative (elemental composition, chemical states).[1] | Surface sensitive (~10 nm); provides information on chemical bonding.[1] | Requires high vacuum; potential for sample damage.[1] |
Experimental Protocols
Quantitative Analysis of DBCO Labeling by UV-Vis Spectroscopy
This protocol outlines the determination of the Degree of Labeling (DOL) for a protein conjugated with a DBCO-NHS ester.
Materials:
-
DBCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance:
-
Calculations:
-
Calculate the concentration of the protein:
-
Protein concentration (M) = [A280 - (A309 x Correction Factor)] / ε_protein
-
The correction factor accounts for the absorbance of the DBCO group at 280 nm. This value is often provided by the DBCO reagent manufacturer. For example, a correction factor of 0.90 has been noted for a typical IgG.[9]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). For a typical IgG, this is approximately 203,000 M⁻¹cm⁻¹.[10]
-
-
Calculate the concentration of DBCO:
-
DBCO concentration (M) = A309 / ε_DBCO
-
ε_DBCO is the molar extinction coefficient of the DBCO group at its absorbance maximum (~309 nm). A commonly used value is 12,000 M⁻¹cm⁻¹.[10]
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Molarity of DBCO / Molarity of Protein[10]
-
-
Example Data:
| Sample | A280 | A309 | Protein Conc. (µM) | DBCO Conc. (µM) | DOL |
| Unlabeled Antibody | 0.500 | 0.005 | 2.46 | - | - |
| DBCO-labeled Antibody | 0.550 | 0.080 | 2.31 | 6.67 | 2.89 |
Calculations based on ε_protein = 204,000 M⁻¹cm⁻¹, ε_DBCO = 12,000 M⁻¹cm⁻¹, and a correction factor of 0.90.
Visualizing the Workflow
A clear understanding of the experimental process is crucial for successful implementation.
Caption: Experimental workflow for DBCO labeling and quantification by UV-Vis spectroscopy.
The Underlying Chemistry
The quantification by UV-Vis relies on the specific chemical transformation that occurs during the click reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System - PMC [pmc.ncbi.nlm.nih.gov]
Preserving Potency: A Guide to Functional Assays for DBCO-Conjugated Proteins
For researchers, scientists, and drug development professionals, the successful conjugation of a molecule to a protein using dibenzocyclooctyne (DBCO) chemistry is a significant milestone. However, the ultimate success of a bioconjugate hinges on the retention of the protein's biological activity. This guide provides a comprehensive comparison of key functional assays to validate the activity of DBCO-conjugated proteins, with a particular focus on antibodies and antibody-drug conjugates (ADCs). Detailed experimental protocols and comparative data are presented to aid in the selection of the most appropriate validation strategies.
The use of strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, allows for the precise attachment of molecules to proteins under physiological conditions. DBCO, with its strained alkyne, reacts efficiently with azide-modified molecules without the need for cytotoxic copper catalysts.[1] While this method offers significant advantages in terms of specificity and biocompatibility, it is crucial to verify that the conjugation process does not compromise the protein's function.[2] This validation process typically involves a suite of assays designed to assess different aspects of the protein's biological activity, from target binding to downstream cellular effects.
Initial Characterization: Confirming Conjugation and Integrity
Before proceeding to functional assays, it is essential to confirm the successful conjugation and assess the biophysical integrity of the DBCO-conjugated protein. Techniques such as UV-Vis spectroscopy, size-exclusion chromatography (SEC-HPLC), and mass spectrometry are routinely used to determine the degree of labeling (DOL) and to check for aggregation or degradation of the protein.[3]
Key Functional Assays for DBCO-Conjugated Proteins
The choice of functional assay depends on the protein's intended application. For therapeutic antibodies and ADCs, cell-based assays are paramount in determining their efficacy.[2]
Binding Assays: Assessing Target Recognition
A fundamental requirement for any targeted protein therapeutic is its ability to bind to its specific target. DBCO conjugation should not interfere with the protein's binding affinity.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay widely used to quantify the binding of an antibody to its antigen.[4] In a typical indirect ELISA format, the target antigen is immobilized on a plate, and the binding of the DBCO-conjugated antibody is detected using an enzyme-linked secondary antibody.[5][6] The results can be used to determine the half-maximal effective concentration (EC50), providing a quantitative measure of binding affinity.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of molecular interactions.[7][8] In a typical setup, the target protein (ligand) is immobilized on a sensor chip, and the DBCO-conjugated protein (analyte) is flowed over the surface. Any binding event causes a change in the refractive index, which is detected and recorded.
Table 1: Comparison of Binding Assays
| Assay | Principle | Key Parameters Measured | Throughput | Advantages | Limitations |
| ELISA | Enzyme-catalyzed colorimetric or fluorescent signal | EC50 | High | Widely available, cost-effective | Indirect measurement, endpoint assay |
| SPR | Change in refractive index upon binding | KD (dissociation constant), kon (association rate), koff (dissociation rate) | Low to Medium | Label-free, real-time kinetics | Requires specialized equipment, potential for mass transport limitations |
Cell-Based Functional Assays: Evaluating Biological Effects
For many bioconjugates, particularly therapeutic ones, demonstrating functional activity in a cellular context is critical.
-
In Vitro Cytotoxicity Assays (for ADCs): The primary function of an ADC is to kill target cancer cells.[9] Cytotoxicity assays measure the ability of the DBCO-conjugated ADC to induce cell death, typically in antigen-positive and antigen-negative cell lines to assess specificity.[10][11] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.[12]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assays: Some therapeutic antibodies function by recruiting immune cells to kill target cells.[13] ADCC assays measure the ability of a DBCO-conjugated antibody to mediate the lysis of target cells by effector cells, such as Natural Killer (NK) cells.[14][15]
-
Complement-Dependent Cytotoxicity (CDC) Assays: Another important effector function of some antibodies is the activation of the complement system, leading to the formation of a membrane attack complex and subsequent lysis of the target cell.[16][17] CDC assays are performed by incubating the antibody and target cells with a source of complement, such as human serum.[18][19]
Table 2: Comparison of Cell-Based Functional Assays
| Assay | Principle | Key Parameters Measured | Application |
| In Vitro Cytotoxicity | Measures cell viability after treatment | IC50 | Antibody-Drug Conjugates (ADCs) |
| ADCC | Measures target cell lysis by effector cells | Percent specific lysis | Therapeutic antibodies |
| CDC | Measures target cell lysis via complement activation | Percent specific lysis | Therapeutic antibodies |
Experimental Protocols
Protocol 1: Indirect ELISA for Binding Affinity
-
Antigen Coating: Coat a 96-well plate with the target antigen at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS) and incubate overnight at 4°C.[6]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[20]
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.[20]
-
Primary Antibody Incubation: Add serial dilutions of the DBCO-conjugated antibody and a non-conjugated control to the wells and incubate for 1-2 hours at room temperature.[6]
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody (e.g., HRP-conjugated anti-human IgG) and incubate for 1 hour at room temperature.[6]
-
Washing: Repeat the washing step.
-
Detection: Add a suitable substrate (e.g., TMB for HRP) and incubate until a color change is observed. Stop the reaction with a stop solution.[6]
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Plot the absorbance versus the antibody concentration and determine the EC50 value using a four-parameter logistic curve fit.[5]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed target antigen-positive and antigen-negative cells in a 96-well plate at a suitable density and allow them to adhere overnight.[1]
-
ADC Treatment: Add serial dilutions of the DBCO-conjugated ADC and relevant controls (e.g., unconjugated antibody, free drug) to the cells and incubate for a period of time (e.g., 72-96 hours).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[1]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a wavelength of approximately 570 nm. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against ADC concentration.[1]
Mandatory Visualizations
Caption: Workflow for DBCO conjugation and subsequent validation.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 5. Molecular and functional analysis of monoclonal antibodies in support of biologics development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indirect ELISA Protocol | Leinco Technologies [leinco.com]
- 7. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. revivocell.com [revivocell.com]
- 10. researchgate.net [researchgate.net]
- 11. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 12. njbio.com [njbio.com]
- 13. Enhancement of antibody-dependent cell mediated cytotoxicity: a new era in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of in vitro antibody-dependent cell-mediated cytotoxicity activity of therapeutic antibodies - impact of effector cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antibody-dependent cellular cytotoxicity - Wikipedia [en.wikipedia.org]
- 16. Complement-dependent cytotoxicity - Wikipedia [en.wikipedia.org]
- 17. Complement-Dependent Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. viviabiotech.com [viviabiotech.com]
- 19. Frontiers | Enhancement of complement-dependent cytotoxicity by linking factor-H derived short consensus repeats 19-20 to CD20 antibodies [frontiersin.org]
- 20. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
DBCO-PEG Linkers vs. Standard DBCO Reagents: A Comparative Guide
In the rapidly advancing field of bioconjugation, the choice of linker technology is critical for the development of effective diagnostics and therapeutics, such as antibody-drug conjugates (ADCs). Dibenzocyclooctyne (DBCO) reagents have become a cornerstone for copper-free click chemistry due to their bioorthogonal reactivity with azides. However, the inherent hydrophobicity of the DBCO moiety can present challenges. The incorporation of polyethylene (B3416737) glycol (PEG) spacers to create DBCO-PEG linkers offers significant advantages over standard DBCO reagents. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal linker for their applications.
Key Performance Parameters: A Head-to-Head Comparison
The addition of a PEG spacer to the DBCO core fundamentally alters the physicochemical properties of the reagent, leading to significant improvements in its performance in bioconjugation applications. The primary advantages include enhanced solubility, reduced aggregation, minimized steric hindrance, and improved stability and biocompatibility.
Enhanced Solubility and Reduced Aggregation
A major challenge with standard DBCO reagents is their poor solubility in aqueous buffers, which are essential for most biological experiments.[1] The hydrophobic nature of the DBCO group can also induce aggregation of the labeled biomolecule, compromising its function and potentially triggering an immune response.[][3] The hydrophilic PEG chain in DBCO-PEG linkers effectively mitigates these issues by increasing the overall water solubility of the reagent and the resulting conjugate.[1][4][5]
| Property | Standard DBCO Reagent | DBCO-PEG Linker | Advantage of DBCO-PEG |
| Aqueous Solubility | Low, often requires organic co-solvents (e.g., DMSO, DMF)[6] | High, readily soluble in aqueous buffers[7][8] | Eliminates or reduces the need for organic solvents that can denature proteins. |
| Protein Aggregation | High propensity to cause aggregation, especially at higher labeling ratios[] | Significantly reduces or eliminates protein aggregation[4] | Maintains the biological activity and reduces the immunogenicity of the final conjugate. |
Minimized Steric Hindrance and Improved Reaction Kinetics
The PEG spacer in DBCO-PEG linkers acts as a flexible arm, extending the DBCO group away from the surface of the biomolecule. This increased distance minimizes steric hindrance, allowing for more efficient access of the azide-containing binding partner.[5][9] This can lead to faster and more complete conjugation reactions.[5]
A recent study quantitatively demonstrated the impact of a PEG linker on reaction kinetics. The incorporation of a PEG5 linker in a DBCO-modified antibody resulted in a mean increase of 31 ± 16% in the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction rate constant compared to its non-PEGylated counterpart.[5] This effect was even more pronounced in certain buffer conditions, with a 53% increase in the reaction rate observed in HEPES buffer with a specific azide.[5]
| Parameter | Standard DBCO Reagent | DBCO-PEG Linker | Advantage of DBCO-PEG |
| Steric Hindrance | High, the reactive group is close to the biomolecule surface. | Low, the PEG spacer provides distance and flexibility.[5][9] | Improved accessibility for the binding partner, leading to higher conjugation efficiency. |
| Reaction Kinetics | Slower reaction rates due to steric hindrance. | Faster reaction rates, with a reported ~31% average increase in the rate constant.[5] | More efficient and rapid conjugation, especially at low reactant concentrations. |
Enhanced Stability and Biocompatibility
The PEG linker can also contribute to the overall stability of the bioconjugate. The hydrophilic PEG chain can shield the attached biomolecule from enzymatic degradation and reduce non-specific interactions in complex biological environments.[1] While DBCO itself is relatively stable, the PEG linker can further enhance the stability of the final conjugate.[1] PEGylation is a well-established method to improve the pharmacokinetic properties of protein drugs, often leading to a longer circulation half-life.[3][10]
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with DBCO-PEG-NHS Ester
This protocol describes the non-specific labeling of an antibody with a DBCO-PEG-NHS ester, targeting primary amines on lysine (B10760008) residues.
Materials:
-
Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
DBCO-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (amine-free, e.g., PBS, pH 7.4)
Procedure:
-
Prepare DBCO-PEG-NHS Ester Solution: Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Reaction Setup: Add a 10-20 fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain the integrity of the antibody.[4]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Purification: Remove the excess, unreacted DBCO-PEG-NHS ester using a desalting column, exchanging the buffer to the desired reaction buffer for the subsequent click chemistry step.
Protocol 2: Assessing Protein Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution and is highly sensitive for detecting protein aggregation.[11][12][13]
Materials:
-
DBCO-labeled protein solution
-
Unlabeled protein solution (control)
-
DLS instrument
-
Low-volume cuvettes
-
Syringe filters (0.2 µm)
Procedure:
-
Sample Preparation: Filter all samples and buffers through a 0.2 µm syringe filter to remove dust and other large particles.
-
Instrument Setup: Set the DLS instrument to the appropriate temperature for the protein sample.
-
Measurement:
-
Measure the size distribution of the unlabeled protein solution to establish a baseline.
-
Measure the size distribution of the DBCO-labeled protein solution.
-
-
Data Analysis: Compare the size distribution profiles of the labeled and unlabeled proteins. An increase in the average particle size or the appearance of larger species in the DBCO-labeled sample is indicative of aggregation.[12]
Visualizing the Advantages and Workflow
Structural and Functional Comparison
The following diagram illustrates the structural differences between a standard DBCO reagent and a DBCO-PEG linker when conjugated to a protein, and the resulting functional advantages.
References
- 1. mdpi.com [mdpi.com]
- 3. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. creativepegworks.com [creativepegworks.com]
- 9. youtube.com [youtube.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. medium.com [medium.com]
- 13. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of DBCO-amine: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of DBCO-amine (Dibenzocyclooctyne-amine), ensuring the safety of laboratory personnel and environmental protection. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. While some sources may classify it as non-hazardous, others indicate it can be harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Additionally, it may cause skin, eye, and respiratory irritation[2]. Therefore, treating this compound as a hazardous chemical is imperative.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste, including:
All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood.
Waste Characterization and Segregation
Proper segregation of chemical waste is the first step in a safe disposal plan.
| Waste Type | Description | Recommended Container |
| Solid this compound Waste | Unused or expired this compound powder. | Original container or a clearly labeled, sealed container. |
| Contaminated Solids | Items such as weighing paper, pipette tips, gloves, and other disposable labware contaminated with this compound. | A designated hazardous waste container for solid chemical waste.[5][6] |
| Liquid this compound Waste | Solutions containing this compound. Note the solvent used. | A labeled, leak-proof container compatible with the solvent. |
Step-by-Step Disposal Protocol
Follow these steps to ensure the safe and compliant disposal of this compound waste:
-
Waste Collection:
-
Solid Waste: Collect unused this compound and contaminated solid materials in a designated, compatible, and sealable hazardous waste container[5][6].
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and sealable liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Labeling:
-
Storage:
-
Disposal:
-
The primary and recommended method for disposal is through a licensed and certified hazardous waste disposal contractor[1][3][6][8].
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for a scheduled pickup[5].
-
Do not dispose of this compound down the drain or in regular trash[3][8]. It is very toxic to aquatic life[1].
-
-
Spill Cleanup:
-
Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Collect the absorbed material and place it in a designated hazardous waste container for disposal[8].
-
Large Spills: For large spills, prevent the material from entering sewers or waterways. Contain the spill and follow the same collection procedure as for small spills. If necessary, contact your institution's EHS department for assistance[8].
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: this compound Waste Disposal Workflow.
References
- 1. This compound|1255942-06-3|MSDS [dcchemicals.com]
- 2. Dibenzocyclooctyne-amine | C18H16N2O | CID 77078258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Safeguarding Your Research: A Comprehensive Guide to Handling DBCO-amine
Researchers and scientists working with DBCO-amine, a key reagent in copper-free click chemistry, must prioritize safety and adhere to strict handling protocols to ensure personal and environmental protection. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The recommended PPE varies depending on the laboratory operation being performed.
| Laboratory Operation | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting Powder | - Nitrile or neoprene gloves (double-gloving is recommended)[1]- Lab coat or disposable gown[1]- Safety glasses with side shields or chemical splash goggles[1]- Face mask or respirator (if not handled in a chemical fume hood)[1] |
| Dissolving in Solvent | - Nitrile or neoprene gloves[1]- Lab coat or disposable gown[1]- Chemical splash goggles[1]- Action should be performed in a chemical fume hood |
| Performing Reactions | - Nitrile or neoprene gloves[1]- Lab coat or disposable gown[1]- Chemical splash goggles[1] |
| Handling Waste | - Nitrile or neoprene gloves[1]- Lab coat or disposable gown[1]- Chemical splash goggles[1] |
Note: At a minimum, all personnel handling chemicals are required to wear pants, closed-toe shoes, a lab coat, and eye protection.[1] For handling hazardous drugs, which can include components of antibody-drug conjugates, more stringent PPE such as "bunny suit" coveralls, face shields, and respirators may be necessary.[1]
Chemical Properties and Storage
Proper storage and handling are critical to maintain the integrity of this compound and ensure laboratory safety.
| Property | Information |
| Storage Temperature | Powder: -20°C[2][3][4] In solvent: -80°C[5][6] |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area.[5] Protect from moisture and light.[3][4] Store under an inert atmosphere.[2][7] |
| Solubility | Insoluble in water.[2][7] Sparingly soluble in most organic solvents.[2][7] Recommended solvents include DMSO, DMF, DMAC, Methylene Chloride, Methanol, and Acetonitrile.[2][7] |
| Stability | Acid sensitive; should not be subjected to pH <5.[2][7] Relatively insensitive to bases.[2][7] |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound from receipt to disposal is crucial for safety and experimental success.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the product identity and quantity match the order.
2. Storage:
-
Store the compound in a tightly sealed container at the recommended temperature (-20°C for powder, -80°C for solutions).[2][3][4][5][6]
-
Ensure the storage location is a cool, dry, and well-ventilated area away from strong acids, alkalis, and oxidizing agents.[1]
-
To prevent moisture condensation, allow the vial to equilibrate to room temperature before opening.[2][3][7]
3. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid this compound in a chemical fume hood to minimize inhalation of dust particles.[1]
-
Wear the appropriate PPE as outlined in the table above. Double-gloving is recommended.[1]
-
Use dedicated spatulas and weighing paper.
4. Dissolution:
-
Dissolve this compound in a dry, water-miscible organic solvent such as DMSO or DMF before diluting it into the final reaction buffer.[1]
-
The compound may not be readily soluble in aqueous buffers directly.[1]
-
All dissolution procedures should be carried out in a chemical fume hood.
5. Performing Reactions:
-
Ensure all reaction vessels are properly sealed or vented according to the specific reaction conditions.[1]
-
Reactions involving DBCO and azides are typically more efficient at higher concentrations and can be performed at temperatures ranging from 4°C to 37°C.[1]
-
Typical reaction times are between 4 to 12 hours.[1]
-
Do not use buffers that contain primary amines (e.g., Tris, glycine) or azides, as they can react with DBCO.[3]
Disposal Plan
Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container. The container should be compatible with the chemical and marked with its full chemical name.[8]
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed hazardous waste container. Do not mix with aqueous waste or other incompatible chemical waste streams.[8]
-
Contaminated Labware: Dispose of all materials that have come into direct contact with this compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.[8]
2. Storage of Waste:
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area.
-
Ensure the storage area is away from incompatible materials.
3. Professional Disposal:
-
All waste containing this compound must be treated as hazardous chemical waste.[1]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8]
-
Provide the full chemical name and any available safety data sheet information to the disposal service.
-
Do not dispose of this compound down the drain or in regular trash. [1]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from receipt to final disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, contributing to advancements in science while maintaining the highest standards of laboratory safety.
References
- 1. benchchem.com [benchchem.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. interchim.fr [interchim.fr]
- 4. ruixibiotech.com [ruixibiotech.com]
- 5. This compound|1255942-06-3|MSDS [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
